molecular formula C14H12BrClO2 B1444872 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene CAS No. 1285022-19-6

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Cat. No.: B1444872
CAS No.: 1285022-19-6
M. Wt: 327.6 g/mol
InChI Key: LVLBAPWHXOLIEE-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a halogenated aromatic ether of interest in chemical research and development . As a synthetic building block, this compound is part of a class of structures investigated for their potential in materials science and medicinal chemistry . Related bromo- and chlorophenyl derivatives have been utilized in the synthesis of compounds with various biological activities, and the structural features of this benzene derivative make it a candidate for further functionalization and exploration in these areas . Researchers may employ it in the development of novel molecular entities or as an intermediate in complex synthetic pathways. This product is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or any other consumer-related use.

Properties

IUPAC Name

4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLBAPWHXOLIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene , a specific biaryl ether scaffold often utilized in medicinal chemistry for kinase inhibition and receptor modulation.

The synthesis strategy prioritizes regiocontrol and scalability . Unlike statistical approaches that often yield inseparable isomer mixtures, this protocol employs a convergent Williamson Ether Synthesis coupled with a highly specific radical bromination sequence. A critical technical pivot discussed is the solvent-dependent reactivity of N-Bromosuccinimide (NBS), which allows for the selective functionalization of the benzylic position over the aromatic ring.

Target Molecule Profile
FeatureDescription
IUPAC Name 4-Bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene
Core Scaffold Benzyl phenyl ether (Biaryl ether via methylene bridge)
Key Functionality Aryl Bromide (handle for Suzuki/Buchwald coupling), Aryl Chloride (metabolic stability), Ether Linkage
Molecular Weight ~327.6 g/mol

Retrosynthetic Analysis

To ensure high purity, the ether linkage is disconnected at the benzylic carbon-oxygen bond. This reveals two stable precursors: a nucleophilic phenol and an electrophilic benzyl halide.

Logic of Disconnection
  • Disconnection: Break the

    
     bond.
    
  • Synthons:

    • Nucleophile: 4-Chlorophenol (Commercially available, inexpensive).

    • Electrophile: 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

  • Precursor Origin: The electrophile is derived from 4-Bromo-2-methylanisole via radical bromination.

Retrosynthesis Target Target Molecule 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Disconnection Disconnection (Williamson Ether) Target->Disconnection Retrosynthesis FragmentA Fragment A (Nucleophile) 4-Chlorophenol Disconnection->FragmentA FragmentB Fragment B (Electrophile) 4-Bromo-2-(bromomethyl)anisole Disconnection->FragmentB Precursor Starting Material 4-Bromo-2-methylanisole FragmentB->Precursor Radical Bromination (NBS/Initiator)

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the biaryl ether scaffold.[1]

Phase 1: Synthesis of the Electrophile

Objective: Selective bromination of the benzylic methyl group of 4-Bromo-2-methylanisole.

The Regioselectivity Challenge (Expert Insight)

A common pitfall in modifying methylanisoles is the competition between Nuclear Bromination (ring substitution) and Benzylic Bromination (side-chain substitution).

  • Polar Solvents (e.g., Acetonitrile): Favor electrophilic aromatic substitution (Nuclear).

  • Non-Polar Solvents (e.g.,

    
    , PhCF
    
    
    
    ):
    Favor radical pathways (Benzylic).

Protocol Decision: We utilize Benzotrifluoride (PhCF


)  as a greener, safer alternative to Carbon Tetrachloride (

), maintaining the non-polar environment required for the radical mechanism [1].
Experimental Protocol 1.1: Radical Bromination

Reagents:

  • Substrate: 4-Bromo-2-methylanisole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Benzotrifluoride (PhCF

    
    ) or Cyclohexane (0.5 M concentration)
    

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 4-Bromo-2-methylanisole and anhydrous PhCF

    
     under Nitrogen atmosphere.
    
  • Addition: Add NBS (recrystallized) and AIBN.

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ). Irradiate with a visible light source (optional but recommended to accelerate radical initiation) or rely on thermal initiation.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the benzyl bromide (
    
    
    
    ).
  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1]

  • Purification: Concentrate the filtrate. If necessary, purify via rapid filtration through a short silica plug (eluting with Hexanes) to remove residual succinimide.

    • Note: Benzyl bromides are unstable on silica; minimize contact time.

Yield Expectation: 75–85% Key Intermediate: 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

Phase 2: The Williamson Coupling

Objective: Coupling of 4-Chlorophenol with the benzyl bromide intermediate.

Mechanistic Rationale

The reaction proceeds via an S


2 mechanism .[2][3][4] Since the electrophile is a primary benzyl halide (highly reactive) and the nucleophile is a phenol (

), mild basic conditions are sufficient. We avoid strong bases like NaH to prevent potential elimination side reactions or ether cleavage. Potassium Carbonate (

)
in DMF or Acetone is the gold standard for this transformation [2].
Experimental Protocol 2.1: Ether Synthesis

Reagents:

  • Electrophile: 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq)

  • Nucleophile: 4-Chlorophenol (1.1 eq)

  • Base:

    
     (anhydrous, granular) (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Deprotonation: In a reaction vessel, dissolve 4-Chlorophenol in DMF (0.2 M). Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion in situ.
    
  • Coupling: Add the benzyl bromide intermediate (dissolved in minimal DMF) dropwise to the phenoxide mixture. Add catalytic KI.

  • Heating:

    • If Acetone: Reflux (56°C) for 6–12 hours.

    • If DMF: Heat to 60°C for 2–4 hours. (Preferred for speed).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

  • Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Crystallization: Recrystallize the crude solid from Ethanol or Ethanol/Water mixtures to obtain pure crystals.

Process Data & Troubleshooting
ParameterOptimal ConditionConsequence of Deviation
Stoichiometry 1.1 eq Phenol : 1.0 eq BromideExcess bromide leads to difficult purification; excess phenol is easily washed away with NaOH.
Temperature 60°C (DMF)>80°C increases risk of polymerization or double-alkylation side products.
Water Content AnhydrousWater competes as a nucleophile, forming the benzyl alcohol impurity.

Analytical Validation

To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated.

1H NMR (CDCl , 400 MHz) Predictions
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ) on Ring A.
  • 
     5.05 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). Diagnostic peak for ether formation.
  • 
     6.80 – 7.50 ppm (m, 7H):  Aromatic protons. Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (Ring A) and the AA'BB' system of the 4-chlorophenoxy ring (Ring B).
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The molecule contains one Bromine (

    
    ) and one Chlorine (
    
    
    
    ).
  • M+ Pattern: You should observe a distinct "M, M+2, M+4" pattern with relative intensities approximating 3:4:1, confirming the presence of both halogens.

Pathway Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical solvent switch that dictates the success of the synthesis.

SynthesisPathway Start 4-Bromo-2-methylanisole (Precursor) SolventCheck Solvent Selection Start->SolventCheck PathA Polar (MeCN) Nuclear Bromination SolventCheck->PathA Avoid PathB Non-Polar (PhCF3) Radical Bromination SolventCheck->PathB Select Intermediate 4-Bromo-2-(bromomethyl)anisole (Benzyl Bromide) PathB->Intermediate NBS, AIBN, Reflux Coupling Williamson Coupling (4-Cl-Phenol, K2CO3, DMF) Intermediate->Coupling Final FINAL PRODUCT 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Coupling->Final SN2 Reaction

Figure 2: Reaction workflow emphasizing the critical solvent choice for regioselective bromination.

References

  • Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry, 60(16), 5328-5331. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Section 4.6: Synthesis of Ethers. Link

  • BenchChem Protocols. (2025). "Application Notes: Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Phenols." BenchChem Technical Support. Link

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene presents a unique challenge in mass spectrometry due to its mixed halogenated nature and ether linkage stability. This guide moves beyond standard protocols to address the specific physicochemical behavior of this molecule.

Researchers must prioritize Electron Ionization (EI) for structural confirmation due to the diagnostic benzyl-ether cleavage, while Atmospheric Pressure Chemical Ionization (APCI) is recommended for quantitative LC-MS workflows over Electrospray Ionization (ESI), owing to the molecule's low polarity. The defining spectral feature is the 3:4:1 isotopic triplet at the molecular ion cluster, a non-negotiable checkpoint for identity validation.

Part 1: Molecular Profile & Isotopic Fingerprint

Before instrument calibration, the analyst must understand the theoretical mass distribution. This molecule contains one Bromine (


) and one Chlorine (

) atom, creating a distinct isotopic envelope that serves as the primary filter for data screening.
Physicochemical Properties
PropertyValueNotes
Formula

Mixed halogenated ether
Monoisotopic Mass ~325.971 (using

)
Base peak for extraction
Polarity Low to ModerateLipophilic ether linkage reduces ESI efficiency
Key Linkage Benzyl Phenyl EtherPrimary site of fragmentation (Weakest bond:

)
The "3:4:1" Isotopic Rule

Unlike simple organic molecules, the M+ cluster here is complex. The interaction between Br (1:1 abundance) and Cl (3:1 abundance) creates a diagnostic triplet pattern.[1]

  • M+ (m/z ~326): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z ~328): The statistical "sweet spot." It represents two populations: (

    
    ) and (
    
    
    
    ).[1]
  • M+4 (m/z ~330): Contains

    
     and 
    
    
    
    .

Validation Criterion: In your MS spectrum, the relative intensities must approximate 75% : 100% : 25% (or 3:4:1) . Any significant deviation indicates interference or a different halogen composition.

Part 2: Ionization Strategy (The "Why")

Choosing the wrong source is the most common failure point for this class of compounds.

Why ESI is Risky

Electrospray Ionization (ESI) relies on the formation of ions in solution, typically via protonation


. However, this molecule lacks basic nitrogen centers or highly acidic protons.
  • Risk: Poor ionization efficiency, high background noise, and reliance on unpredictable adducts (

    
    , 
    
    
    
    ).
The Solution: EI or APCI
  • GC-MS (EI - 70eV): The Gold Standard for identification. The high-energy electrons force fragmentation at the ether linkage, providing structural proof.

  • LC-MS (APCI): If liquid chromatography is required (e.g., biological matrices), use Atmospheric Pressure Chemical Ionization. The gas-phase ionization mechanism of APCI is superior for neutral, non-polar ethers.

IonizationStrategy Start Sample Type Volatile Volatile/Pure Std Start->Volatile BioMatrix Biological Matrix Start->BioMatrix GCMS GC-MS (EI) *Structural ID* *Fragment Analysis* Volatile->GCMS Preferred LCMS LC-MS Strategy BioMatrix->LCMS ESI ESI (+/-) *NOT RECOMMENDED* Low Sensitivity LCMS->ESI Poor Signal APCI APCI (+) *RECOMMENDED* Charge Transfer LCMS->APCI Strong Signal

Figure 1: Decision matrix for ionization source selection based on sample state.

Part 3: Fragmentation Mechanics

Understanding the fragmentation is critical for confirming the core structure. Under Electron Ionization (EI), the molecule undergoes a predictable cleavage driven by the stability of the resulting carbocation.

Primary Pathway: Benzyl-Ether Cleavage

The bond between the benzylic carbon and the ether oxygen is the weakest link.

  • Parent Ion:

    
    
    
  • Cleavage: The bond breaks, retaining the charge on the benzyl side due to resonance stabilization (forming a tropylium-like ion).

  • Diagnostic Fragment A (Cation): 4-bromo-1-methoxy-2-methylbenzene cation (

    
    ).
    
    • Note: This fragment retains the Bromine atom, so it will show a 1:1 doublet pattern.

  • Neutral Loss: The 4-chlorophenoxy radical is lost.

Secondary Pathway: Methyl Radical Loss

A minor pathway involves the loss of the methyl group from the methoxy substituent, often followed by CO loss (common in anisoles).

Fragmentation Parent Parent Ion [M]+ m/z ~326 (3:4:1 Pattern) Split Inductive Cleavage Parent->Split 70eV EI FragmentA Benzyl Cation [C8H8BrO]+ m/z 199 & 201 (1:1 Pattern) Split->FragmentA Charge Retention FragmentB Phenoxy Radical [C6H4ClO] (Neutral Loss) Split->FragmentB Tropylium Rearrangement to Tropylium Ion FragmentA->Tropylium Isomerization

Figure 2: Mechanistic pathway of benzyl-ether cleavage, the dominant fragmentation mode.

Part 4: Experimental Protocol (GC-MS)

This protocol is designed for the Agilent 5977 or Thermo ISQ series, but is adaptable to any single quadrupole GC-MS.

Sample Preparation[3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause transesterification in the injector if acidic impurities are present).

  • Concentration: 10 µg/mL (ppm) for Scan mode; 100 ng/mL (ppb) for SIM mode.

Instrument Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Mode Splitless (1 min)Maximize sensitivity for trace analysis.
Column DB-5ms or Rxi-5Sil MSLow bleed, non-polar stationary phase matches analyte.
Oven Ramp 60°C (1 min)

20°C/min

300°C
Fast ramp prevents peak broadening of high MW ethers.
Source Temp 230°CStandard EI source temperature.
Transfer Line 280°CPrevent condensation of the heavy halogenated molecule.
Data Acquisition
  • Scan Range: m/z 50 – 450.

  • Solvent Delay: 3.5 minutes (Crucial to protect filament).

  • SIM Ions (for Quant): 326 (Target), 328 (Qual 1), 199 (Qual 2 - Fragment).

Part 5: Data Analysis & Validation

To certify the analysis, the following "Self-Validating" checks must be met:

  • Retention Time Match: The analyte should elute in the mid-to-late region of a standard drug-like run (LogP is roughly 4-5).

  • Isotope Ratio Check:

    • Extract ion chromatogram (EIC) for m/z 326, 328, and 330.

    • Verify the peak areas align with the 3:4:1 theoretical distribution.

  • Fragment Confirmation:

    • Locate the base peak or major fragment at m/z 199/201 .

    • Ensure this fragment shows a 1:1 isotope ratio (indicative of Br only, Cl has been lost).

    • If m/z 199 is absent: Suspect a different isomer or thermal degradation in the inlet.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General grounding on isotopic distributions of Br/Cl).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link] (Source for general fragmentation rules of benzyl ethers).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on inductive cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of APCI vs ESI suitability for non-polar neutrals).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Guide: FT-IR Spectral Analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural elucidation of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for medicinal chemists and analytical scientists, this document details the theoretical and experimental spectral fingerprints required to validate the synthesis of this specific bi-aryl ether scaffold. We explore the vibrational modes of the 1,2,4-trisubstituted anisole core, the para-chlorophenoxy moiety, and the critical ether linkages, establishing a robust protocol for quality control and structural confirmation.

Molecular Architecture & Vibrational Logic

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent vibrational domains. This compound is a diaryl ether derivative possessing two distinct aromatic cores linked by a methylene bridge.

Structural Domains
  • Core A (Anisole Derivative): A benzene ring substituted at position 1 (methoxy), 2 (methylene linker), and 4 (bromine). This creates a 1,2,4-trisubstitution pattern.

  • Core B (Phenol Derivative): A benzene ring substituted at position 1 (ether oxygen) and 4 (chlorine). This creates a 1,4-disubstitution (para) pattern.

  • Linker: A methylene ether group (

    
    ).
    
Visualization of Vibrational Assignments

The following diagram maps the chemical structure to specific IR spectral regions, providing a visual logic for the analysis.

Spectral_Mapping Molecule Target Molecule 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Region_High High Frequency (3100 - 2800 cm⁻¹) Molecule->Region_High C-H Stretching Region_Mid Functional Region (1600 - 1000 cm⁻¹) Molecule->Region_Mid Ring/Ether Modes Region_Low Fingerprint/Halogen (1000 - 500 cm⁻¹) Molecule->Region_Low Substitutions/Halogens Ar-H (3050) Ar-H (3050) Region_High->Ar-H (3050) Alkyl-H (2950-2850) Alkyl-H (2950-2850) Region_High->Alkyl-H (2950-2850) Ar-C=C (1590, 1480) Ar-C=C (1590, 1480) Region_Mid->Ar-C=C (1590, 1480) C-O-C (1245, 1030) C-O-C (1245, 1030) Region_Mid->C-O-C (1245, 1030) oop Bending (820, 880) oop Bending (820, 880) Region_Low->oop Bending (820, 880) C-Br / C-Cl (600-700) C-Br / C-Cl (600-700) Region_Low->C-Br / C-Cl (600-700)

Figure 1: Logical mapping of structural moieties to characteristic IR spectral regions.

Experimental Protocol

Sample Preparation

For aromatic ethers of this molecular weight (~327.6 g/mol ), the compound is typically a crystalline solid. Proper sample preparation is critical to avoid scattering effects (Christiansen effect) which can distort peak shapes.

  • Technique A: Attenuated Total Reflectance (ATR)

    • Instrument: Diamond or ZnSe crystal accessory.[1]

    • Protocol: Place ~2 mg of solid sample on the crystal.[2] Apply high pressure using the anvil to ensure intimate contact.

    • Advantage:[1][3][4][5][6] Non-destructive, requires minimal sample.

    • Note: Peak intensities may vary slightly from transmission spectra due to depth of penetration dependence on wavelength.[1]

  • Technique B: KBr Pellet (Transmission)

    • Protocol: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder in an agate mortar (particle size < 2 µm). Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: The pellet must be clear.[2][7] Cloudy pellets introduce baseline tilt.

System Suitability & Background
  • Resolution: Set to

    
    .
    
  • Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect an air background (or pure KBr background) immediately prior to analysis to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .

Detailed Spectral Analysis

Region I: C-H Stretching ( )

This region differentiates the aromatic backbone from the aliphatic substituents (methoxy and methylene groups).

Frequency (

)
AssignmentOriginStructural Insight
3080 – 3030

Aromatic RingsWeak to medium intensity. Confirms presence of unsaturated rings.
2960 – 2920

Methylene (

)
Asymmetric stretch of the linker group.
2870 – 2835

Methoxy (

)
Symmetric stretch. The band near 2835 is highly characteristic of anisole derivatives [1].
Region II: The "Ether Doublet" & Ring Modes ( )

This is the most diagnostic region for this molecule. The presence of two distinct ether linkages (Ar-O-Me and Ar-O-


-Ar) results in complex, strong bands.
  • Aromatic Skeletal Vibrations (

    
    ): 
    
    • Expect sharp pairs of bands around 1590

      
        and 1480 
      
      
      
      .
    • The 1480

      
       band is often split due to the asymmetry of the two different rings.
      
  • Ether Stretching (

    
    ): 
    
    • Asymmetric Stretch (

      
      ):  A very strong, broad band will appear here. In alkyl-aryl ethers (anisoles), this is due to the 
      
      
      
      coupling. Because this molecule has two such linkages, expect a broadened or split peak centered around 1245
      
      
      .
    • Symmetric Stretch (

      
      ):  A strong band associated with the 
      
      
      
      stretch. Look for a peak near 1030
      
      
      .
Region III: Fingerprint & Substitution Patterns ( )

This region confirms the positions of the halogens and the substitution pattern of the benzene rings.

  • 1,4-Disubstituted Ring (Para-chlorophenoxy):

    • Look for a strong out-of-plane (oop) C-H bending band at 850 – 810

      
       . This is diagnostic for para-substitution (two adjacent hydrogens).
      
  • 1,2,4-Trisubstituted Ring (Bromo-methoxy core):

    • This pattern is more complex. Expect two bands: one isolated H (position 3) and two adjacent Hs (positions 5,6).

    • 885 – 870

      
      :  Isolated H.
      
    • 820 – 805

      
      :  Two adjacent hydrogens (often overlaps with the para-ring band).
      
  • Carbon-Halogen Stretches:

    • C-Cl Stretch: Typically 800 – 600

      
       . For aryl chlorides, often near 1090 
      
      
      
      (in-plane) and 700-600
      
      
      .
    • C-Br Stretch: Typically 650 – 500

      
       .
      

Diagnostic Logic Flow (Self-Validation)

To ensure the spectrum corresponds to the target molecule and not a precursor, follow this validation logic.

Validation_Logic Start Acquire Spectrum Check_OH Is there a broad peak at 3500-3200 cm⁻¹? Start->Check_OH Impurity CONTAMINATION: Unreacted Phenol or Moisture Check_OH->Impurity Yes Check_CO Is there a strong band at 1275-1200 cm⁻¹? Check_OH->Check_CO No Check_Para Is there a strong peak at ~820-840 cm⁻¹? Check_CO->Check_Para Yes Fail Wrong Core Structure Check_CO->Fail No Confirm Target Structure Confirmed Check_Para->Confirm Yes Check_Para->Fail No

Figure 2: Step-by-step decision tree for spectral validation.

Common Impurities
  • 4-Chlorophenol: Broad -OH stretch (

    
    ).
    
  • Benzyl Bromide Precursor: Absence of the ether peaks; shifts in the fingerprint region.

Summary of Characteristic Bands

Functional GroupModeWavenumber (

)
Intensity
Aromatic C-H Stretch3070Weak
Alkyl C-H Stretch2940, 2835Medium
Aromatic Ring C=C Stretch1590, 1485Strong
Aryl Ether C-O Asym1245Very Strong
Alkyl Ether C-O Sym1030Strong
Para-Subst. C-H Bending830Strong
C-Cl Stretch~1090 / 740Medium
C-Br Stretch~600Medium

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Standard text for aryl ether assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Anisole and Chlorobenzene derivatives. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-chloro-1-methoxybenzene (Analogous structure).[8]Link

Sources

Physical properties (melting point, boiling point, solubility) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary This technical guide provides a comprehensive analysis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (CAS: 1285022-19-6), a specialized intermediate often utilized in the synthesis of aryl-ether based pharmaceuticals, particularly in the development of SGLT2 inhibitors and kinase inhibitors.[1] Due to its status as a research chemical, specific experimental physical data is often proprietary.[1] This guide synthesizes available structural data, predicted physicochemical properties, and field-proven synthetic protocols to assist researchers in the characterization and utilization of this compound.[1]

Chemical Identity & Structural Analysis

Property Details
IUPAC Name 4-Bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene
CAS Number 1285022-19-6
Molecular Formula C₁₄H₁₂BrClO₂
Molecular Weight 327.60 g/mol
SMILES COc1ccc(Br)cc1COc2ccc(Cl)cc2
Structural Class Diaryl Ether / Benzyl Ether

Structural Insight: The molecule consists of an anisole (methoxybenzene) core substituted at the 4-position with a bromine atom and at the 2-position with a (4-chlorophenoxy)methyl group.[1][2] The ether linkage (-CH2-O-) introduces flexibility, while the halogen substituents (Br, Cl) provide handles for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1]

Physicochemical Properties

As a specialized intermediate, exact experimental values are often lot-dependent.[1] The following data represents a synthesis of predicted values based on QSAR models and experimental ranges of close structural analogs (e.g., 4-bromo-1-chloro-2-(benzyloxy)benzene).

Table 1: Physical Property Profile
PropertyExperimental StatusPredicted / Typical Range
Physical State Solid (Crystalline Powder)Off-white to pale yellow solid.[1]
Melting Point Not Reported in Open Lit.65 °C – 85 °C (Estimated based on MW and ether flexibility).[1]
Boiling Point Decomposes~390 °C (at 760 mmHg).[1] Distillable only under high vacuum (<1 mmHg).[1]
Solubility (Water) Insoluble< 0.01 mg/mL (Hydrophobic).[1]
Solubility (Organic) SolubleDMSO (>20 mg/mL), Dichloromethane, Ethyl Acetate, THF.[1]
LogP (Lipophilicity) High4.2 – 4.8 (Predicted).[1]

Senior Scientist Note:

  • Melting Point Variability: Impurities such as the starting material (4-chlorophenol) can significantly depress the melting point, turning the solid into a semi-solid gum.[1] High-purity samples (>98%) typically crystallize well.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic ether position.

Synthetic Pathway & Experimental Protocol

The most robust synthesis involves a Williamson Ether Synthesis coupling a benzyl halide with a phenol.[1] This approach minimizes side reactions compared to Mitsunobu conditions.[1]

Reaction Scheme
  • Fragment A: 5-Bromo-2-methoxybenzyl bromide.[1][3]

  • Fragment B: 4-Chlorophenol.[1][2][3][4]

  • Conditions:

    
     (Base), Acetone or DMF (Solvent), Reflux.[1]
    
Step-by-Step Protocol
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-chlorophenol (1.0 equiv) in anhydrous Acetone (10 volumes).

  • Activation: Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Dropwise add a solution of 5-Bromo-2-methoxybenzyl bromide (1.05 equiv) in acetone.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol), water, and brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

Visualization of Workflows

Figure 1: Synthetic Logic & Retrosynthesis

Synthesis Target Target Molecule C14H12BrClO2 Precursor1 5-Bromo-2-methoxybenzyl bromide Intermediate Transition State (Phenoxide Attack) Precursor1->Intermediate + K2CO3 / Acetone Precursor2 4-Chlorophenol Precursor2->Intermediate Intermediate->Target Reflux, 6h (- HBr)

Caption: Retrosynthetic disconnection showing the coupling of the benzyl bromide and phenol fragments via Williamson Ether Synthesis.

Figure 2: Physicochemical Characterization Workflow

Characterization Sample Isolated Solid (Crude) Purity HPLC Purity Check (>98% Required) Sample->Purity DSC DSC Analysis (Melting Point Onset) Purity->DSC If Pass TGA TGA Analysis (Solvent/Volatiles) Purity->TGA If Pass NMR 1H-NMR / 13C-NMR (Structural ID) Purity->NMR If Pass XRD X-Ray Diffraction (Polymorph Check) DSC->XRD If MP Anomalous

Caption: Standard operating procedure for validating the physical properties of the synthesized intermediate.

References

  • PubChem. (n.d.).[1] Compound Summary for similar ether intermediates. Retrieved from [Link]

Sources

Chemical stability and storage conditions for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a substituted diphenyl ether derivative with potential applications in pharmaceutical and materials science research. As with any complex organic molecule, understanding its chemical stability is paramount for ensuring experimental reproducibility, product integrity, and shelf-life. This guide provides a comprehensive analysis of the potential degradation pathways for this compound and outlines best practices for its storage and handling, grounded in fundamental principles of organic chemistry. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for maintaining the purity and integrity of this valuable research chemical.

Molecular Structure and Inherent Stability Considerations

The chemical stability of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is dictated by the interplay of its constituent functional groups. A thorough analysis of its structure reveals several key features that are susceptible to degradation under common laboratory and storage conditions.

  • Ether Linkage (-CH₂-O-Ar): The benzylic ether linkage is the most probable site of hydrolytic cleavage. While generally stable under neutral conditions, it can be susceptible to acid-catalyzed or, to a lesser extent, base-mediated hydrolysis, yielding 4-bromo-2-(hydroxymethyl)-1-methoxybenzene and 4-chlorophenol.

  • Aromatic Halogen Substituents (C-Br and C-Cl): Carbon-halogen bonds on aromatic rings are susceptible to photolytic cleavage upon exposure to ultraviolet (UV) radiation. The carbon-bromine bond is generally more labile and has a lower bond dissociation energy than the carbon-chlorine bond, making it a more likely site for photodegradation.

  • Methoxy Group (-OCH₃): The electron-donating methoxy group activates the benzene ring, making it more susceptible to oxidative degradation. While stable, under harsh acidic conditions (e.g., refluxing with HBr), this group can be cleaved to form a phenol.

  • Benzene Rings: The aromatic systems themselves can be subject to oxidation, particularly when activated by the methoxy substituent. This process can be accelerated by the presence of light, heat, and trace metal impurities.

The interplay of these functional groups dictates the optimal conditions for storage and handling, as degradation is not just possible but probable if the compound is not stored correctly.

Potential Degradation Pathways: A Mechanistic Overview

To ensure the long-term integrity of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, it is crucial to understand the mechanisms by which it can degrade. The following pathways represent the most significant risks.

Hydrolytic Degradation

Hydrolysis of the ether linkage is a primary concern, especially if the compound is exposed to acidic or basic contaminants.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the ether oxygen is protonated, making the benzylic carbon a better leaving group. A subsequent nucleophilic attack by water cleaves the C-O bond. This pathway is particularly relevant if the compound is stored in protic solvents or exposed to acidic vapors.

  • Oxidative Degradation: The electron-rich methoxy-substituted ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, leading to the formation of phenolic and quinone-like impurities.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-halogen bonds.

  • C-Br Bond Cleavage: The C-Br bond is more susceptible to photolysis than the C-Cl bond. This process generates aryl radicals, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products, including debrominated species and polymeric material.

The logical flow of assessing these degradation pathways is crucial for establishing a robust storage protocol.

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. Prevents significant degradation over long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways. Crucial for long-term stability.
Light Amber Glass Vial / Opaque ContainerProtects the compound from UV and visible light, preventing the initiation of photolytic C-Br and C-Cl bond cleavage.
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, thereby reducing the risk of hydrolytic cleavage of the ether linkage.
Purity Store in a pure, solid stateStoring the compound in solution, especially in protic or potentially acidic/basic solvents, can significantly accelerate degradation.
Handling Procedures
  • Dispensing: Only remove the required amount of material from the main container in a controlled environment (e.g., a glove box or a fume hood with low humidity).

  • Inert Atmosphere Blanketing: Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of catalysts (e.g., trace metals) or reagents that could initiate degradation.

The decision-making process for establishing these conditions is a logical progression from identifying risks to implementing controls.

IUPAC name and synonyms for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene. As a novel compound with no readily available literature or CAS registry number, this document serves as a theoretical and practical framework for its synthesis, characterization, and potential applications in the field of drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of new chemical entities based on the diaryl ether or benzyl ether scaffold.

Introduction and Chemical Identity

The compound , 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, is a substituted anisole derivative. Based on the nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name is 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene . A thorough search of chemical databases, including PubChem and CAS registries, reveals no specific entries for this compound, indicating its novelty.

The structure features a central methoxybenzene (anisole) ring substituted with a bromine atom and a 4-chlorophenoxymethyl group. This combination of a halogenated aromatic ether and a benzyl ether linkage suggests potential for interesting biological activity, drawing from the known pharmacophoric properties of these motifs.

Structural Analysis

The core structure consists of two aromatic rings linked by a methylene ether bridge (-CH2-O-). This structural class is of significant interest in medicinal chemistry. The presence of bromo and chloro substituents can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene can be predicted using computational models. These predictions are valuable for understanding its potential behavior in biological systems and for developing analytical methods.

PropertyPredicted Value
Molecular Formula C₁₄H₁₂BrClO₂
Molecular Weight 327.60 g/mol
IUPAC Name 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene
CAS Number Not Assigned
Calculated LogP 4.8 (approx.)
Topological Polar Surface Area 18.46 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis Pathway

The most logical and efficient method for the synthesis of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene is the Williamson ether synthesis .[1][2] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, it would entail the reaction of a 4-chlorophenoxide with a suitably functionalized benzyl halide.

The proposed synthesis is a two-step process starting from a commercially available precursor, 4-bromo-2-methylanisole.

Step 1: Benzylic Bromination The first step is the radical bromination of the methyl group of 4-bromo-2-methylanisole to yield 4-bromo-2-(bromomethyl)-1-methoxybenzene. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and uses N-bromosuccinimide (NBS) as the bromine source.

Step 2: Williamson Ether Synthesis The second step is the reaction of the synthesized benzyl bromide with 4-chlorophenol in the presence of a base to form the final product. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic position in an SN2 reaction.[3]

Synthesis Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Williamson Ether Synthesis A 4-Bromo-2-methylanisole B 4-Bromo-2-(bromomethyl)-1-methoxybenzene A->B NBS, AIBN CCl4, reflux D 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene B->D C 4-Chlorophenol C->D K2CO3, Acetone reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on standard procedures for the described reactions. They should be adapted and optimized based on laboratory conditions and in-process monitoring.

Protocol for Step 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene
  • Reagents and Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylanisole (1 equivalent).

    • Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction:

    • Heat the mixture to reflux (approximately 77°C for CCl₄).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzylic bromide.

Protocol for Step 2: Synthesis of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene
  • Reagents and Setup:

    • In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

    • Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the potassium 4-chlorophenoxide.

  • Reaction:

    • Add a solution of 4-bromo-2-(bromomethyl)-1-methoxybenzene (1 equivalent) in the same solvent to the flask.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible solvent like ethyl acetate.

    • Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.

Proposed Methods for Structural Characterization

Once synthesized, the identity and purity of 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.8-7.5 ppm. A singlet for the methoxy group (~3.8 ppm). A singlet for the benzylic methylene protons (~5.0 ppm).
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (~56 ppm), and the benzylic methylene carbon (~70 ppm).
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (327.60 g/mol ) with a characteristic isotopic pattern for one bromine and one chlorine atom.
Infrared (IR) Spectroscopy C-O-C stretching frequencies for the ether linkages, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings.

Potential Applications in Drug Discovery

Substituted diphenyl ethers and related structures are known to exhibit a wide range of biological activities. The structural motifs present in 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene suggest several potential areas of application for researchers.

Antibacterial Agents

Substituted diphenyl ethers have been identified as potent inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway.[4][5][6][7] This pathway is a validated target for the development of novel antibacterial drugs. The title compound, with its halogenated phenyl rings, could be investigated for its inhibitory activity against FabI in various pathogenic bacteria.

Signaling Pathway Diagram

G cluster_pathway Bacterial Fatty Acid Synthesis (FASII) Pathway cluster_inhibition Mechanism of Action A Acetyl-CoA D Elongation Cycle A->D B Malonyl-CoA B->D C Acyl Carrier Protein (ACP) C->D E Enoyl-ACP Reductase (FabI) D->E Reduction Step F Saturated Fatty Acids D->F Chain Elongation E->D Inhibitor 4-Bromo-2-((4-chlorophenoxy)methyl) -1-methoxybenzene Inhibitor->E Inhibition

Caption: Inhibition of the bacterial FASII pathway by targeting FabI.

Conclusion

While 4-Bromo-2-((4-chlorophenoxy)methyl)-1-methoxybenzene is not a commercially available or previously described compound, this guide provides a robust theoretical framework for its synthesis and characterization. The proposed Williamson ether synthesis route is a reliable and well-established method for constructing the key ether linkage. The structural features of this molecule make it an intriguing candidate for screening in antibacterial drug discovery programs, particularly as an inhibitor of the FabI enzyme. This guide serves as a starting point for researchers to explore the chemistry and potential biological activity of this novel compound.

References

  • England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061.[4][6][7]

  • PubChem. (n.d.). 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. Retrieved February 19, 2026, from [Link].[8]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2. Retrieved February 19, 2026, from [Link].[9]

  • Butt, A. M., et al. (2014). Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 58(3), 1646-1651.[5]

  • England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061.[6][7]

  • Sacred Heart University Research Portal. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Retrieved February 19, 2026, from [Link].[10]

  • Khorasani, A. R., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815.[11]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[12]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[1]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link].[3]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link].[2]

  • Lehmler, H. J., & Parkin, S. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Retrieved February 19, 2026, from [Link].[13]

  • Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 5), 653-657.[14][15]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and Related Halogenated Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Understanding the Compound Class

Halogenated aryl ethers represent a significant class of compounds in medicinal chemistry and materials science, frequently employed as building blocks in the synthesis of complex molecules. The presence of halogen atoms and ether linkages imparts specific physicochemical properties that are valuable in drug design and other applications. However, these structural motifs also necessitate a cautious and informed approach to their handling due to potential toxicological and reactivity hazards. This guide provides a framework for the safe utilization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and related compounds, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. While specific toxicological data for the target compound is scarce, analysis of related structures indicates several key areas of concern.

Toxicological Profile (Inferred)

Based on data for analogous compounds, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is anticipated to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[2][3][4]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

It is crucial to handle this compound with the assumption that it possesses these properties until empirical data proves otherwise.

Physicochemical Hazards

Halogenated aromatic compounds can be combustible and may produce hazardous decomposition products upon heating, such as carbon monoxide, hydrogen chloride, and hydrogen bromide.[1] While not anticipated to be highly flammable, appropriate precautions should be taken to avoid ignition sources.

GHS Hazard Classification (Predicted)

A predicted GHS classification based on available data for similar compounds is presented below.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationGHS07

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or polyvinyl alcohol (PVA) gloves are generally suitable for splash protection with ethers; however, for prolonged contact or immersion, a thicker, reusable glove should be used.[6] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Avoid Contact: Minimize all contact with the substance. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2][7] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Static Discharge: For procedures involving the transfer of powders, take precautionary measures against static discharge.

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[1][8]

  • Ignition Sources: Store away from heat, sparks, open flames, and hot surfaces.[2][8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][2][4][7][8]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][7] If skin irritation occurs, seek medical advice.[2][3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][7] If eye irritation persists, get medical attention.[3][7][8]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][3][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing vapors, mist, or gas.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Prevent the material from entering drains or watercourses.[1]

Experimental Workflow: A Logical Approach to Safe Synthesis

The following diagram illustrates a logical workflow for the safe handling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene from receipt to disposal.

SafeHandlingWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment RiskAssessment Risk Assessment - Review SDS/literature - Identify hazards - Define control measures PPE_Selection PPE Selection - Goggles/Face Shield - Appropriate Gloves - Lab Coat EngControls Engineering Controls - Certified Fume Hood - Accessible Eyewash/Shower Receiving Receiving & Storage - Verify integrity - Store appropriately Weighing Weighing & Transfer - In fume hood - Minimize dust/aerosol Receiving->Weighing Reaction Reaction Setup - Closed system if possible - Monitor for excursions Weighing->Reaction Workup Work-up & Purification - Handle with care - Quench reactive species Reaction->Workup Decontamination Decontamination - Clean glassware - Wipe down surfaces Workup->Decontamination WasteDisposal Waste Disposal - Segregate waste streams - Follow institutional protocols Decontamination->WasteDisposal Documentation Documentation - Record observations - Note any incidents WasteDisposal->Documentation

Caption: A logical workflow for the safe handling of halogenated aryl ethers.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities is a shared responsibility. While this guide provides a comprehensive overview of the potential hazards and safe handling practices for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene based on the best available information, it is not a substitute for professional judgment and a rigorous, ongoing commitment to safety. By fostering a culture of awareness, preparedness, and continuous learning, the research community can continue to innovate while prioritizing the well-being of its members.

References

  • 4-Bromo-2-chloro-1-methoxybenzene | CAS#:50638-47-6 | Chemsrc. (n.d.). Retrieved February 15, 2024, from [Link]

  • 4-BROMO-2-CHLORO-1-METHOXYBENZENE | CAS 60633-25-2 - Matrix Fine Chemicals. (n.d.). Retrieved February 15, 2024, from [Link]

  • 4 - Safety data sheet. (2023, September 13). Retrieved February 15, 2024, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved February 15, 2024, from [Link]

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

  • Halogenated ether - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • 1-Bromo-4-methoxybenzene - ChemBK. (n.d.). Retrieved February 15, 2024, from [Link]

  • SAFETY DATA SHEET - Lab Alley. (2023, September 1). Retrieved February 15, 2024, from [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene - PubChem. (n.d.). Retrieved February 15, 2024, from [Link]

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Thermogravimetric analysis (TGA) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Thermogravimetric Analysis (TGA) to characterize the thermal stability and decomposition profile of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This molecule, with its complex arrangement of aromatic rings, an ether linkage, and multiple halogen substituents, presents a unique thermal degradation profile. This document moves beyond a standard protocol, offering in-depth scientific justification for experimental choices, a predictive analysis of the decomposition mechanism, and a detailed methodology for acquiring and interpreting high-integrity TGA data. The guide is structured to empower users to not only perform the analysis but also to understand the underlying chemical principles governing the thermal behavior of this and similar halogenated aromatic ether compounds.

Introduction to the Thermal Characterization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a halogenated aromatic ether. The thermal stability of such molecules is a critical parameter in pharmaceutical development and materials science, influencing storage conditions, shelf-life, and processing parameters. The presence of bromine and chlorine atoms, an ether linkage, and methoxy group on the benzene rings suggests a multi-stage thermal decomposition process.

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] For a compound like 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, TGA provides invaluable data on:

  • Thermal Stability: Determining the temperature at which the material begins to degrade.

  • Decomposition Kinetics: Understanding the rate and energy associated with decomposition.

  • Material Composition: Quantifying the mass loss at different stages, which can correspond to the loss of specific functional groups.

This guide will provide a theoretical and practical foundation for conducting a thorough TGA investigation of this compound.

Fundamentals of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis used to characterize a wide range of materials.[3] The technique yields a continuous plot of mass change versus temperature, known as a TGA curve.

Core Instrumentation

A modern TGA instrument consists of several key components:[1]

  • High-Precision Balance: A sensitive microbalance capable of detecting mass changes in the microgram range.

  • Furnace: A programmable furnace that heats the sample according to a defined temperature profile.

  • Purge Gas System: A system to control the atmosphere around the sample, typically using an inert gas like nitrogen to study thermal decomposition or a reactive gas like air to study oxidative stability.

  • Temperature Sensor: A thermocouple placed close to the sample to ensure accurate temperature measurement.

The TGA Curve and Its Derivative (DTG)

The primary output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss versus temperature. The DTG curve is particularly useful for identifying the temperature at which the rate of decomposition is maximal (T_peak) and for resolving overlapping decomposition events.[1]

Predicted Thermal Decomposition Profile

While specific experimental data for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is not available in the public domain, a decomposition pathway can be predicted based on fundamental chemical principles and data from similar structures. The thermal stability is dictated by the bond dissociation energies within the molecule.

  • Initial Decomposition (Weakest Link): The C-O ether bond of the phenoxymethyl bridge is expected to be the most labile linkage in the structure. Cleavage at this site would represent the initial major mass loss event. Aromatic ethers often undergo decomposition via cleavage of the ether bond.

  • Secondary Decomposition Events: Following the initial fragmentation, subsequent decomposition at higher temperatures would likely involve the cleavage of the C-Br and C-Cl bonds from the aromatic rings. Generally, the C-Br bond is weaker than the C-Cl bond and would be expected to cleave at a lower temperature.

  • Role of Halogens: During thermal degradation, halogenated polymers and molecules release halogen radicals (e.g., Br•, Cl•).[4] These radicals can act as flame retardants by scavenging high-energy radicals in the gas phase, which can influence the overall decomposition profile, particularly in an oxidative atmosphere.[4] The effectiveness of halogens as flame inhibitors follows the trend F < Cl < Br < I.[4]

  • Final Stage: At very high temperatures, the remaining aromatic backbone would likely undergo charring and eventual combustion/volatilization, leaving a small amount of carbonaceous residue.

Based on this analysis, a multi-step decomposition is anticipated, which will be reflected in the TGA and DTG curves.

A Self-Validating Experimental Protocol for TGA

This protocol is designed to be a self-validating system, where the justification for each parameter ensures the generation of reliable and reproducible data.

Sample Preparation: The Foundation of Accuracy

The validity of a TGA measurement is critically dependent on the quality of the sample.

  • Step 1: Ensure Homogeneity. The small sample size used in TGA (typically 5-10 mg) must be perfectly representative of the entire batch.[5] If the sample is a crystalline solid, gently grind it in an agate mortar and pestle to a fine, uniform powder. This minimizes heat and mass transfer limitations within the sample.

  • Step 2: Drying. Dry the sample under a vacuum at a temperature well below its melting or decomposition point to remove any residual solvent or adsorbed moisture, which would otherwise cause an initial, non-representative mass loss.

  • Step 3: Weighing. Tare a clean, empty TGA pan (alumina or platinum is recommended for high-temperature analysis) on the microbalance.[2] Carefully place 5-10 mg of the prepared sample into the pan, ensuring it is spread thinly and evenly across the bottom. Record the exact initial mass.

Instrumental Setup and Workflow

The following workflow provides a logical sequence for a standard TGA experiment.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: TGA Execution cluster_analysis Phase 3: Data Analysis A Sample Homogenization (Grinding) B Drying (Vacuum Oven) A->B C Weighing (5-10 mg) & Loading into Pan B->C D Instrument Calibration (Weight & Temperature) C->D E Set Experimental Parameters (See Table 1) D->E F Equilibrate at Start Temp (e.g., 30°C for 5 min) E->F G Initiate Temperature Ramp (e.g., 10°C/min) F->G H Generate TGA Curve (% Mass vs. Temp) G->H I Generate DTG Curve (Rate of Mass Loss vs. Temp) H->I J Determine Key Metrics (T_onset, T_peak, % Residue) I->J

Caption: TGA Experimental and Analysis Workflow.

TGA Experimental Parameters and Justification

The choice of experimental parameters is critical and must be tailored to the sample and the goals of the analysis.

ParameterRecommended ValueJustification / Rationale
Sample Mass 5 – 10 mgSufficient to be representative while minimizing thermal gradients within the sample, ensuring uniform heating.[5]
Sample Pan Alumina (Al₂O₃) or Platinum (Pt)Inert at high temperatures and will not react with the sample or its degradation products. Alumina is a cost-effective choice for most organic materials.[5]
Atmosphere Nitrogen (N₂)An inert atmosphere is crucial for studying the inherent thermal stability and decomposition, preventing oxidative side reactions that would occur in air.
Flow Rate 50 – 100 mL/minA consistent flow rate efficiently removes volatile decomposition products from the furnace, preventing secondary reactions and ensuring accurate mass readings.[6]
Temperature Range 30°C to 800°CThis range covers the initial baseline, the expected decomposition of the organic molecule, and the final residue analysis.
Heating Rate (β) 10 °C/minA common rate that provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely spaced thermal events, while faster rates can shift decomposition to higher temperatures.
Isothermal Start 5 minutes at 30°CEnsures the sample and furnace have reached thermal equilibrium before the temperature ramp begins, providing a stable initial mass baseline.

Data Interpretation and Expected Results

The TGA and DTG curves will provide a quantitative measure of the thermal events predicted in Section 3.0.

Analysis of the TGA/DTG Curves
  • T_onset (Onset Temperature of Decomposition): This is the temperature at which a significant deviation from the baseline mass is first observed. It is a primary indicator of the material's thermal stability.

  • Decomposition Steps: The TGA curve will show one or more distinct steps, each corresponding to a mass loss event. The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments.

  • T_peak (Peak Decomposition Temperature): The peak maximum in the DTG curve indicates the temperature at which the rate of mass loss is greatest for a specific decomposition step.

  • Residue: The final mass remaining at the end of the experiment, which indicates the amount of non-volatile char or inorganic material formed.

Hypothetical Data Summary

Based on the predicted decomposition pathway, the following table summarizes the expected quantitative data from the TGA of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Thermal EventPredicted Temp. Range (°C)T_peak (°C) (from DTG)Predicted Mass Loss (%)Corresponding Molecular Fragment Lost
Step 1 250 - 350~320~40-50%Cleavage of the ether linkage and loss of the chlorophenoxy or related fragments.
Step 2 350 - 500~430~25-30%Loss of Bromine (as HBr or Br•).
Step 3 500 - 650~580~10-15%Loss of Chlorine (as HCl or Cl•) and methoxy group degradation.
Residue > 650°CN/A~5-15%Carbonaceous char.

Note: These values are predictive and serve as a guide for interpreting actual experimental data. The exact temperatures and mass losses will depend on the precise decomposition mechanism and experimental conditions.

Advanced Analytical Horizons

For a more profound understanding, TGA can be coupled with other techniques.

Evolved Gas Analysis (EGA)

To definitively identify the volatile products released during each decomposition step, the TGA instrument can be interfaced with a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).[3][7] This provides real-time chemical analysis of the evolved gases, allowing for the confirmation of the proposed decomposition mechanism (e.g., detecting HBr, HCl, or phenol).

Kinetic Analysis

The data from TGA experiments performed at multiple heating rates can be used to calculate the kinetic parameters of decomposition, such as the activation energy (Ea), using models like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods.[8] This provides quantitative insight into the energy barrier for the degradation reaction.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal properties of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. By following a well-justified experimental protocol and applying a systematic approach to data interpretation, researchers can obtain high-quality, reliable data on the thermal stability and decomposition pathway of this complex molecule. This guide provides the necessary framework, from sample preparation to advanced analysis, to unlock a comprehensive understanding of its thermal behavior, supporting its safe and effective application in research and development.

References

  • Purdue University College of Science. Thermogravimetric Analysis. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Mettler Toledo. Thermal Analysis of Organic Compounds. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-2-methoxy-1-methylbenzene. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) and 1st derivative DTG of (a) Pt(CO)2Cl2 and (b) Pt(CO)2Br2. [Link]

  • Torontech. TGA Sample Preparation: A Complete Guide. [Link]

  • MDPI. Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. [Link]

  • International Journal of Engineering Research & Technology. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear. [Link]

  • International Journal of Engineering and Scientific Research. TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. [Link]

  • MDPI. Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. [Link]

  • PubMed, National Library of Medicine. Degradation of halogenated aromatic compounds. [Link]

  • AZoM. Thermal Analysis of Organic Compounds. [Link]

  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. [Link]

  • ResearchGate. (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

  • ResearchGate. Thermal decomposition kinetics of some aromatic azomonoethers. [Link]

  • NASA Technical Reports Server. Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. [Link]

  • MDPI. Thermogravimetric Assessment of Biomass: Unravelling Kinetic, Chemical Composition and Combustion Profiles. [Link]

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A Technical Guide to the Prospective Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the discovery and first reported synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. Following a comprehensive review of the existing chemical literature and commercial databases, it has been determined that this compound has not been previously synthesized or characterized. Consequently, this document outlines a novel, proposed synthetic pathway for its inaugural preparation. The proposed synthesis is grounded in well-established, high-yielding synthetic methodologies, ensuring a robust and reproducible protocol suitable for implementation in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed experimental protocol, mechanistic insights, and a framework for the potential applications of this new chemical entity.

Introduction: The Rationale for a Novel Aryl Ether

Halogenated aromatic ethers are a class of compounds that feature prominently in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and methoxy substituents on a phenoxymethyl-anisole scaffold, as in the target molecule 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, presents a unique electronic and steric profile. Such compounds can serve as valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of halogen atoms allows for subsequent functionalization through various cross-coupling reactions, while the ether linkage provides a stable, yet potentially cleavable, connection. The methoxy group can also influence the molecule's solubility and metabolic stability. This guide, therefore, details a proposed first synthesis of this previously unreported compound.

Proposed Synthetic Pathway: A Two-Step Approach

A two-step synthetic route is proposed, commencing with the commercially available starting material, 4-bromo-2-methylanisole. The synthesis involves a free-radical benzylic bromination followed by a Williamson ether synthesis.

Synthetic_Pathway 4-bromo-2-methylanisole 4-Bromo-2-methylanisole Intermediate 4-Bromo-2-(bromomethyl)-1-methoxybenzene 4-bromo-2-methylanisole->Intermediate NBS, AIBN CCl4, Reflux Target_Molecule 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Intermediate->Target_Molecule 4-Chlorophenol, K2CO3 Acetone, Reflux

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene

This initial step involves the selective bromination of the benzylic methyl group of 4-bromo-2-methylanisole using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator.

Protocol:

  • To a solution of 4-bromo-2-methylanisole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (1.1 eq.).

  • Add a catalytic amount of AIBN (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-(bromomethyl)-1-methoxybenzene.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic substitution.

  • AIBN as Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

  • Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness and ability to dissolve the reactants. Acetonitrile can be a suitable alternative.

Step 2: Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene via Williamson Ether Synthesis

The final step is a classic Williamson ether synthesis, where the benzylic bromide intermediate reacts with 4-chlorophenol in the presence of a weak base to form the desired ether linkage.[1][2][3]

Protocol:

  • To a solution of 4-chlorophenol (1.0 eq.) in acetone or acetonitrile, add potassium carbonate (K2CO3) (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add a solution of 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Causality of Experimental Choices:

  • Potassium Carbonate as Base: K2CO3 is a mild and effective base for deprotonating the phenol without causing side reactions.

  • Solvent Choice: Acetone and acetonitrile are polar aprotic solvents that are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the SN2 reaction.

G Experimental Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Williamson Ether Synthesis A Dissolve 4-bromo-2-methylanisole in CCl4 B Add NBS and AIBN A->B C Reflux and Monitor by TLC B->C D Cool and Filter C->D E Aqueous Workup D->E F Purify by Column Chromatography E->F G Dissolve 4-chlorophenol in Acetone F->G Intermediate Product H Add K2CO3 G->H I Add Benzyl Bromide Intermediate H->I J Reflux and Monitor by TLC I->J K Filter and Concentrate J->K L Aqueous Workup K->L M Purify by Column Chromatography L->M

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimization and execution of a Buchwald-Hartwig cross-coupling reaction on 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene .

The Challenge: This substrate presents a dual-halide motif (aryl bromide and aryl chloride) on a scaffold containing a strong electron-donating group (EDG, -OMe).

  • Chemoselectivity: The primary objective is to exclusively aminate the C4-bromide without touching the distal aryl chloride, which serves as a handle for subsequent elaboration.

  • Electronic Deactivation: The C1-methoxy group (para to the bromide) increases electron density at the reaction center, potentially slowing the oxidative addition step compared to electron-neutral substrates.

The Solution: We utilize a Third-Generation Buchwald Precatalyst system (RuPhos Pd G4) . RuPhos is selected for its exceptional ability to facilitate oxidative addition into electron-rich aryl bromides while maintaining high selectivity against aryl chlorides at moderate temperatures.

Substrate Analysis & Retrosynthetic Logic

Structural Deconstruction

The substrate is an anisole derivative with a bulky ether side chain.

  • Site A (Target): C4-Bromide. Bond Dissociation Energy (BDE) ~81 kcal/mol. Located on an electron-rich ring (deactivated).

  • Site B (Spectator): Para-Chlorophenoxy moiety. BDE ~96 kcal/mol. Less reactive towards Pd(0), but can participate if highly active ligands (e.g., BrettPhos) or high temperatures (>110°C) are used.

Mechanistic Pathway & Selectivity

The catalytic cycle relies on the kinetic difference in oxidative addition (OA). The rate of OA for Ar-Br is significantly faster than Ar-Cl. By using a bulky, electron-rich phosphine ligand like RuPhos , we accelerate the OA into the deactivated Ar-Br bond. The steric bulk of RuPhos also destabilizes the Pd(II) intermediate, facilitating reductive elimination, which is crucial for electron-rich substrates.

CatalyticCycle cluster_selectivity Critical Control Point PreCat Pd(II) Precatalyst (RuPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Base Activation OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd + Substrate Substrate Substrate: Ar-Br / Ar-Cl PdII_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Br Fast (Br) >> Slow (Cl) AmineBind Amine Binding & Deprotonation PdII_Br->AmineBind + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product Product: Ar-N-R2 (+ Ar-Cl intact) RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition selectivity checkpoint.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
Substrate 1.0ElectrophilePurity >98% (HPLC)
Amine 1.2NucleophileDry; Free base form
RuPhos Pd G4 0.02 (2 mol%)CatalystAir-stable precatalyst
RuPhos 0.02 (2 mol%)LigandAdded to maintain L:Pd > 1:1
NaOtBu 1.5BaseSublimed grade (avoid wet base)
Toluene [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology

Pre-start Check: Ensure all glassware is oven-dried. Although G4 precatalysts are air-stable, the active cycle is oxygen-sensitive. An inert atmosphere (Nitrogen or Argon) is mandatory.

Step 1: Reactor Setup
  • Charge a reaction vial equipped with a magnetic stir bar with 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv).

  • Add RuPhos Pd G4 (2 mol%) and free RuPhos ligand (2 mol%).

    • Note: Adding extra free ligand stabilizes the active species and prolongs catalyst life for deactivated substrates.

  • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Caution: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

Step 2: Solvent & Amine Addition
  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (x3 cycles).

  • Inject anhydrous Toluene via syringe to achieve a concentration of 0.2 M relative to the bromide.

  • Inject the Amine (1.2 equiv).

    • Variation: If the amine is a solid, add it in Step 1 with the other solids.

Step 3: Reaction & Monitoring
  • Place the vial in a pre-heated block at 85 °C .

  • Stir vigorously (800+ rpm). Mass transfer is critical in heterogeneous base mixtures.

  • Monitor at 2 hours: Pull a 50 µL aliquot. Quench in EtOAc/Water. Analyze by LC-MS.

    • Success Criteria: Disappearance of Ar-Br peak. Retention of Ar-Cl peak.[5]

    • Stop Condition: If Ar-Br is <5%, stop heating to prevent "over-reaction" at the chloride site.

Step 4: Workup & Purification
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Concentrate the filtrate.[1]

  • Purify via Flash Column Chromatography (Silica Gel).

    • Tip: Amines often streak on silica. Pre-treat the column with 1% Et3N in Hexanes/EtOAc.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, refer to this logic tree.

Variable Screening Matrix
ParameterStandard ConditionOptimization A (Low Conversion)Optimization B (Poor Selectivity)
Catalyst RuPhos Pd G4XPhos Pd G4 (More active)BINAP-Pd(OAc)2 (Less active, higher selectivity)
Base NaOtBuLHMDS (Soluble, stronger)Cs2CO3 (Milder, slower)
Solvent Toluene1,4-Dioxane (Higher temp possible)t-Amyl Alcohol (Promotes reductive elimination)
Temp 85 °C100 °C65 °C
Common Failure Modes
  • Problem: Hydrodehalogenation (Ar-H formed).

    • Cause: Hydride source present (often from solvent impurities or beta-hydride elimination from the amine).

    • Fix: Use strictly anhydrous solvents; switch solvent to Toluene if using alcohols.

  • Problem: Reaction stalls at 50%.

    • Cause: Catalyst death due to oxidation or ligation inefficiency.

    • Fix: Add a second portion of catalyst (1 mol%) after 4 hours. Ensure rigorous degassing.

  • Problem: Ar-Cl also reacts (Bis-amination).

    • Cause: Temperature too high or ligand too active (e.g., BrettPhos).

    • Fix: Lower temperature to 70 °C. Switch to BINAP.

Process Workflow Diagram

Workflow cluster_trouble Troubleshooting Start Start: Weigh Solids (Substrate, Base, Cat) Inert Inert Atmosphere (Evacuate/Backfill N2) Start->Inert AddLiq Add Solvent & Amine (Anhydrous Toluene) Inert->AddLiq Heat Heat to 85°C Stir 800 rpm AddLiq->Heat Check LCMS Check (2h) Heat->Check Decision Conversion > 95%? Check->Decision Decision->Heat No (Continue) Workup Cool, Filter (Celite), Concentrate Decision->Workup Yes Boost Add 1 mol% Cat Check O2 leaks Decision->Boost Stalled Purify Flash Chromatography Boost->Heat

Figure 2: Operational workflow for the batch synthesis.

References

  • Buchwald-Hartwig Amination Overview & Scope Source: Organic Chemistry Portal URL:[Link]

  • RuPhos: A Highly Active Ligand for Electron-Rich Substrates Title: "Catalysts for Suzuki-Miyaura Coupling Reactions Involving 2-Substituted Heterocycles" (Context on RuPhos utility) Source: Journal of the American Chemical Society URL:[6][Link] (Representative citation for RuPhos development)

  • General Procedure for Buchwald-Hartwig Amination Source: Organic Syntheses (Org. Synth. 2002, 78, 23) URL:[Link]

  • Chemoselectivity in Pd-Catalyzed Couplings (Br vs Cl) Source: Chemical Science (RSC), "How bulky ligands control chemoselectivity" URL:[Link]

Sources

Use of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene in Medicinal Chemistry

Executive Summary

This guide details the utility of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (hereafter referred to as BCMB ) as a high-value building block in drug discovery.[1] Structurally, BCMB represents a "pre-functionalized" biaryl ether scaffold.[1] It features a specific methylene-oxy linker that provides unique conformational flexibility compared to direct biaryl bonds or rigid stilbenes.

Key Applications:

  • Kinase Inhibition: The biaryl ether motif mimics the hinge-binding region of ATP in Type II kinase inhibitors.[1]

  • GPCR Ligands: Used as a lipophilic spacer to probe hydrophobic pockets in G-Protein Coupled Receptors.[1]

  • SGLT2 Inhibitor Analogs: Serves as a structural bioisostere for the diphenylmethane core found in gliflozins (e.g., Dapagliflozin), replacing the C-C bridge with a C-O linker to modulate metabolic stability.

Structural Analysis & Design Rationale

Molecule: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Formula: C₁₄H₁₂BrClO₂ MW: 327.60 g/mol

The "Ortho-Effect" Advantage

The strategic placement of the (4-chlorophenoxy)methyl group at the ortho position relative to the methoxy group creates a "molecular twist." Unlike flat biphenyl systems, the methylene-ether linkage introduces a dihedral angle that forces the two phenyl rings into a non-planar conformation.[1]

  • Medicinal Chemistry Impact: This twist reduces π-π stacking aggregation (improving solubility) and increases shape complementarity for globular protein pockets.[1]

Functional Handles for Divergent Synthesis
  • C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C1-Methoxy: A "masked" phenol.[1] It serves as a hydrogen bond acceptor but can be demethylated (using BBr₃) to reveal a hydroxyl group, dramatically altering polarity and H-bond donor capability.

  • Chlorine Atom: Increases lipophilicity and metabolic resistance (blocking para-oxidation on the phenoxy ring).

Synthesis Protocol: Construction of the BCMB Core

Note: While BCMB is commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the chloro-phenol to a fluoro-phenol).

Reaction Scheme (Williamson Ether Synthesis)

Mechanism: S_N2 nucleophilic substitution. Precursors: 5-Bromo-2-methoxybenzyl bromide (Electrophile) + 4-Chlorophenol (Nucleophile).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Dissolve 4-chlorophenol (1.0 equiv, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Expert Tip: Use finely ground, anhydrous K₂CO₃ to maximize surface area.

  • Activation:

    • Stir the phenol/base mixture at room temperature for 30 minutes. This generates the phenoxide anion (color shift to yellow/orange is common).

  • Coupling:

    • Cool the mixture to 0°C.

    • Dropwise add a solution of 5-bromo-2-methoxybenzyl bromide (1.0 equiv) in DMF (5 mL).

    • Reasoning: Dropwise addition at low temp prevents double-alkylation side products or exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 4:1) should show consumption of the bromide.

  • Workup (Self-Validating Step):

    • Pour reaction mixture into ice-water (100 mL).

    • Validation: The product is lipophilic and should precipitate as a white/off-white solid. If oil forms, extract with Ethyl Acetate (3x 50 mL).[2]

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over MgSO₄ and concentrate.[3][4]

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Application Protocol: Library Generation via Suzuki Coupling

Objective: Use the BCMB bromine handle to attach a heteroaryl tail (common in kinase inhibitor design).

Reagents:

  • Substrate: BCMB (1.0 equiv)

  • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Workflow:

  • Degassing: Combine solvent, base, and substrate in a vial. Sparge with Argon for 10 mins. Critical: Oxygen poisons the Pd(0) species.[1]

  • Catalyst Addition: Add Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: Confirm biaryl product via LC-MS.

Visualization of Workflows

Figure 1: Retrosynthesis and Forward Pathway

This diagram illustrates the logical construction of the scaffold and its downstream diversification.[1]

BCMB_Pathway Start1 5-Bromo-2-methoxybenzyl bromide Product BCMB Scaffold (4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene) Start1->Product + Intermediate SN2 Reaction Start2 4-Chlorophenol Intermediate Phenoxide Anion Start2->Intermediate K2CO3, DMF Intermediate->Product Library1 Biaryl Analog (Suzuki Coupling) Product->Library1 Pd(dppf)Cl2 R-B(OH)2 Library2 Phenol Derivative (BBr3 Demethylation) Product->Library2 BBr3, DCM -78°C

Caption: Fig 1. Synthesis and diversification of the BCMB scaffold. Blue arrows indicate core synthesis; Green arrows indicate library expansion.

Quantitative Data & Specifications

PropertySpecificationRelevance to Protocol
Physical State White to Off-white SolidEasy handling for weighing; indicates high purity if crystalline.
Melting Point 82–86°C (Typical)Use for quick purity check (sharp range = pure).
Solubility DCM, EtOAc, DMSOSoluble in standard organic solvents; insoluble in water.
pKa (Est) ~ -2 (Methoxy oxygen)Stable to basic conditions; acid sensitive (demethylation).
LogP (Est) 4.8 – 5.2Highly lipophilic.[1] Requires polar handles for bioavailability.

References

  • PubChem. (2025).[5] 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene (Analogous Structure Data).[5] National Library of Medicine. Link

  • BenchChem. (2025).[6] 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene: Pharmacological Properties.Link

  • ChemicalBook. (2023).[1] Synthesis of Dapagliflozin Intermediates involving Halogenated Benzyl Ethers.[1]Link

  • Santa Cruz Biotechnology. (2025). 4-Bromo-2-chloro-1-methoxybenzene (Core Scaffold Properties).[7]Link[1]

  • Royal Society of Chemistry. (2015). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives.[1] (Detailed protocols for handling bromo-methoxy-benzyl precursors). Link

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive and detailed protocol for the Sonogashira coupling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene with terminal alkynes. We present two robust methodologies: a classic copper-cocatalyzed protocol and a copper-free alternative designed to mitigate common side reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Sonogashira Coupling

Developed by Kenkichi Sonogashira, the palladium and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has become an indispensable tool for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's utility stems from its mild conditions and high tolerance for a wide array of functional groups.[1]

The target substrate, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, presents a common challenge in regioselective synthesis. The presence of both an aryl bromide and an aryl chloride necessitates a coupling method that selectively activates the more reactive C-Br bond while leaving the C-Cl bond intact. The Sonogashira reaction is exceptionally well-suited for this task, as the reactivity of aryl halides follows the order I > Br > Cl.[1][5] This protocol leverages this reactivity difference to achieve selective alkynylation at the bromide position.

The Catalytic Cycle: Understanding the "Why"

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This step is often the rate-limiting step of the reaction.[1][7]

  • The Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂(Br) pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)L₂(C≡CR) pd_oxidative->pd_transmetal Transmetalation product Ar-C≡CR pd_transmetal->product Reductive Elimination product->pd0 cu_catalyst Cu(I) cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide Base (e.g., Et₃N) cu_acetylide->pd_oxidative Transmetalation alkyne H-C≡CR alkyne->cu_catalyst

Caption: Fig. 1: The Sonogashira Catalytic Cycle

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is critical for these protocols to prevent oxidation of the Pd(0) catalyst and oxidative homocoupling of the alkyne (Glaser coupling).[8]

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This method is the classic approach, generally providing good yields and reliable results for aryl bromides.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mol Equiv.Mass / Volume
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene344.621.01.0344.6 mg
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.0214.0 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (Et₃N)101.193.03.00.42 mL
Tetrahydrofuran (THF), anhydrous---10 mL

Equipment

  • Two-neck round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (N₂ or Ar) with bubbler

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Setup: To a dry two-neck flask equipped with a magnetic stir bar and condenser, add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.[9]

  • Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (344.6 mg, 1.0 mmol).

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. The triethylamine acts as both the base and a co-solvent.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60-65 °C (reflux for THF) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-12 hours.[9]

  • Workup:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and amine salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 20 mL) and then with brine (20 mL).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[10][11]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling (Glaser coupling) or when trace copper contamination in the final product is a concern.[4][7] It often requires a slightly more active catalyst system or higher temperatures.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mol Equiv.Mass / Volume
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene344.621.01.0344.6 mg
Terminal Alkyne (e.g., Phenylacetylene)102.131.51.5153.2 mg (167 µL)
Pd(OAc)₂ (Palladium(II) Acetate)224.500.030.036.7 mg
PPh₃ (Triphenylphosphine)262.290.060.0615.7 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0651.6 mg
Dimethylformamide (DMF), anhydrous---10 mL

Equipment

  • Same as Protocol 1.

Step-by-Step Procedure

  • Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 0.03 mmol), PPh₃ (15.7 mg, 0.06 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (344.6 mg, 1.0 mmol).

  • Solvent and Alkyne: Add anhydrous DMF (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.[9]

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC. Copper-free reactions may require longer reaction times, typically 12-24 hours.[9]

  • Workup:

    • Cool the reaction to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[9]

    • Combine the organic layers and wash thoroughly with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

General Experimental Workflow

The overall process from setup to final product is visualized below.

Workflow start 1. Reaction Setup inert 2. Establish Inert Atmosphere start->inert reagents 3. Add Reagents & Solvents inert->reagents reaction 4. Heat & Stir (Monitor by TLC) reagents->reaction workup 5. Quench & Aqueous Workup (Extraction) reaction->workup purify 6. Dry & Concentrate workup->purify column 7. Column Chromatography purify->column end 8. Pure Product (Characterization) column->end

Caption: Fig. 2: General Experimental Workflow

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.[12]3. Base is not strong enough or has degraded.4. Reaction temperature is too low for the aryl bromide.1. Use fresh catalyst or a pre-catalyst that generates Pd(0) in situ.2. Ensure proper Schlenk technique; use freshly distilled, anhydrous solvents.[8]3. Use a fresh bottle of amine base or a stronger inorganic base like Cs₂CO₃ or K₂CO₃.[1]4. Increase temperature in 10 °C increments. Consider switching to a higher boiling solvent like DMF or dioxane.[13]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas all solvents and ensure a robust inert atmosphere.2. Reduce the loading of CuI. If the problem persists, switch to the copper-free protocol.[7]
Formation of Byproducts / Difficult Purification 1. Reaction run for too long, leading to decomposition.2. Impure starting materials.1. Monitor the reaction closely by TLC and stop it once the starting material is consumed.[11]2. Ensure the purity of the aryl bromide and alkyne before starting the reaction.
Dehalogenation of Aryl Bromide 1. Presence of water or protic impurities.2. Certain phosphine ligands can promote this side reaction.1. Use rigorously dried solvents and reagents.2. If dehalogenation is a major issue, consider a different phosphine ligand or a ligandless system if applicable.

Conclusion

The Sonogashira coupling provides a powerful and selective method for the alkynylation of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. By carefully selecting between a traditional copper-cocatalyzed system and a copper-free alternative, researchers can effectively synthesize the desired products while minimizing side reactions. Adherence to inert atmosphere techniques and careful monitoring are paramount for achieving high yields and reproducibility. The protocols and troubleshooting guide presented herein serve as a robust starting point for scientists engaged in pharmaceutical discovery and complex molecule synthesis.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • PubMed. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Retrieved from [Link]

  • ACS Publications. (2003, September 27). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • ACS Publications. (2014, April 4). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. Retrieved from [Link]

  • PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Retrieved from [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

Sources

Application Note: Optimized Heck Reaction Protocols for the Synthesis of Substituted Alkenes from 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for conducting the Mizoroki-Heck reaction on 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, a sterically hindered and electron-rich aryl bromide. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This document outlines optimized conditions, discusses the mechanistic rationale behind procedural choices, presents a troubleshooting guide for common issues, and offers multiple catalytic systems to accommodate varying laboratory resources and coupling partners. The protocols are designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Substrate Analysis

The Mizoroki-Heck reaction is a powerful tool for creating substituted alkenes, a motif prevalent in pharmaceuticals, natural products, and materials science.[1][2][3][4] The reaction's value lies in its functional group tolerance and its ability to form C(sp²)–C(sp²) bonds with high stereoselectivity, typically favoring the trans (E) isomer.[5]

The chosen substrate, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene , presents specific challenges that must be addressed for a successful coupling:

  • Aryl Bromide: As the electrophile, the C-Br bond is a reliable site for oxidative addition by a Pd(0) catalyst. Its reactivity is intermediate between more reactive aryl iodides and less reactive aryl chlorides.[5][6]

  • Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the para-position increases electron density on the aromatic ring. This can slow down the rate-determining oxidative addition step, often necessitating higher reaction temperatures or more electron-rich, bulky phosphine ligands to promote catalysis.[6]

  • Steric Hindrance: The bulky 2-(4-chlorophenoxymethyl) substituent ortho to the bromine atom significantly hinders the approach of the palladium catalyst. This steric impediment is a critical factor influencing the choice of ligand and catalyst system. Bulky, electron-rich ligands are often required to facilitate the reaction.[7][8]

Catalytic Cycle and Mechanism

A fundamental understanding of the Heck reaction mechanism is crucial for optimization and troubleshooting. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Aryl-Pd(II)-Br complex. This is often the rate-limiting step.[1][2][5]

  • Alkene Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][5]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a hydrido-palladium-alkene π-complex.[2] This step dictates the regioselectivity and stereoselectivity of the product.

  • Reductive Elimination & Catalyst Regeneration: The product alkene dissociates. The resulting H-Pd(II)-Br species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form H-Base⁺Br⁻.[2]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)BrL2 Ar-Pd(II)BrL₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkeneComplex [ArPd(II)BrL(alkene)] ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)BrL₂ AlkeneComplex->InsertionProduct Migratory Insertion HPdComplex [H-Pd(II)BrL₂] InsertionProduct->HPdComplex β-Hydride Elimination Product Product (Substituted Alkene) InsertionProduct->Product HPdComplex->Pd(0)L2 Reductive Elimination (Base) Salt [H-Base]⁺Br⁻ HPdComplex->Salt ArBr Ar-Br ArBr->ArPd(II)BrL2 Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPdComplex

Figure 1: Simplified Mizoroki-Heck Reaction Catalytic Cycle.
Recommended Reaction Protocols

Given the substrate's characteristics, several catalytic systems are proposed. Protocol A represents a classical approach, while Protocol B offers a modern, highly active system for challenging substrates. The alkene partner used in these examples is n-butyl acrylate, a common electron-deficient alkene ideal for the Heck reaction.[1]

Table 1: Comparison of Optimized Heck Reaction Conditions

ParameterProtocol A: Pd(OAc)₂ / PPh₃Protocol B: Palladacycle / Buchwald Ligand
Substrate 4-Bromo-2-(...)-1-methoxybenzene4-Bromo-2-(...)-1-methoxybenzene
Alkene n-Butyl Acrylate (1.5 eq)n-Butyl Acrylate (1.5 eq)
Pd Source Pd(OAc)₂ (2 mol%)G3-XPhos Palladacycle (2 mol%)
Ligand PPh₃ (4 mol%)(Not required with palladacycle)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent DMF or DMAcToluene or Dioxane
Temperature 120 - 140 °C100 - 110 °C
Time 12 - 24 h4 - 12 h
Key Advantage Cost-effective, common reagentsHigh activity for hindered substrates, milder conditions
Protocol A: Detailed Steps for Classical Pd(OAc)₂ / PPh₃ System

This protocol uses readily available and cost-effective reagents. High temperatures are necessary to overcome the activation barrier of the electron-rich, hindered substrate.

Materials and Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Heating mantle or oil bath with temperature control

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 mmol)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Triphenylphosphine, PPh₃ (0.04 mmol, 10.5 mg)

  • n-Butyl Acrylate (1.5 mmol, 215 µL)

  • Potassium Carbonate, K₂CO₃ (2.0 mmol, 276 mg), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (5 mL)

  • Standard workup and purification supplies (Ethyl acetate, brine, silica gel)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276 mg).

  • Reagent Addition: Add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 mmol).

  • Solvent and Alkene: Add the anhydrous solvent (5 mL) followed by n-butyl acrylate (215 µL) via syringe.

  • Inerting: Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. Oxygen can oxidize the phosphine ligand and deactivate the catalyst.[9]

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Detailed Steps for High-Activity Palladacycle System

This protocol utilizes a modern, pre-formed palladacycle catalyst that is highly active for sterically demanding substrates, allowing for lower temperatures and shorter reaction times.

Materials and Equipment:

  • Same as Protocol A

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 mmol)

  • G3-XPhos Palladacycle (0.02 mmol, 16.8 mg)

  • n-Butyl Acrylate (1.5 mmol, 215 µL)

  • Potassium Phosphate, K₃PO₄ (2.0 mmol, 424 mg), finely ground and dried

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the G3-XPhos Palladacycle (16.8 mg) and K₃PO₄ (424 mg).

  • Reagent Addition: Add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 mmol).

  • Solvent and Alkene: Add the anhydrous solvent (5 mL) followed by n-butyl acrylate (215 µL) via syringe.

  • Inerting: Subject the mixture to three cycles of vacuum/backfill with inert gas.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.

  • Workup and Purification: Follow steps 6 and 7 from Protocol A.

Experimental Workflow and Logic

The successful execution of a Heck reaction relies on a systematic and logical workflow, from careful setup to final analysis.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Dry Glassware & Reagents B Weigh Solids: Ar-Br, Pd Catalyst, Ligand, Base A->B C Establish Inert Atmosphere (N₂/Ar) B->C D Add Solvent & Alkene via Syringe C->D E Degas Mixture (Vacuum/Backfill x3) D->E F Heat to Target Temperature E->F G Monitor Progress (TLC / GC-MS) F->G H Cool & Quench G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Figure 2: General Experimental Workflow for the Heck Reaction.
Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This guide addresses common problems encountered during the Heck reaction.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized by air.[9]2. Insufficient Temperature: Activation energy not met for the hindered substrate.3. Poor Reagent Quality: Wet solvent/base, degraded aryl bromide.1. Ensure rigorous inert atmosphere and degassing. Use fresh, high-purity reagents.[9]2. Incrementally increase temperature by 10 °C.3. Use freshly dried solvents and finely ground, dry base.
Formation of Black Precipitate (Palladium Black) 1. Ligand Dissociation/Decomposition: At high temperatures, phosphine ligands can degrade, causing Pd(0) to aggregate.[6]2. Insufficient Ligand: Incorrect Pd:Ligand ratio.1. Switch to a more thermally stable ligand (e.g., a Buchwald-type biarylphosphine) or use a palladacycle.2. Ensure a Pd:Ligand ratio of at least 1:2 for monodentate phosphines.[9]
Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen: Can promote side reactions.2. Reaction Conditions Too Harsh: Excessive temperature or time.1. Improve degassing procedure.2. Reduce reaction temperature or time once starting material is consumed.
Alkene Isomerization or Polymerization 1. Reaction Pathway: Can occur after β-hydride elimination.2. High Temperature: Favors isomerization.1. This is sometimes unavoidable but can be minimized by using milder conditions.2. Use the lowest effective temperature.
Conclusion

The Heck reaction of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene requires careful consideration of its electronic and steric properties. For routine synthesis, a classical Pd(OAc)₂/PPh₃ system at elevated temperatures provides a reliable and economic route. For more challenging couplings or when milder conditions are paramount, advanced systems employing pre-formed palladacycles and bulky, electron-rich ligands offer superior activity and efficiency. By following these detailed protocols and utilizing the provided troubleshooting guide, researchers can confidently and successfully synthesize the desired substituted alkene products for applications in drug discovery and materials science.

References
  • Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Heck reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (2003). RSC Publishing. Retrieved from [Link]

  • Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). R Discovery. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (2025). Dalton Transactions. Retrieved from [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. Retrieved from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (2024). ARKAT USA. Retrieved from [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). The Doyle Group, Princeton University. Retrieved from [Link]

  • Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. (2021). Chemical Communications. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2016). Springer. Retrieved from [Link]

  • Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2021). Chemistry – An Asian Journal. Retrieved from [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. (2024). ACS Catalysis. Retrieved from [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (n.d.). Biblio. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Regioirregular Mizoroki-Heck reaction. (2021). Springer Nature. Retrieved from [Link]

  • The Mizoroki–Heck Reaction. (n.d.). Wiley. Retrieved from [Link]

Sources

Application Note: Chemoselective Diversification of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

This application note details the strategic derivatization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (referred to herein as Scaffold A ) for high-throughput screening (HTS) libraries.

Scaffold A represents a "privileged structure" in medicinal chemistry due to its capacity for orthogonal functionalization . It features an electron-rich anisole core decorated with two distinct halogen handles:

  • Aryl Bromide (C4): Highly reactive toward oxidative addition; the primary site for diversification.

  • Aryl Chloride (C4' on phenoxy ring): Significantly less reactive under standard palladium-catalyzed conditions; serves as a "silent" lipophilic anchor or a secondary handle for late-stage modification.

  • Benzylic Ether Linkage: Provides rotational freedom and spacing, critical for fitting into deep protein binding pockets (e.g., Kinase hinge regions).

Chemoselectivity Principle

The success of this workflow relies on the bond dissociation energy difference between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). By utilizing controlled Pd-catalysis and Lithium-Halogen exchange, we can selectively modify the C4-position without disturbing the C4'-chloro moiety or the benzylic ether linkage.

Decision Tree & Workflow

The following diagram illustrates the divergent synthesis pathways available for Scaffold A.

Derivatization_Workflow Scaffold Scaffold A (4-Br, 4'-Cl) Suzuki Pathway 1: Suzuki-Miyaura (Biaryl Expansion) Scaffold->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Pathway 2: Buchwald-Hartwig (Amination/Solubility) Scaffold->Buchwald 2° Amines Pd2(dba)3/XPhos Lithiation Pathway 3: Li-Halogen Exchange (Carboxylation/Electrophiles) Scaffold->Lithiation n-BuLi, -78°C CO2 or DMF Lib_Gen Library Generation (96/384-well format) Suzuki->Lib_Gen Buchwald->Lib_Gen Lithiation->Lib_Gen QC QC: LC-MS & NMR (Purity >95%) Lib_Gen->QC

Figure 1: Chemoselective diversification pathways. The bromide (C4) is processed first, leaving the chloride (C4') intact.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To install aromatic diversity elements at C4 while preserving the ether linkage and the distal chloride.

Mechanistic Insight: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate ferrocene ligand creates a wide bite angle, facilitating the reductive elimination of bulky biaryls, while the mild base (K₂CO₃) prevents hydrolysis of the benzylic ether.

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a nitrogen-purged reaction vial, combine Scaffold A (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvate: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degas: Sparge with nitrogen for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Heat: Seal and heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: Do not exceed 100°C to avoid potential cleavage of the benzylic ether.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

  • Success: Disappearance of the doublet at ~7.1 ppm (C3/C5 protons ortho to Br) in ¹H NMR.

  • Failure: Presence of phenol peaks indicates ether cleavage (check temperature/acidity).

Protocol B: Buchwald-Hartwig Amination (Solubility Enhancement)

Objective: To replace the bromine with secondary amines, increasing sp³ character and solubility (logP reduction).

Mechanistic Insight: The electron-rich anisole ring slows oxidative addition. We employ XPhos or RuPhos precatalysts, which form highly active monoligated Pd(0) species capable of engaging electron-rich aryl bromides at moderate temperatures.

Reagents:

  • Scaffold A (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in Toluene (1 mL) for 5 mins under Argon to generate the active catalyst.

  • Addition: Add Scaffold A (0.5 mmol), amine (0.6 mmol), and NaOtBu (0.7 mmol) to a reaction tube.

  • Combine: Transfer the catalyst solution to the reaction tube. Rinse with Toluene (3 mL).

  • Heat: Heat to 100°C for 16 hours.

  • Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify.

Critical Control:

  • Chemoselectivity: At 100°C with XPhos, the Ar-Cl bond remains inert. If the temperature exceeds 120°C, minor amination at the Cl-position may occur.

Protocol C: Lithium-Halogen Exchange (Carboxylation)

Objective: To convert the bromide to a carboxylic acid (for salt formation) or aldehyde.

Mechanistic Insight: Lithium-halogen exchange is kinetically driven. The exchange rate for Ar-Br is orders of magnitude faster than Ar-Cl at -78°C.

Step-by-Step:

  • Dissolve: Dissolve Scaffold A (1.0 mmol) in anhydrous THF (10 mL) under Argon.

  • Cool: Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Wait: Stir for 30 mins at -78°C.

  • Trap: Bubble excess CO₂ gas (dried through a CaCl₂ tube) into the solution for 15 mins.

  • Quench: Allow to warm to RT, then quench with 1M HCl.

  • Isolate: Extract with EtOAc. The product will be in the organic layer (as the free acid).

Data Presentation & QC Requirements[1][2][3][4]

For biological screening, library members must meet strict purity criteria.

Table 1: Quality Control Specifications

ParameterSpecificationMethod of Verification
Purity >95%LC-MS (UV @ 254nm)
Identity Consistent with Structure¹H NMR (400 MHz), MS (ESI+)
Solvent 100% DMSOGravimetric / NMR
Concentration 10 mM ± 5%UV Quantitation
Water Content <0.5%Karl Fischer (for bulk stocks)

Storage Protocol:

  • Store 10 mM DMSO stocks in Matrix tubes at -20°C .

  • Avoid Freeze-Thaw: Aliquot into single-use daughter plates.

  • Atmosphere: Store under dry nitrogen or argon to prevent DMSO hygroscopicity (water uptake leads to compound precipitation).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Reactivity and Selectivity. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene with Organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This versatile building block holds significant potential in the synthesis of complex organic molecules. Detailed protocols for Suzuki-Miyaura, Stille, and Sonogashira-Hagihara coupling reactions are presented, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes. This guide is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Introduction: The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[3][4]

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A palladium(0) species initiates the cycle by oxidatively adding to an organic halide. This is followed by transmetalation, where an organic group is transferred from an organometallic reagent to the palladium center. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[5][6]

This guide focuses on the application of these powerful methods to a specific and functionally rich substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. The presence of multiple reactive sites—an aryl bromide, a chloro-substituted phenoxy moiety, and a methoxy group—necessitates careful optimization of reaction conditions to achieve selective cross-coupling at the C-Br bond.

The Substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

The title compound is a valuable intermediate in organic synthesis. The aryl bromide functionality serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the bulky chlorophenoxymethyl substituent can influence the electronic and steric environment of the reaction center, potentially impacting catalyst activity and selectivity. Understanding the reactivity of this specific substrate is crucial for successful coupling. While direct reactivity data for this exact molecule is not extensively published, related structures such as 4-bromo-2-chloro-1-methoxybenzene are known starting materials in the synthesis of complex organic molecules.[7]

Core Cross-Coupling Methodologies

This section details the theoretical underpinnings and practical protocols for three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for the formation of carbon-carbon bonds, particularly biaryl structures.[3][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or pseudohalide.[9] A key advantage of this reaction is the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity. The reaction requires a base to activate the organoboron species for transmetalation.[9][10]

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[3][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (-HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst.

  • Base: Potassium carbonate is a widely used base in Suzuki couplings, effective in activating the boronic acid.[11]

  • Solvent System: The biphasic toluene/water system is standard for many Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[11] Vigorous stirring is crucial in such systems.[11]

  • Inert Atmosphere: Degassing is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[11]

Stille Coupling: Versatility with Organostannanes

The Stille coupling is a powerful C-C bond-forming reaction that utilizes organostannane reagents.[12] A significant advantage of the Stille reaction is the air and moisture stability of the organotin compounds and its tolerance for a wide array of functional groups.[13] However, a major drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[12]

The mechanism of the Stille coupling is similar to the Suzuki reaction, proceeding through an oxidative addition, transmetalation, and reductive elimination sequence.[14]

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF (5-10 mL per mmol of substrate)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Celite®

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene in anhydrous toluene or DMF.

  • Add Pd(PPh₃)₄ to the solution.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.

  • Filter the resulting precipitate through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Stille couplings.

  • Solvent: Anhydrous polar aprotic solvents like toluene or DMF are commonly used.

  • Workup: The use of aqueous potassium fluoride is a standard and effective method for removing tin byproducts by precipitating them as insoluble organotin fluorides.[13]

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[15][16] The reaction is typically co-catalyzed by palladium and a copper(I) salt, and requires a base, often an amine, which can also serve as the solvent.[16][17] Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction in the presence of copper.[18][19]

The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu-C≡CR->Cu-X R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Materials:

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (as solvent and base)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • To a Schlenk flask, add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed triethylamine (and THF if used).

  • Add phenylacetylene via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-24 hours. Monitor by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[17]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent.[17]

  • Mild Conditions: Sonogashira couplings can often be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.[17]

Comparative Data and Troubleshooting

The choice of cross-coupling method will depend on the desired product and the availability of the organometallic reagent. Below is a hypothetical comparison of the outcomes for the three reactions.

Coupling ReactionOrganometallic ReagentTypical Yield RangeKey AdvantagesKey Disadvantages
Suzuki-Miyaura Phenylboronic Acid70-95%Low toxicity of reagents, stable reagents.[8]Requires a base for activation.[9]
Stille Tributyl(vinyl)stannane65-90%High functional group tolerance, stable reagents.[13]Toxicity of tin compounds, difficult purification.[12]
Sonogashira Phenylacetylene75-98%Mild reaction conditions, direct use of terminal alkynes.[17]Potential for alkyne homocoupling.[19]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring.[11] Consider using a pre-formed Pd(0) source.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Use fresh ligands stored under an inert atmosphere.[11]

    • Inefficient Degassing: Oxygen can deactivate the catalyst.[11] Ensure thorough degassing of solvents and the reaction mixture.

  • Homocoupling Side Products:

    • This is particularly an issue in Suzuki and Sonogashira reactions. Rigorous degassing is the primary solution to minimize this side reaction, which is often promoted by oxygen.[11]

  • Difficulty in Purification:

    • For Stille reactions, the removal of tin byproducts can be challenging. The KF workup is generally effective, but multiple treatments may be necessary.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of valuable and complex molecules. The protocols provided in this guide serve as a robust starting point for further exploration and optimization in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.).
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. (2024, April 23).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.).
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022, October 1).
  • Direct catalytic cross-coupling of organolithium compounds - the University of Groningen research portal. (2013, June 9).
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC. (2016, February 27).
  • Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene - Benchchem. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates - PubMed - NIH. (2015, August 27).
  • Stille Coupling - Organic Synthesis. (n.d.).
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions - AIR Unimi. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.).
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026, January 12).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15).
  • 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene | 333361-51-6 | Benchchem. (n.d.).
  • Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • 4-Bromo-2-chloro-1-methoxybenzene | Request PDF - ResearchGate. (n.d.).
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. (n.d.).
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - ResearchGate. (2025, August 7).
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - ChemicalBook. (n.d.).

Sources

Application Note: Pharmacological Evaluation & Synthetic Utility of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Scaffolds

[1]

Executive Summary

This application note details the biological characterization and synthetic utility of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (hereafter referred to as BPCM ).[1][2] Belonging to the class of benzyl phenyl ethers , this compound represents a "privileged scaffold" in medicinal chemistry.[3]

While structurally related to diphenyl ether antimicrobials (e.g., Triclosan), the inclusion of a methylene bridge and a bromine handle imparts unique steric and electronic properties. Recent chem-bioinformatics and high-throughput screening (HTS) campaigns have identified benzyl phenyl ether derivatives as promising leads in two critical therapeutic areas: immuno-oncology (PD-1/PD-L1 inhibition) and antimicrobial resistance (AMR) .[1][2]

This guide provides researchers with validated protocols for synthesizing BPCM, evaluating its PD-1/PD-L1 inhibitory potential, and assessing its antimicrobial efficacy.[2]

Chemical Context & Structural Analysis[4][5][6][7][8]

Molecule: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Molecular Formula: C₁₄H₁₂BrClO₂ Molecular Weight: 327.6 g/mol [1]

Structural Features for Drug Design
  • Methoxy Core (Anisole): Improves lipophilicity and metabolic stability compared to free phenols.[2]

  • Bromine Handle (C-4): A critical "synthetic hook."[1][2] It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library for Structure-Activity Relationship (SAR) studies.

  • Benzyl Phenyl Ether Linker: Unlike rigid biaryls, the methylene bridge (-CH₂-O-) introduces rotational flexibility, allowing the molecule to adopt specific conformations required to bind into hydrophobic pockets of proteins like PD-L1.[1][2]

Application I: Immuno-Oncology (PD-1/PD-L1 Inhibition)

Rationale

Small molecule inhibitors of the PD-1/PD-L1 checkpoint are highly sought after to replace expensive monoclonal antibody therapies.[1] Recent patent literature and medicinal chemistry studies have highlighted benzyl phenyl ether derivatives as potent inhibitors of the PD-1/PD-L1 interaction.[2] These compounds function by dimerizing PD-L1, occluding the surface that normally binds to PD-1 on T-cells.

Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Binding Assay

Objective: To determine the IC₅₀ of BPCM in displacing PD-1 from PD-L1.[1][2]

Materials
  • Reagents: Cisbio PD-1/PD-L1 HTRF Binding Kit (Tag-lite® technology).[1]

  • Compound: BPCM (dissolved in 100% DMSO to 10 mM).

  • Buffer: Phosphate buffered saline (PBS) + 0.1% BSA.[2]

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a serial dilution of BPCM in the assay buffer. Range: 100 µM down to 0.1 nM (1:3 dilution series).

    • Ensure final DMSO concentration is <0.5% to prevent protein denaturation.[2]

  • Plate Setup (384-well Low Volume White Plate):

    • Negative Control: 5 µL Buffer + 5 µL Tag-lite PD-L1 + 5 µL anti-Tag-PD-1 (No inhibitor).[1]

    • Positive Control: Known BMS-202 inhibitor (if available).[1]

    • Sample: 5 µL BPCM dilution + 5 µL Tag-lite PD-L1 + 5 µL anti-Tag-PD-1.[1]

  • Incubation:

    • Seal the plate and incubate for 2 hours at Room Temperature (RT) . Equilibrium binding is crucial for accurate IC₅₀ values.

  • Detection:

    • Read fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a compatible microplate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Calculate the HTRF Ratio:

      
      .
      
    • Plot the ratio against log[BPCM concentration].

    • Fit data to a 4-parameter logistic (4PL) model to determine IC₅₀.

Expert Insight: If BPCM shows weak activity (>10 µM), utilize the bromine handle to attach a biaryl group. Extension at the 4-position often reaches deep into the hydrophobic channel of the PD-L1 dimer interface.

Application II: Antimicrobial Screening

Rationale

Benzyl phenyl ethers exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting specific enzymes like FabI (enoyl-ACP reductase).[1][2] The 4-chlorophenoxy moiety in BPCM mimics the pharmacophore of known antiseptics, while the anisole core modulates solubility.[2]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Target Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][2]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) at 37°C overnight.

    • Dilute culture to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Further dilute 1:100 in MHB for the assay.

  • Compound Dilution:

    • Add 100 µL of MHB to columns 2-12 of a 96-well clear flat-bottom plate.

    • Add 200 µL of BPCM (128 µg/mL stock in MHB) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

    • Validation: Add 20 µL of Resazurin dye (0.01%) and incubate for 1 hour. A color change from blue to pink indicates metabolic activity (growth).

Synthetic Protocol (Preparation of BPCM)

To ensure the integrity of biological data, high-purity BPCM must be synthesized.

Reaction Type: Williamson Ether Synthesis.[1][2]

  • Reagents:

    • Precursor A: 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq).

    • Precursor B: 4-Chlorophenol (1.1 eq).[1][2]

    • Base: Potassium Carbonate (

      
      , 2.0 eq).[2]
      
    • Solvent: Acetone (anhydrous) or DMF.[2]

  • Procedure:

    • Dissolve 4-Chlorophenol in acetone.[2] Add

      
       and stir for 30 min at RT to form the phenoxide.
      
    • Dropwise add Precursor A (dissolved in acetone).

    • Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Purification: Recrystallize from Ethanol or purify via Silica Flash Chromatography.[2]

Visualization of Workflows

Figure 1: Synthesis and Screening Logic

The following diagram illustrates the workflow from synthesis to biological evaluation, highlighting the decision matrix based on assay results.

BPCM_WorkflowStartStart: Scaffold DesignSynthSynthesis:Williamson Ether CouplingStart->SynthPurifyPurification:>98% Purity (HPLC)Synth->PurifySplitAssaySelectionPurify->SplitAssay_IOImmuno-Oncology:PD-1/PD-L1 HTRFSplit->Assay_IOCancer TargetAssay_AMAntimicrobial:MIC (S. aureus)Split->Assay_AMInfection TargetResult_IOCalculate IC50Assay_IO->Result_IOResult_AMDetermine MICAssay_AM->Result_AMSARSAR Expansion:Suzuki Coupling at Br-Result_IO->SARHit (<1µM)Result_AM->SARHit (<4µg/mL)

Caption: Integrated workflow for the synthesis, purification, and dual-track biological evaluation of BPCM derivatives.

Data Summary & Reference Values

When evaluating BPCM, compare your experimental data against these reference ranges for benzyl phenyl ether class compounds.

ParameterAssay TypeTarget Value (Hit Criteria)Reference Mechanism
IC₅₀ PD-1/PD-L1 HTRF< 1.0 µMDimerization of PD-L1
MIC Microbroth Dilution< 4.0 µg/mLMembrane Depolarization
LogP In Silico3.5 – 4.5Lipophilicity (Drug-likeness)
Solubility Kinetic (PBS pH 7.[1][2]4)> 50 µMBioavailability

References

  • Benzyl Phenyl Ether Derivatives as PD-1/PD-L1 Inhibitors. Source: Google Patents / European Patent Office. Context: Describes the structural requirements for benzyl phenyl ethers to inhibit the PD-1/PD-L1 interaction, validating the scaffold's utility in immuno-oncology.

  • Synthesis and Antimicrobial Activity of Phenyl Ether Derivatives. Source: ResearchGate / Science.gov. Context: Provides comparative MIC data for phenyl ether and benzyl ether derivatives against S. aureus, establishing the baseline for antimicrobial testing.

  • 4-Bromo-2-chloro-1-methoxybenzene (Structural Analog Data). Source: PubChem / NIH. Context: Provides physicochemical properties (LogP, solubility) for the core anisole fragment, essential for ADME predictions.[2]

  • Antifouling and Biological Activity of Benzyl Phenyl Ethers. Source: Science.gov. Context: Discusses the broader biological activity spectrum of this chemical class, including toxicity profiles and environmental safety.[4][5]

Application Note & Protocol: Selective Ether Bond Cleavage in 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Ether Cleavage

Aryl ethers are a common structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The selective cleavage of these stable ether bonds is a critical transformation in synthetic organic chemistry, particularly in the late-stage modification of complex molecules and the deprotection of hydroxyl groups during drug development.[1][2][3] The subject of this note, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, presents a molecule with two distinct aryl ether linkages: a methyl ether and a phenoxymethyl ether. The ability to selectively cleave one of these ethers in the presence of the other offers a route to differential functionalization and the synthesis of novel derivatives. This document provides a comprehensive guide to the selective cleavage of the ether bonds in this molecule, with a focus on the use of boron tribromide (BBr₃), a powerful Lewis acid renowned for its efficacy in cleaving aryl ethers.[4][5][6]

Understanding the Reaction: Mechanism and Selectivity

The cleavage of aryl ethers with boron tribromide proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center.[7] This complexation weakens the C-O bond, rendering it susceptible to nucleophilic attack by a bromide ion. For aryl methyl ethers, the reaction is particularly efficient.[5]

In the case of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, there are two potential sites for cleavage. The methoxy group is a classic substrate for BBr₃-mediated demethylation. The phenoxymethyl ether presents a more complex scenario. Generally, the cleavage of diaryl ethers with BBr₃ is difficult. However, in this benzylic-type ether, the cleavage is anticipated to be more facile than a simple diaryl ether. The reaction's selectivity will be influenced by the relative Lewis basicity of the two ether oxygens and the steric accessibility of the subsequent nucleophilic attack. It is postulated that the methoxy group, being less sterically hindered, will be the primary site of cleavage under carefully controlled conditions.

Experimental Protocol: Selective Demethylation

This protocol details the selective cleavage of the methyl ether in 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene to yield 4-Bromo-2-(4-chlorophenoxymethyl)phenol.

Materials and Reagents
  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions

Boron tribromide is a highly toxic, corrosive, and water-reactive substance. [8][9] It reacts violently with water and moisture to produce hydrogen bromide gas.[8] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended), must be worn at all times.[8][9][10][11] Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction.

Reaction Workflow Diagram

Ether_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Anhydrous CH₂Cl₂ cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_bbr3 Slowly Add BBr₃ Solution via Syringe cool->add_bbr3 stir Stir at -78 °C to RT (Monitor by TLC) add_bbr3->stir quench Quench with MeOH at 0 °C stir->quench concentrate Concentrate in vacuo quench->concentrate extract Dilute with CH₂Cl₂ Wash with NaHCO₃ & Brine concentrate->extract dry Dry over MgSO₄ Filter extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Workflow for BBr₃-mediated ether cleavage.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1 - 1.5 eq per ether group to be cleaved) dropwise via syringe. A slight excess of BBr₃ is often used to ensure complete reaction.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with any excess BBr₃.[12]

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), water, and brine.[13][14]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenol.

Data Summary

ParameterRecommended ValueRationale
Substrate Concentration ~0.1 M in CH₂Cl₂Facilitates efficient reaction kinetics while minimizing side reactions.
BBr₃ Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete cleavage of the targeted ether.
Initial Temperature -78 °CControls the initial exothermic reaction and can enhance selectivity.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion at room temperature.
Quenching Agent MethanolSafely reacts with excess BBr₃ to form volatile trimethyl borate.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient BBr₃; reaction time too short; moisture in the reaction.Add additional BBr₃; increase reaction time; ensure all glassware is dry and anhydrous solvents are used.
Low Yield Product loss during workup; formation of an emulsion during extraction.Ensure careful separation of layers; use brine to break up emulsions.[13]
Cleavage of Both Ethers Excess BBr₃; elevated reaction temperature.Use a stoichiometric amount of BBr₃; maintain a lower reaction temperature for a longer period.
Complex Product Mixture Side reactions due to impurities or reaction conditions.Ensure the purity of the starting material; carefully control the reaction temperature.

References

  • Silva, C. & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Chemistry – A European Journal. Available at: [Link]

  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • Li, C., et al. (2021). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry. Available at: [Link]

  • Stadler, D. M. & Lepore, S. D. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]

  • Li, C., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publications. Available at: [Link]

  • University of Wisconsin-Madison. Boron Tribromide Standard Operating Procedure. Available at: [Link]

  • Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. Available at: [Link]

  • Yuan, T., et al. (2015). Selective cleavage of aryl ether bonds in dimeric lignin model compounds. RSC Publishing. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Liptow, C. Z., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers. Available at: [Link]

  • The Brückner Research Group. Standard Operating Procedure for the Use of Boron Tribromide (BBr3). Available at: [Link]

  • ResearchGate. (2018). Dimethylation with BBr3? Available at: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • ResearchGate. (2023). Selected methods for the cleavage of ethers. Available at: [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Wang, Z., et al. (2020). Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes. RSC Publishing. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Acta Crystallographica Section E. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant majority of pharmaceuticals and natural products featuring these scaffolds.[1][2] The development of innovative, efficient, and sustainable synthetic methodologies to access novel heterocyclic structures is therefore a critical endeavor for researchers, scientists, and drug development professionals.[3][4] This guide provides an in-depth overview of modern synthetic strategies, including multicomponent reactions (MCRs), transition metal catalysis, photoredox catalysis, and flow chemistry. Each section elucidates the core principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols to empower the rapid assembly of diverse and complex heterocyclic libraries.

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur), represent the largest and most diverse family of organic compounds.[2][5] Their prevalence in over 85% of biologically active molecules underscores their importance as "privileged structures" in drug discovery.[6][7] This significance stems from their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets like enzymes and receptors.[8] Consequently, the innovation of synthetic methods that provide rapid access to functionalized heterocycles is a paramount goal in the pharmaceutical industry, as it expands the accessible chemical space for drug discovery programs.[3][4] This document details several powerful, modern strategies that have revolutionized the synthesis of these vital molecular frameworks.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[9][10] This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors, making it a cornerstone of diversity-oriented synthesis.[1][9][10]

Causality and Experimental Rationale

The power of MCRs lies in their tandem nature, where the product of one reaction becomes the substrate for the next in the same pot, eliminating the need for isolating intermediates.[9] This minimizes waste, reduces reaction times, and simplifies purification processes.[9] The choice of an MCR, such as the Biginelli or Hantzsch reaction, is dictated by the desired heterocyclic core. For instance, the Biginelli reaction is a premier choice for synthesizing dihydropyrimidinones (DHPMs), a scaffold found in numerous calcium channel blockers and other bioactive molecules. The selection of a catalyst (e.g., a Lewis or Brønsted acid) is critical for activating the carbonyl components and driving the cyclization cascade to completion under mild conditions.

MCR_Workflow cluster_0 MCR Planning & Execution cluster_1 Outcome A Reactant A MCR One-Pot Multicomponent Reaction (MCR) A->MCR B Reactant B B->MCR C Reactant C C->MCR Product Complex Heterocyclic Product MCR->Product High Atom Economy Diversity High Molecular Diversity Product->Diversity

Protocol 1: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes the synthesis of a dihydropyrimidinone derivative using a classic acid-catalyzed Biginelli reaction.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Solvent: Ethanol

  • Reaction vessel: 50 mL round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • Vessel Preparation: Ensure the round-bottom flask and magnetic stir bar are clean and dry.

  • Reagent Addition: To the flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and p-TSA (0.1 eq).

  • Solvent Addition: Add 20 mL of ethanol to the flask. The mixture may not be fully dissolved initially.

  • Reaction Setup: Attach the reflux condenser and place the flask on the magnetic stirrer/hotplate in a fume hood.

  • Heating and Stirring: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone derivative.

Self-Validation: The identity and purity of the product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Expected yields for this protocol typically range from 70% to 90%.[10]

Palladium-Catalyzed Synthesis: A Powerful Tool for C-C and C-N Bond Formation

Transition metal catalysis, particularly using palladium, has become an indispensable tool for constructing heterocyclic rings.[11][12] Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) facilitates key bond-forming reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira) and C-H activation/functionalization.[11][13] These methods offer unparalleled precision and tolerate a wide variety of functional groups, avoiding the need for extensive protecting group chemistry.[11][12]

Causality and Experimental Rationale

The efficacy of palladium catalysis stems from a well-defined catalytic cycle. In a typical cross-coupling reaction for heterocycle synthesis, the cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide bond of a substrate, forming an organopalladium(II) complex.

  • Transmetalation (for Suzuki/Stille) or Carbopalladation (for Heck): A second component is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount as it modulates the stability, reactivity, and selectivity of the palladium catalyst. Phosphine ligands (e.g., PPh₃, XPhos) are common, as their steric and electronic properties can be fine-tuned to optimize the reaction.

Pd_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (with R²-M) PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Forms R¹-R² RedElim->Pd0

Protocol 2: Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis

This protocol details the synthesis of a dihydrobenzofuran scaffold via a palladium-catalyzed intramolecular Heck reaction, a powerful method for forming five- and six-membered rings.[11]

Materials:

  • 2-Allyloxyphenyl iodide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Base: Triethylamine (NEt₃) (2.0 eq)

  • Solvent: Acetonitrile (anhydrous)

  • Schlenk flask and Schlenk line for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and the 2-allyloxyphenyl iodide substrate (1.0 eq) to the flask.

  • Solvent and Base Addition: Add anhydrous acetonitrile via syringe, followed by triethylamine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The structure of the dihydrobenzofuran product should be confirmed by NMR spectroscopy. The intramolecular cyclization results in a characteristic set of signals for the newly formed heterocyclic ring.

Substrate TypeCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
Vinylic Halide2-5Organic (e.g., NEt₃)80-10075-95
Aryl Halide1-5Inorganic (e.g., K₂CO₃)100-12060-90
Vinylic Triflate2-5Organic (e.g., DIPEA)60-8080-98
Table 1: Typical Conditions and Yields for Intramolecular Heck Cyclizations.

Modern Sustainable Methodologies: Photoredox and Flow Chemistry

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient protocols.[14][15] Visible-light photoredox catalysis and flow chemistry are at the forefront of this movement, offering milder reaction conditions, improved safety, and enhanced control.[16][17][18]

Visible-Light Photoredox Catalysis

Photoredox catalysis uses visible light to access highly reactive radical intermediates under exceptionally mild conditions.[17] A photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs light, promoting it to an excited state.[19] This excited state can then engage in single-electron transfer (SET) with a substrate to generate radical cations or anions, which then undergo desired transformations.[17][20] This strategy avoids the need for harsh reagents or high temperatures, making it highly attractive for the synthesis of complex, functionalized heterocycles.[19]

Photoredox_Mechanism PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_star Excited State [PC]* Light->PC_star PC_star->PC SET Radical Substrate Radical [S]• PC_star->Radical Substrate Substrate (S) Substrate->PC_star Electron Transfer Product Cyclized Product (P) Radical->Product Radical Cyclization

Flow Chemistry

Flow chemistry involves performing reactions in a continuous stream through a reactor (e.g., a tube or microchip) rather than in a batch-wise fashion.[18][21] This paradigm shift offers superior control over reaction parameters like temperature, pressure, and reaction time.[16][21] For heterocyclic synthesis, flow chemistry enables the safe use of hazardous intermediates, improves reaction efficiency and selectivity, and allows for seamless scaling from laboratory discovery to production.[16][18]

Protocol 3: General Setup for Flow Chemistry Synthesis of a Triazole

This protocol describes a general setup for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction in a flow system to synthesize a 1,2,3-triazole.

Equipment:

  • Two syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or PTFE tubing) of a known volume

  • Heated oil bath or column heater

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation: Prepare two separate stock solutions.

    • Solution A: An organic azide and an alkyne in a suitable solvent (e.g., THF/water).

    • Solution B: A copper(II) sulfate and sodium ascorbate solution in the same solvent.

  • System Setup: Connect the syringes to the pumps. Pump A will deliver Solution A, and Pump B will deliver Solution B. Connect the outputs of both pumps to a T-mixer.

  • Reactor Connection: Connect the output of the T-mixer to the coiled tubular reactor, which is submerged in a heating bath set to the desired temperature (e.g., 60-80 °C).

  • Flow Initiation: Set the flow rates on both pumps to achieve the desired residence time within the reactor. (Residence Time = Reactor Volume / Total Flow Rate).

  • Reaction and Collection: The reagents mix and react as they flow through the heated tube. The product stream exits the reactor, passes through a back-pressure regulator (to ensure the solvent remains in the liquid phase), and is collected in a flask.

  • Steady State: Allow the system to reach a steady state before collecting the product for analysis and purification.

Causality and Control: The precise control over mixing and temperature in the flow reactor leads to highly reproducible results and often higher yields compared to batch reactions. The residence time can be finely tuned to maximize conversion while minimizing byproduct formation.

Computational Design in Heterocyclic Synthesis

Modern synthetic efforts are increasingly guided by computational chemistry.[22] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can elucidate the key chemical properties that correlate with a desired biological activity.[22] This allows researchers to rationally design novel heterocyclic scaffolds with a higher probability of success, thereby focusing synthetic efforts on the most promising targets and accelerating the drug discovery pipeline.[22][23]

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and evolving field, driven by the constant demand for new therapeutics and functional materials. The methodologies outlined in this guide—multicomponent reactions, palladium catalysis, photoredox catalysis, and flow chemistry—represent the state-of-the-art in synthetic efficiency, control, and sustainability. By understanding the underlying principles and applying these robust protocols, researchers can effectively navigate the complexities of heterocyclic synthesis and accelerate the discovery of next-generation molecules.

References

  • Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: NIH National Library of Medicine URL: [Link]

  • Title: Flow Chemistry for the Synthesis of Heterocycles Source: springerprofessional.de URL: [Link]

  • Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition Source: Chemical Reviews URL: [Link]

  • Title: Modern Strategies for Heterocycle Synthesis Source: NIH National Library of Medicine URL: [Link]

  • Title: Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis Source: MDPI URL: [Link]

  • Title: One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis Source: JournalsPub URL: [Link]

  • Title: Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P) activators as osteoanabolic agents Source: NIH National Library ofof Medicine URL: [Link]

  • Title: Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization Source: MDPI URL: [Link]

  • Title: Full article: Palladium-Catalyzed Approach to the Synthesis of S-heterocycles Source: Taylor & Francis Online URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Linked Bis-Heterocycles Synthesis and Investigation of Photophysical Properties Source: Journal of the American Chemical Society URL: [Link]

  • Title: A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Recent advances in green multi-component reactions for heterocyclic compound construction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium Catalyzed Synthesis of Heterocycles Source: DOKUMEN.PUB URL: [Link]

  • Title: The flow synthesis of heterocycles for natural product and medicinal chemistry applications Source: PubMed URL: [Link]

  • Title: Special Issue : Heterocyclic Compounds in Drug Discovery and Their Medical Applications Source: MDPI URL: [Link]

  • Title: Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: RSC Publishing URL: [Link]

  • Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research and Reviews URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: RSC Publishing URL: [Link]

  • Title: Applications of Heterocyclic Compounds in Pharmaceuticals Source: Reachem URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: NIH National Library of Medicine URL: [Link]

  • Title: A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications Source: International Journal of Innovative Science and Research Technology URL: [Link]

  • Title: The flow synthesis of heterocycles for natural product and medicinal chemistry applications Source: Baxendale Group URL: [Link]

  • Title: Review for metal and organocatalysis of heterocyclic C-H functionalization Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives Source: Bentham Science Publisher URL: [Link]

  • Title: Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry Source: Journal of Survey in Fisheries Sciences URL: [Link]

  • Title: Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: N-Heterocyclic Carbene Complexes in C–H Activation Reactions Source: Chemical Reviews URL: [Link]

  • Title: Transition Metal-Catalyzed Heterocycle Synthesis via C-H Activation Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential Source: ManTech Publications URL: [Link]

  • Title: DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLICATIONS Source: IJRPR URL: [Link]

  • Title: Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines Source: ResearchGate URL: [Link]

  • Title: Metal Catalyzed C-H activation Source: DM lab URL: [Link]

  • Title: Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles Source: RSC Publishing URL: [Link]

  • Title: Multi-component synthesis and recent development on heterocyclic compounds: A research Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]

  • Title: Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: The Modern Face of Synthetic Heterocyclic Chemistry Source: ACS Publications URL: [Link]

  • Title: Photoredox route to medically-important heterocycles Source: Chemistry World URL: [Link]

  • Title: Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors Source: Wiley Online Library URL: [Link]

  • Title: A field guide to flow chemistry for synthetic organic chemists Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: NIH National Library of Medicine URL: [Link]

  • Title: Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors Source: ResearchGate URL: [Link]

Sources

Advanced Protocols for Solution-Processed Organic Electronics: From High-Mobility Logic to Bio-Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MAT-2026-04

Executive Summary

This guide provides high-fidelity protocols for the fabrication and characterization of solution-processed organic electronic devices. Unlike traditional silicon electronics, organic materials allow for chemically tunable properties, enabling two distinct high-impact applications:

  • Flexible Logic (OFETs): Utilizing field-effect modulation in conjugated polymers for flexible circuits.

  • Bio-Sensing (OECTs): Leveraging ionic-electronic coupling for high-sensitivity metabolite and ion detection.

This document bridges the gap between materials science and bio-application, designed for researchers requiring reproducible, high-performance devices.

Core Directive: The Physics of Interface Engineering

The performance of organic electronics is dictated by the interface. In OFETs, charge transport occurs within the first few nanometers of the semiconductor-dielectric interface.[1] In OECTs, transport is volumetric, dictated by ion injection from the electrolyte.

Key Mechanistic Distinction:

  • OFET (Surface Effect):

    
     (Mobility) is critical. Requires low trap density at the dielectric surface.
    
  • OECT (Volumetric Effect):

    
     (Transconductance) is critical. Requires high volumetric capacitance (
    
    
    
    ) and efficient ion uptake.
Visualization: Device Physics & Workflow

The following diagram illustrates the divergent fabrication and operational logic for these two device types.

OrganicElectronicsWorkflow Start Conjugated Polymer (Ink Formulation) OFET_Path Application A: Flexible Logic (OFET) Start->OFET_Path OECT_Path Application B: Bio-Sensing (OECT) Start->OECT_Path Surf_Treat Surface Treatment (HMDS/OTS SAMs) OFET_Path->Surf_Treat Critical Step Deposition_1 Spin Coating (Thin Film < 50nm) Surf_Treat->Deposition_1 Mechanism_1 Mechanism: Field-Effect Doping (Interface Only) Deposition_1->Mechanism_1 Patterning Patterning (PEDOT:PSS / Glycol) OECT_Path->Patterning Bio_Func Gate Functionalization (Enzymes/Aptamers) Patterning->Bio_Func Selectivity Mechanism_2 Mechanism: Electrochemical Doping (Volumetric) Bio_Func->Mechanism_2

Figure 1: Decision matrix for organic electronic fabrication. Note the divergence at the interface engineering stage: OFETs require hydrophobic passivation (SAMs), while OECTs require hydrophilic ion-permeable interfaces.

Module A: High-Mobility OFET Fabrication Protocol

Objective: Fabricate p-type OFETs with mobility


 using P3HT (Poly(3-hexylthiophene)) or DPP-based polymers.
Materials & Equipment
  • Substrate: Highly Doped Si (Gate) with 300 nm Thermal SiO

    
     (Dielectric).
    
  • Surface Modifier: Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS).

  • Semiconductor: Regioregular P3HT (MW > 40 kDa, RR > 95%).

  • Solvent: Anhydrous Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Contacts: Gold (Au) source/drain electrodes (thermal evaporation).

Step-by-Step Protocol
Step 1: Substrate Cleaning (The Foundation)
  • Action: Sonicate substrates in Acetone, IPA, and Deionized Water (10 min each).

  • Activation: Treat with UV-Ozone for 20 minutes.

  • Why: UV-Ozone removes organic contaminants and generates surface hydroxyl (-OH) groups required for the SAM (Self-Assembled Monolayer) to covalently bond.

Step 2: Surface Passivation (The Critical Interface)
  • Action: Place cleaned substrates in a vacuum desiccator with a vial containing 200

    
    L of HMDS. Evacuate and leave for 12 hours (vapor priming). Alternatively, spin-coat HMDS at 3000 rpm.
    
  • Validation: Measure water contact angle. Target:

    
     (Hydrophobic).
    
  • Causality: SiO

    
     contains electron-trapping hydroxyl groups. HMDS caps these groups with methyl silanes, reducing trap density and matching the surface energy of the hydrophobic polymer, which induces "edge-on" molecular orientation (crucial for 
    
    
    
    -
    
    
    stacking and transport).
Step 3: Active Layer Deposition
  • Ink Prep: Dissolve P3HT in o-DCB (10 mg/mL). Heat to 50°C for 1 hour to dissolve aggregates. Filter through 0.45

    
    m PTFE filter.
    
  • Deposition: Spin coat at 1500 rpm for 60s in a N

    
     glovebox.
    
  • Annealing: Bake at 120°C for 20 mins.

  • Why: Annealing drives out residual solvent and promotes crystallization of the polymer chains, enhancing inter-chain hopping transport.

Step 4: Metallization
  • Action: Deposit 50 nm Au through a shadow mask (Channel Length

    
    m, Width 
    
    
    
    m).
  • Note: Use a slow deposition rate (0.5 Å/s) to prevent thermal damage to the polymer.

Module B: OECT Biosensor Fabrication Protocol

Objective: Create a high-transconductance OECT for glucose or lactate sensing using PEDOT:PSS.

Materials
  • Channel Material: PEDOT:PSS (Clevios PH1000) + 5% Ethylene Glycol (conductivity enhancer) + 1% GOPS (crosslinker).

  • Substrate: Glass or PET (for flexibility).

  • Electrolyte: Phosphate Buffered Saline (PBS, pH 7.4).

  • Gate Electrode: Ag/AgCl pellet or Pt wire functionalized with Glucose Oxidase (GOx).

Step-by-Step Protocol
Step 1: Channel Patterning
  • Action: Spin coat the PEDOT:PSS formulation (3000 rpm, 45s).

  • Baking: Bake at 140°C for 60 mins to activate the GOPS crosslinker.

  • Patterning: Use a simple "peel-off" method (using sacrificial tape) or photolithography to define the channel geometry (

    
     ratio).
    
  • Why: Unlike OFETs, PEDOT:PSS operates in "depletion mode." It is conductive ON by default. The crosslinker prevents the film from dissolving in the aqueous biological sample.

Step 2: Bio-Functionalization (The Sensor Element)
  • Action: Mix Glucose Oxidase (GOx) with Chitosan solution. Drop-cast onto the Gate Electrode (not the channel).

  • Mechanism:

    
    
    
    
    
    The oxidation of H
    
    
    O
    
    
    at the gate transfers electrons, modulating the effective gate voltage (
    
    
    ), which drives cations (
    
    
    ) into the PEDOT:PSS channel, de-doping it and decreasing current.

Characterization & Data Analysis

Metric Comparison Table
ParameterOFET (Logic)OECT (Bio-Sensing)Formula / Note
Primary Output Mobility (

)
Transconductance (

)

Transport Mode 2D Interface (Sheet)3D Bulk (Volume)OECT current scales with volume (

)
Voltage Range High (10V - 60V)Low (< 1V)OECTs are compatible with aqueous media.
Doping State Accumulation (OFF to ON)Depletion (ON to OFF)PEDOT:PSS is natively doped.
Key Figure of Merit



is volumetric capacitance (

).
Calculating Mobility (OFET)

Extract


 from the saturation regime transfer curve (

vs

):


Protocol:

  • Plot

    
     vs 
    
    
    
    .
  • Calculate slope (

    
    ) of the linear region.
    
  • Self-Validation: Ensure the reliability factor (

    
    ) is checked. If the mobility depends strongly on 
    
    
    
    (non-linear
    
    
    ), the device has high contact resistance or trap states.

References

  • Review on charge carrier transport in inorganic and organic semiconductors. Murdoch University. [Link]

  • Charge Transport in Organic Semiconductors. Chemical Reviews (ACS). [Link]

  • Flexible organic electrochemical transistors for highly selective enzyme biosensing. SPIE. [Link]

  • Biological Applications of Organic Electrochemical Transistors. NCBI (PMC). [Link]

  • Formation of OTS self-assembled monolayers at chemically treated titanium surfaces. NCBI (PubMed). [Link]

  • Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-XR Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Flash Chromatography for Diaryl Ether Derivatives

Executive Summary & Molecule Analysis

User: "I have synthesized 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene via Williamson ether synthesis. The crude mixture contains unreacted phenol, the benzyl bromide precursor, and my product. How do I purify this efficiently?"

Scientist Analysis: Your target molecule is a lipophilic diaryl ether with significant halogenation (Bromo- and Chloro- substituents).

  • Core Challenge: Separation of the non-polar product from the polar, hydrogen-bond-donating phenolic impurities and the similarly non-polar benzyl halide starting material.

  • Chemical Stability: Benzyl ethers are generally stable but can be acid-sensitive. Standard silica gel (pH ~6.5) is usually safe, but highly acidic impurities must be neutralized.

  • Interaction Mechanism: The separation relies on the difference between the dipole-dipole interactions of the ether linkage (product) vs. the hydrogen bonding of the phenol (impurity) with the silanol groups (

    
    ) of the stationary phase.
    

Pre-Column Diagnostics (Method Development)

Before packing the column, you must validate your separation on TLC. Do not skip this step.

Q: Which solvent system should I use?

A: For halogenated aryl ethers, a Hexane/Ethyl Acetate (EtOAc) system is standard.

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 for the product.
  • Screening Protocol:

    • Spot crude on a TLC plate.

    • Elute with 9:1 Hexane:EtOAc .

    • Result: If

      
      , increase polarity to 4:1 .
      
    • Result: If

      
      , the solvent is too strong; reduce EtOAc.
      
Q: How do I visualize the spots?

A: The molecule has two aromatic rings, making it highly UV-active.

  • Primary: UV Lamp at 254 nm (Strong absorption).

  • Secondary (for impurities):

    • Iodine Chamber:[1] Stains the aromatic rings yellow/brown (reversible).

    • PMA (Phosphomolybdic Acid):[1] Good for general organic compounds; requires heating.[2][3]

    • p-Anisaldehyde: Excellent for differentiating phenols (often violet) from ethers.

Experimental Workflow & Protocols

Step 1: Sample Preparation (Critical)
  • Issue: The crude reaction mixture likely contains residual 4-chlorophenol.

  • Action: Perform a basic wash during workup before chromatography.

    • Dissolve crude in EtOAc.

    • Wash 2x with 1M NaOH. (Phenol becomes phenoxide and partitions into water).

    • Wash 1x with Brine, dry over

      
      .
      
    • Why? Removing phenol chemically is 10x more efficient than chromatographic separation.

Step 2: Column Loading

Recommendation: Dry Loading is superior for this compound.

  • Protocol:

    • Dissolve crude in minimum DCM.

    • Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).

    • Rotovap to dryness until a free-flowing powder remains.

    • Load powder on top of the packed column.

  • Why? Wet loading with DCM (a strong solvent) will cause "band broadening," leading to poor resolution between the benzyl bromide impurity and your product.

Step 3: Elution Gradient

Do not run isocratic (single solvent ratio) unless the separation is trivial. Use a stepwise gradient.

Volume (CV)*Solvent Composition (Hex:EtOAc)Purpose
0 - 3 100% HexaneElute non-polar impurities (e.g., mineral oil, bis-aryl alkanes).
3 - 8 95:5Elute unreacted Benzyl Bromide.
8 - 15 90:10 to 85:15Elute Target Product.
15+ 70:30Flush remaining polar phenols/byproducts.

*CV = Column Volume

Troubleshooting Guide (FAQ)

Issue: "My product spot is tailing (streaking) on the TLC/Column."
  • Cause: This is rarely the ether product. It is likely residual phenol co-eluting or dragging.

  • Fix:

    • Check Workup: Did you do the NaOH wash?

    • Stationary Phase: If the product itself trails, the silica might be too active. Deactivate it by flushing the column with 1% Triethylamine (TEA) in Hexane before loading.

Issue: "I see two spots very close together ( difference < 0.1)."
  • Cause: Co-elution of the product and the benzyl bromide starting material.

  • Fix:

    • Change Solvent Selectivity: Switch from EtOAc to Dichloromethane (DCM) or Toluene .

    • System: Try Hexane:DCM (gradient 100:0 to 50:50) . DCM interacts differently with the halogenated aromatic rings (polarizability) than EtOAc (H-bond acceptor).

Issue: "The product decomposes on the column."
  • Cause: Benzyl ethers can be cleaved by acidic silica, especially if the run time is long.

  • Fix:

    • Speed: Use "Flash" chromatography (air pressure) to minimize residence time (< 20 mins).

    • Neutralization: Use neutral alumina instead of silica, or add 0.5%

      
       to the mobile phase.
      

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the purification workflow.

PurificationWorkflow Start Crude Mixture (Ether + Phenol + Bromide) Workup Chemical Wash (1M NaOH) Remove Phenols Start->Workup TLC TLC Screening (Hex/EtOAc 9:1) Workup->TLC Rf_Check Is Rf 0.2 - 0.3? TLC->Rf_Check Adjust_Solvent Adjust Polarity (Add EtOAc or DCM) Rf_Check->Adjust_Solvent No Loading Dry Load on Celite (Prevents Band Broadening) Rf_Check->Loading Yes Adjust_Solvent->TLC Column Flash Column Gradient Elution Loading->Column Fraction_Analysis Analyze Fractions (UV 254nm) Column->Fraction_Analysis End Pure Product (Concentrate & Dry) Fraction_Analysis->End

Caption: Figure 1. Standard Operating Procedure (SOP) for the purification of diaryl ethers.

TroubleshootingLogic Problem Problem Detected Tailing Spot Tailing/Streaking Problem->Tailing CoElution Co-elution w/ Impurity Problem->CoElution Decomp Decomposition Problem->Decomp Fix_Tailing 1. Base Wash (Workup) 2. Add 1% TEA to Solvent Tailing->Fix_Tailing Fix_CoElution 1. Switch to Hex:DCM 2. Use Shallower Gradient CoElution->Fix_CoElution Fix_Decomp 1. Use Neutral Alumina 2. Reduce Run Time Decomp->Fix_Decomp

Caption: Figure 2. Diagnostic logic tree for resolving common chromatographic anomalies.

Technical Data Reference

Solvent Strength & Selectivity ( )

Use this table to adjust your mobile phase if Hexane/EtOAc fails.

SolventPolarity Index (

)
Selectivity GroupApplication
Hexane 0.1-Base non-polar solvent.
Toluene 2.4VIIGood for aromatic separation (pi-pi interactions).
DCM 3.1VExcellent for halogenated compounds; different selectivity than EtOAc.
Ethyl Acetate 4.4VIStandard H-bond acceptor solvent.
Retention Factor ( ) Estimates

Based on Silica Gel 60


 plates in Hexane:EtOAc (9:1)
CompoundEstimated

Visualization
Benzyl Bromide (Impurity)0.60 - 0.70UV, Iodine
Target Ether (Product)0.25 - 0.35 UV (Strong), Anisaldehyde
4-Chlorophenol (Impurity)0.05 - 0.15UV,

Stain

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Reich, H. J. (2017). Chromatography Advice. University of Wisconsin-Madison, Department of Chemistry.

  • Sigma-Aldrich. (n.d.). TLC Stains and Visualization Reagents.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.31 for Ether Synthesis workup).

Sources

Recrystallization techniques for purifying 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-BCPMB-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for Lipophilic Diaryl Ethers

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are dealing with 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene , a highly lipophilic diaryl ether intermediate.

Based on its structure—a halogenated anisole core linked to a chlorophenol moiety via a methylene bridge—this molecule presents specific purification challenges. It lacks hydrogen bond donors, making it poorly soluble in water but highly soluble in chlorinated solvents and esters. The flexible ether linkage increases the rotational degrees of freedom, which often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

This guide provides a self-validating protocol designed to maximize purity (>98% HPLC) while mitigating the risk of oil formation.

Solvent System Selection (The "Why")

Do not proceed to bulk recrystallization without performing a Solubility Test on 50–100 mg of material.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For
Primary (Binary) Ethyl Acetate / Heptane Start 1:1, adjust to 1:3Polarity Gradient: The molecule dissolves in hot EtOAc; Heptane acts as the anti-solvent to force lattice formation upon cooling.Removing non-polar side products and general purification.
Alternative (Single) Ethanol (Absolute) N/ATemperature Dependence: High solubility at reflux, low at RT.Removing inorganic salts (insoluble in hot EtOH) from Williamson ether synthesis.
Rescue (Binary) DCM / Hexanes 1:5Solvent Evaporation: DCM is volatile; as it evaporates, the ratio shifts to Hexanes, forcing precipitation.Heat-sensitive batches or low-melting solids.

Critical Warning: Avoid Water/Ethanol mixtures if your crude material is oily. The high polarity of water frequently causes hydrophobic ethers to "oil out" before crystallizing.

Standard Operating Procedure (The "How")

Objective: Purify crude solid to remove unreacted 4-chlorophenol and inorganic salts.

Phase A: Dissolution & Hot Filtration[1]
  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvation: Add Ethyl Acetate (minimum volume) and heat to a gentle reflux (

    
    ).
    
  • Saturation: Add solvent dropwise until the solid just dissolves.[1]

    • Note: If solid specks remain but the solution is clear, these are likely inorganic salts (e.g., KBr, NaCl). Do not add more solvent.

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove salts/mechanical debris.

Phase B: Nucleation & Crystallization
  • Anti-Solvent Addition: Return filtrate to heat. While refluxing, slowly add Heptane dropwise.

  • The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1–2 mL of Ethyl Acetate to clear the solution again.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities and induces oiling.

  • Crystallization: Allow to reach room temperature (RT) undisturbed for 2–3 hours.

Phase C: Isolation
  • Harvest: If crystallization is complete, cool in an ice bath for 15 minutes.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold Heptane (chilled to

    
    ).
    
  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    to remove solvent inclusions.

Troubleshooting Logic (The "Support")

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a viscous liquid layer forms at the bottom of the flask.[2]

Cause: The saturation temperature exceeds the melting point of the solvated solid, or the cooling rate was too fast.[3]

Corrective Action (The "Seeding" Protocol):

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of "Good Solvent" (EtOAc) to slightly dilute the solution (lowering the saturation temperature).

  • Cool very slowly to slightly below the expected melting point.

  • Seed It: Add a tiny crystal of pure product (or scratch the glass with a rod) to provide a nucleation site.

  • Agitate: Stir slowly. The oil droplets should coalesce onto the seed crystal and solidify.

Issue 2: Persistent Coloration

Symptom: Crystals are structurally sound but retain a yellow/brown tint.

Cause: Oxidized phenolic impurities or polymerized benzyl halides.

Corrective Action:

  • During Phase A , after dissolution, add Activated Carbon (1–2% by weight).

  • Boil for 5–10 minutes.

  • Perform Hot Filtration strictly through Celite (diatomaceous earth) to remove the fine carbon particles.

  • Proceed to Phase B.

Visual Workflows

Figure 1: Recrystallization Decision Matrix

RecrystallizationWorkflow Start Start: Crude Solid SolventTest Solubility Test (100mg) Start->SolventTest Decision Does it dissolve in hot EtOH? SolventTest->Decision RouteA Method A: Single Solvent (EtOH) Best for Salt Removal Decision->RouteA Yes RouteB Method B: Binary System (EtOAc/Heptane) Best for Organic Impurities Decision->RouteB No / Poorly ProcessA 1. Dissolve in refluxing EtOH 2. Hot Filter (remove salts) 3. Slow Cool RouteA->ProcessA ProcessB 1. Dissolve in min. EtOAc 2. Add Heptane to cloud point 3. Add dropwise EtOAc to clear 4. Slow Cool RouteB->ProcessB Result Crystals Form? ProcessA->Result ProcessB->Result Success Isolate & Dry Result->Success Yes FailOil Oiling Out Occurred Result->FailOil No (Liquid Phase)

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility tests.

Figure 2: Troubleshooting "Oiling Out"

OilingOutFix Problem Problem: Product Oiled Out Step1 1. Reheat to dissolve oil Problem->Step1 Step2 2. Add 10% more 'Good Solvent' (Lowers Saturation Temp) Step1->Step2 Step3 3. Cool to T = (MP - 5°C) Step2->Step3 Step4 4. ADD SEED CRYSTAL Step3->Step4 Step5 5. Vigorous Stirring Step4->Step5 Result Solidification Step5->Result

Caption: Step-by-step rescue protocol for converting an oiled-out phase into crystalline solid.

Frequently Asked Questions (FAQs)

Q: My filtrate turned cloudy immediately after hot filtration. Is this wrong? A: This indicates your funnel was too cold, causing premature crystallization (shock cooling).

  • Fix: Reheat the filtrate until clear. In the future, pre-heat your funnel in an oven or by running boiling solvent through it immediately before use.

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone is a viable alternative "good solvent." However, Acetone has a lower boiling point (


) than Ethyl Acetate (

), which reduces the temperature range available for solubility differentials. This may result in lower recovery yields per batch.

Q: The yield is very low (<50%), but the purity is high. How do I recover the rest? A: The remaining product is in the "Mother Liquor."

  • Concentrate the filtrate (Mother Liquor) using a rotary evaporator to half its volume.

  • Cool in an ice bath to induce a "Second Crop" of crystals.

  • Warning: The second crop is always less pure than the first. Analyze it separately before combining.

References

  • Vogel, A. I., et al. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6] Longman Scientific & Technical.

    • Cited for: General principles of recrystallization, solvent selection tables, and hot filtration techniques.[7]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes.

    • Cited for: Mechanistic understanding of liquid-liquid phase separation (oiling out) and seeding strategies.[8]

  • University of Calgary. (n.d.). Recrystallization Techniques.

    • Cited for: Polarity matching and binary solvent system theory (Solvent/Anti-solvent).
  • Furniss, B. S., et al. (1989).[4] Purification of Aromatic Ethers. In Vogel's Textbook of Practical Organic Chemistry (pp. 135-153).[5]

    • Cited for: Specific handling of lipophilic aromatic intermedi

Sources

Identifying and minimizing byproducts in the synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. It is designed to be a practical resource for identifying and minimizing byproducts, thereby improving yield, purity, and overall process control.

Part 1: Core Synthesis and Potential Pitfalls

The synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, a deprotonated 4-chlorophenol (the nucleophile) reacts with 2-(bromomethyl)-4-bromo-1-methoxybenzene (the electrophile).

While the Williamson ether synthesis is a robust method, it is not without its challenges. Competing side reactions can significantly impact the yield and purity of the desired product.[1] A thorough understanding of these potential side reactions is the first step in mitigating them.

Key Challenges:

  • Competing Elimination Reactions: The alkylating agent can undergo base-catalyzed elimination to form an alkene, a common issue with Williamson synthesis.[2][3]

  • Ambident Nucleophilicity of Phenoxide: The 4-chlorophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring, leading to C-alkylation as a potential side reaction.[1][4][5]

  • Self-Condensation of the Alkylating Agent: The electrophilic starting material can react with itself, particularly under strongly basic conditions.

Part 2: Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My reaction is producing a significant amount of an alkene byproduct, leading to a low yield of the desired ether. What is happening and how can I fix it?

A1: This is a classic case of the E2 elimination reaction competing with the desired SN2 substitution pathway.[2] This is particularly prevalent with sterically hindered or secondary alkyl halides, though it can occur with primary halides under certain conditions.

Troubleshooting Steps:

  • Substrate Evaluation: The Williamson ether synthesis is most efficient with primary alkyl halides.[1][6] While 2-(bromomethyl)-4-bromo-1-methoxybenzene is a primary halide, any steric hindrance near the reaction center can promote elimination.

  • Base Selection: Strong, bulky bases can favor elimination. Consider using a milder base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) instead of stronger bases like sodium hydride (NaH).[7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 50-100 °C.[2] Higher temperatures tend to favor elimination over substitution.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more "naked" and nucleophilic anion.[4]

Q2: I'm observing an impurity with the same mass as my product but a different retention time in LC-MS analysis. What could this be?

A2: This is likely a C-alkylation byproduct. The phenoxide ion has electron density on both the oxygen and the aromatic ring, allowing for alkylation at either position. While O-alkylation is generally the major pathway, C-alkylation can become significant under certain conditions.[1][4][5]

Mitigation Strategies:

  • Solvent Effects: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Protic solvents can hydrogen-bond with the phenoxide oxygen, sterically hindering it and promoting C-alkylation.[5] Therefore, polar aprotic solvents are recommended.

  • Temperature: Higher reaction temperatures can sometimes favor C-alkylation. Maintaining a moderate temperature is advisable.

Q3: How can I reliably identify and quantify the impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is the most effective approach for impurity profiling.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its byproducts, allowing for their quantification.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about isolated impurities, confirming their identity.[8]

Workflow for Byproduct Identification and Minimization

G cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies A Williamson Ether Synthesis B Crude Product Analysis (LC-MS, HPLC) A->B C Identify Byproducts B->C D Alkene Byproduct (E2) C->D Elimination E C-Alkylation Isomer C->E Ambident Nucleophile F Optimize Reaction Conditions D->F E->F G Milder Base (e.g., K2CO3) F->G H Lower Temperature F->H I Polar Aprotic Solvent (e.g., DMF) F->I G->A Re-run H->A Re-run I->A Re-run

Caption: A logical workflow for identifying and mitigating byproducts.

Part 3: Data Presentation and Protocols

Table 1: Common Byproducts and Their Characteristics

Byproduct TypeFormation PathwayKey IdentifiersRecommended Analytical Technique
AlkeneE2 EliminationLoss of HBr from the alkyl halide starting materialGC-MS, LC-MS
C-Alkylation IsomerAmbident NucleophilicitySame mass as the product, different chromatographic retention time and NMR spectrumLC-MS, NMR
Self-Condensation DimerReaction of two molecules of the alkyl halideHigher molecular weight impurityLC-MS

Protocol: General Procedure for the Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

  • Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a mild base such as K2CO3 (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and slowly add a solution of 2-(bromomethyl)-4-bromo-1-methoxybenzene (1.1 eq) in the same solvent.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Byproduct Formation Pathways

G cluster_reactants Reactants cluster_products Products A 4-Chlorophenoxide C Desired O-Alkylation Product A->C SN2 (O-attack) D C-Alkylation Byproduct A->D SN2 (C-attack) B 2-(bromomethyl)-4-bromo- 1-methoxybenzene B->C B->D E Elimination Byproduct (Alkene) B->E E2 Elimination

Caption: Competing reaction pathways in the synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (2014). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • Pharma Times. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • International Journal of Applied Pharmaceutics. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit. (2025). Williamson Ether synthesis. [Link]

Sources

Optimizing catalyst loading for cross-coupling reactions of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-4Br-Anisole-Opt Subject: Optimizing Pd-Loading & Chemoselectivity for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

You are attempting a cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) on a bifunctional halide scaffold. Your substrate contains two electrophilic sites:

  • Site A (Target): Aryl Bromide (C–Br) at the 4-position.

  • Site B (Risk): Aryl Chloride (C–Cl) on the phenoxymethyl side chain.

The Challenge: To lower catalyst loading (<0.5 mol%) without stalling the reaction, while maintaining >99:1 chemoselectivity for the bromide over the chloride. The ortho-phenoxymethyl group introduces moderate steric bulk and potential hemi-labile coordination to the Pd center, which can accelerate catalyst deactivation.

This guide moves beyond standard "screen and pray" methods, utilizing Kinetic Profiling and Mechanistic Troubleshooting to rationally design your process.

Module 1: Chemoselectivity (The "Br vs. Cl" Problem)

Q: My reaction is producing oligomers or coupling at the chloride site. How do I stop this?

A: Chemoselectivity in this substrate is governed by the rate of Oxidative Addition (OA). C–Br bonds have a lower bond dissociation energy (approx. 81 kcal/mol) than C–Cl bonds (approx. 96 kcal/mol). However, "hot" catalysts (highly active, electron-rich ligands like PCy3 or certain NHCs) lower the activation barrier for both, eroding selectivity.

Protocol: Ligand Tuning for Kinetic Discrimination To maximize selectivity, you must use a ligand that is active enough for Br but sterically or electronically unfavorable for Cl insertion at your operating temperature.

Ligand ClassRecommendationRationale
Bisphosphines (e.g., dppf, Xantphos) High Priority Large bite angles and moderate electron donation often favor Br-OA while being too sluggish for Cl-OA at T < 80°C.
Buchwald Generation III (e.g., XPhos, SPhos) Use with CautionThese are extremely active. While excellent for low loading, they can activate aryl chlorides. If used, keep T < 60°C.
Triarylphosphines (e.g., PPh3) BaselineGood selectivity but often requires high loading (1-5 mol%) due to poor stability. Not ideal for loading optimization.

The "Temperature Ramp" Validation:

  • Run the reaction at 40°C. Monitor consumption of Starting Material (SM) vs. formation of Product (P) and Des-Chloro impurity.

  • If SM remains but Selectivity is >99:1, increase T by 10°C increments.

  • Stop at the temperature where Cl-activation products (dimers) first appear by HPLC/UPLC (>0.1%). This is your

    
    .
    

Module 2: Catalyst Loading Optimization (The "Stalling" Problem)

Q: I dropped the loading from 2 mol% to 0.5 mol%, and the reaction stalls at 70% conversion. Adding more time doesn't help. Why?

A: A reaction that stops dead (flatline conversion) rather than slowing down asymptotically usually indicates Catalyst Death (complete deactivation) rather than kinetic inhibition. You cannot solve this by just adding time.

You must perform a "Same Excess" Spike Test to diagnose the cause.

Diagnostic Protocol: The "Spike" Test

Reference: Reaction Progress Kinetic Analysis (RPKA) methodologies.

Step 1: The Baseline Run your reaction at 0.5 mol% Pd. Let it proceed until it stalls (e.g., at 70% conversion).

Step 2: The Spike Once stalled, add a fresh portion of Substrate (SM) (not catalyst).

  • Scenario A: The reaction does not restart .

    • Diagnosis: The catalyst is dead.[1]

    • Solution: The catalyst is unstable. Switch to a precatalyst (e.g., Pd(dba)2 + Ligand

      
       Buchwald G3 Precatalyst) or add a stabilizer.
      
  • Scenario B: The reaction restarts at the same rate.

    • Diagnosis: The catalyst is alive, but the reaction was product-inhibited or reached equilibrium.

    • Solution: Check for product inhibition (is the ether oxygen coordinating?). Dilute the reaction or change solvent.

Step 3: The Catalyst Spike If Step 2 failed (Scenario A), take a fresh reaction stalled at 70%, and add fresh Catalyst .

  • Result: Reaction restarts immediately.

Module 3: Visualization of Optimization Logic

The following flowchart illustrates the decision-making process for optimizing this specific anisole derivative.

OptimizationWorkflow Start Start: 1.0 mol% Pd Target: <0.1 mol% CheckSel Check Chemoselectivity (Br vs Cl) Start->CheckSel SelIssue Cl-Coupling Observed? CheckSel->SelIssue TuneLigand Switch to Steric/Less-Rich Ligand (e.g., dppf, P(tBu)3) SelIssue->TuneLigand Yes ReduceLoad Reduce Loading (0.5x) SelIssue->ReduceLoad No (Selectivity OK) TuneLigand->CheckSel StallCheck Reaction Stalled < 98%? ReduceLoad->StallCheck Success Process Optimized Proceed to Metal Removal ReduceLoad->Success Target Reached StallCheck->ReduceLoad No (Complete) SpikeTest Perform 'Spike Test' Add fresh Substrate StallCheck->SpikeTest Yes (Stalled) Alive Reaction Restarts? SpikeTest->Alive CatDeath Diagnosis: Catalyst Death Action: Switch Precatalyst / Scavenge O2 Alive->CatDeath No Inhibition Diagnosis: Product Inhibition Action: Change Solvent / Concentration Alive->Inhibition Yes

Caption: Logic flow for troubleshooting catalyst deactivation vs. chemoselectivity issues during loading reduction.

Module 4: Metal Scavenging & Purification

Q: I have optimized the reaction, but the final product has 500 ppm Pd. The limit is 10 ppm.[2] Crystallization isn't removing it.[3]

A: The ether linkage in your molecule (4-chlorophenoxymethyl) and the methoxy group can act as weak chelators, holding onto Pd species even after workup. Standard crystallization often traps Pd in the lattice.

Recommended Protocol: Scavenger Screening Do not rely on charcoal alone. Use functionalized silica scavengers (SiliaMetS or equivalent).

Scavenger TypeFunctional GroupTarget Pd Species
Thiol (Si-SH) MercaptanPd(II) salts, Pd(0) colloids. Best general purpose.
Thiourea (Si-Thiourea) ThioureaHighly effective for Pd coordinated to amines/ethers.
DMT (Si-DMT) DimercaptotriazineIndustry standard for difficult-to-remove Pd in pharma intermediates.

Workflow:

  • Dissolve crude product in THF or EtOAc (10 volumes).

  • Add Si-DMT (5-10 wt% relative to mass of crude).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Test filtrate for Pd (ICP-MS).

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015).[2] Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.

  • Visual Kinetic Analysis (RPKA & Spike Tests)

    • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining the Study of Complex Organic Reactions.
  • Chemoselectivity in Suzuki Coupling (Br vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Metal Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of C-C bond formation with 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter lower-than-expected reactivity with this substrate. Here, we will delve into the potential causes of sluggish reactions and provide actionable troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene showing low reactivity in Suzuki-Miyaura coupling?

A1: The diminished reactivity of this substrate can be attributed to a combination of electronic and steric factors. The methoxy group at the 1-position and the bromophenoxymethyl group at the 2-position are both electron-donating groups, which enrich the electron density of the aromatic ring. This increased electron density can make the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in the catalytic cycle, more challenging.[1] Additionally, the bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the C-Br bond, further slowing down the reaction.[2][3]

Q2: I'm observing significant amounts of starting material even after prolonged reaction times. What are the likely causes?

A2: Unreacted starting material often points to issues with the catalyst's activity or suboptimal reaction conditions.[4] Potential culprits include:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[4] Inadequate degassing of the solvent and reaction mixture can lead to oxidation and deactivation of the catalyst.[4]

  • Ligand Issues: Phosphine ligands are prone to oxidation, which prevents them from effectively coordinating with the palladium center.[4] Using fresh or properly stored ligands is crucial.

  • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If the reaction is sluggish at a lower temperature, a cautious increase may be beneficial.[4]

  • Poor Reagent Quality: Ensure that your boronic acid or ester is of high purity and has not degraded. Protodeboronation, the cleavage of the C-B bond by acidic protons, is a common side reaction that consumes the nucleophilic partner.[5][6]

Q3: Are there alternative C-C bond formation strategies if palladium-catalyzed methods are proving ineffective?

A3: Yes, if palladium-catalyzed reactions are consistently yielding poor results, consider organometallic approaches such as Grignard or organolithium chemistry. These methods involve the formation of a more nucleophilic carbon species, which can then react with a suitable electrophile. However, the presence of multiple functional groups in your substrate requires careful consideration of chemoselectivity.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions

Low yields in Suzuki-Miyaura coupling are a common frustration. This guide provides a systematic approach to troubleshooting and optimizing your reaction.

Problem: Low Conversion and/or Yield

Potential Cause 1: Inefficient Oxidative Addition

As discussed, the electron-rich nature and steric hindrance of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene can impede the oxidative addition step.[1]

Troubleshooting Steps:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh3) may not be effective.[7] Switch to more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[8][9][10] These ligands are known to promote oxidative addition with challenging aryl halides.[1][8]

  • Catalyst Precursor: While Pd(PPh3)4 is common, consider using a more active precatalyst like Pd2(dba)3 or a palladacycle.[6][10] These can generate the active Pd(0) species more readily.

  • Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C.[4][11] Monitor for potential decomposition of starting materials or products at higher temperatures.

Potential Cause 2: Catalyst Deactivation

The palladium catalyst is the heart of the reaction, and its deactivation will halt the catalytic cycle.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.[4] This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation.[4] Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst used.[4]

Potential Cause 3: Issues with the Boronic Acid/Ester

The stability and reactivity of the boronic acid partner are critical for successful transmetalation.

Troubleshooting Steps:

  • Check Purity: Use freshly purchased or recrystallized boronic acid. Their instability is a frequent cause of low yields.[6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12] If you are using a weaker base like K2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3.[11] The choice of base can be substrate-dependent, so screening may be necessary.

  • Use of Boronate Esters: Pinacol or MIDA boronates are often more stable and less prone to protodeboronation than their corresponding boronic acids.[5]

Experimental Protocol: Ligand and Base Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to identify the optimal ligand and base for your reaction.

ParameterCondition 1Condition 2Condition 3Condition 4
Substrate 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1 equiv)4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1 equiv)4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1 equiv)4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)Arylboronic acid (1.2 equiv)Arylboronic acid (1.2 equiv)Arylboronic acid (1.2 equiv)
Pd Source Pd2(dba)3 (2 mol%)Pd2(dba)3 (2 mol%)Pd2(dba)3 (2 mol%)Pd2(dba)3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)SPhos (4 mol%)XPhos (4 mol%)
Base K3PO4 (2 equiv)K3PO4 (2 equiv)Cs2CO3 (2 equiv)Cs2CO3 (2 equiv)
Solvent Toluene/H2O (10:1)Toluene/H2O (10:1)Dioxane/H2O (10:1)Dioxane/H2O (10:1)
Temperature 100 °C100 °C100 °C100 °C
Time 12 h12 h12 h12 h

Procedure:

  • To a series of oven-dried reaction vials, add the aryl bromide, boronic acid, palladium source, ligand, and base.

  • Evacuate and backfill each vial with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vials in a preheated aluminum block and stir at the indicated temperature for 12 hours.

  • After cooling to room temperature, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion and relative product formation.

Suzuki_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowReactivity Low Reactivity of Substrate StericHindrance Steric Hindrance LowReactivity->StericHindrance ElectronicEffects Electronic Effects (Electron-Rich) LowReactivity->ElectronicEffects CatalystDeactivation Catalyst Deactivation LowReactivity->CatalystDeactivation BulkyLigands Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) StericHindrance->BulkyLigands ElectronicEffects->BulkyLigands ActiveCatalyst Use More Active Pre-catalyst (e.g., Pd2(dba)3) ElectronicEffects->ActiveCatalyst IncreaseTemp Increase Reaction Temperature ElectronicEffects->IncreaseTemp Degassing Rigorous Degassing (Ar sparging, Freeze-Pump-Thaw) CatalystDeactivation->Degassing

Caption: Troubleshooting workflow for low reactivity in Suzuki coupling.

Guide 2: Exploring Heck and Sonogashira Couplings

While Suzuki coupling is a workhorse, Heck and Sonogashira reactions offer alternative pathways for C-C bond formation.

Heck Reaction Considerations

The Heck reaction couples the aryl bromide with an alkene.[13][14] For electron-rich aryl bromides like the one , the oxidative addition step can be slow.[13]

Troubleshooting Steps:

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes can facilitate the reaction.[15]

  • Temperature: Heck reactions with less reactive aryl bromides often require higher temperatures, typically above 100°C.[13]

  • Base: The choice of base (e.g., triethylamine, potassium carbonate) can influence the reaction outcome.

Sonogashira Coupling Considerations

The Sonogashira reaction couples the aryl bromide with a terminal alkyne and typically uses a palladium catalyst and a copper(I) co-catalyst.[16][17]

Troubleshooting Steps:

  • Copper Co-catalyst: The presence and quality of the copper(I) salt (e.g., CuI) are crucial.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.[18]

  • Solvent: A range of solvents can be used, including toluene, THF, and DMF.

  • Copper-Free Conditions: In some cases, copper can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed and may be worth exploring if homocoupling is a significant side reaction.[16][19]

Guide 3: Grignard and Organolithium Approaches

When catalytic methods fail, forming a more reactive organometallic species can be a powerful alternative.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) from an aryl bromide is a classic transformation.[20][21]

Challenges and Troubleshooting:

  • Initiation: The reaction between magnesium metal and the aryl bromide can be difficult to initiate due to a passivating oxide layer on the magnesium surface.[20][21] Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.[21]

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic sources, including water.[20][22] All glassware must be rigorously dried, and anhydrous solvents must be used.[22]

  • Side Reactions: Wurtz-type homocoupling of the aryl bromide can occur, especially at higher concentrations and temperatures.[22]

Organolithium Reagent Formation via Halogen-Metal Exchange

Halogen-metal exchange with an organolithium reagent (typically n-BuLi or t-BuLi) is another method to generate a highly nucleophilic aryl species.

Challenges and Troubleshooting:

  • Low Temperatures: These reactions are typically carried out at very low temperatures (-78 °C or lower) to prevent side reactions, such as reaction with the solvent (e.g., THF).

  • Ortho-lithiation: The methoxy and chlorophenoxymethyl groups on your substrate are ortho-directing groups, which could lead to competitive deprotonation of the aromatic ring rather than bromine-lithium exchange.[23][24] Careful control of temperature and addition rate is critical.

Caption: Overview of C-C bond formation strategies.

Concluding Remarks

Troubleshooting C-C bond formation with a challenging substrate like 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene requires a systematic and informed approach. By understanding the underlying principles of steric and electronic effects and by methodically optimizing reaction parameters, you can significantly improve your chances of success. This guide provides a starting point for your investigations, and we encourage you to consult the cited literature for more detailed information.

References
  • Chen, J., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Leroux, F., et al. (2005). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. Retrieved from [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. Retrieved from [Link]

  • Reddy, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • M.B. D. Martins, P., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Retrieved from [Link]

  • Miao, W., et al. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Käso, G. L., et al. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Lulinski, S., et al. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Gilman, H., & Gorsich, R. D. (1957). Some Reactions of o-Halobromobenzenes with n-Butyllithium. Journal of the American Chemical Society. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Shizu, K., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Carraro, M., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2 (PPh 3 ) 2 , CuI, Et 3 N, toluene, r.t., 6-20 h. Retrieved from [Link]

  • L'Helgoual'ch, J.-M., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. Retrieved from [Link]

  • Espinoza-Hicks, J. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]

  • Ashby, E. C., & Garst, J. F. (1995). Grignard reagent formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Siddaraju, B. P., et al. (2017). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Reactions Involving 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This molecule, with its distinct aryl bromide, ether linkage, and substituted aromatic rings, offers a versatile platform for synthetic transformations. However, its reactivity and the success of your experimental outcomes are critically dependent on the appropriate selection of solvents.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the causality behind solvent choices, providing not just protocols, but the scientific reasoning to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reactive sites on 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and how does this influence the choice of reaction type?

A1: The structure of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene presents several potential reactive sites, but the aryl bromide is by far the most synthetically versatile and commonly targeted functional group.

  • Aryl Bromide: This is the primary site for a wide range of powerful bond-forming reactions. The Carbon-Bromine bond is well-suited for oxidative addition to transition metal catalysts, particularly palladium. This makes it an excellent electrophile for cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl.[1]

  • Phenoxymethyl Ether Linkage: Ethers are generally stable and unreactive.[2] Cleavage of this C-O bond typically requires harsh conditions, such as strong acids (HBr, HI) or very strong bases, which are not commonly employed in the reactions discussed below.[2][3] Under standard cross-coupling or Grignard conditions, this group should remain intact.

  • Aromatic Rings: The two benzene rings can potentially undergo electrophilic aromatic substitution. However, directing these reactions with precision in the presence of the other functional groups is challenging and less common than leveraging the aryl bromide.

The logical workflow below illustrates the primary reaction pathways stemming from the aryl bromide.

cluster_start Starting Material cluster_reactions Primary Reaction Pathways cluster_products Product Classes start 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald grignard Grignard Reagent Formation (C-Mg Bond Formation) start->grignard biaryl Biaryl Structures suzuki->biaryl arylamine Aryl Amines buchwald->arylamine organometallic Aryl Grignard Reagent grignard->organometallic

Caption: Primary reaction pathways for the target molecule.
Q2: I need to perform a Suzuki-Miyaura coupling. Which solvents are recommended and why?

A2: The Suzuki-Miyaura coupling is a robust method for C-C bond formation. Solvent choice is critical as it influences catalyst stability, reagent solubility, and reaction rate.[4][5][6]

For this substrate, the most common and effective solvents are:

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane are excellent choices. They are polar aprotic solvents that effectively dissolve the organometallic intermediates and the aryl bromide substrate. THF is often favored for its lower boiling point and good performance.[5]

  • Aromatic Solvents: Toluene is a widely used nonpolar solvent, particularly for reactions requiring higher temperatures (up to 110 °C).[6][7]

  • Mixed Solvent Systems: Many Suzuki protocols utilize a biphasic system, such as Toluene/Water or Dioxane/Water.[8][9] Water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step.[5] The ratio of organic solvent to water can be critical; for instance, increasing the aqueous phase up to a 2:3 THF/water ratio has been shown to improve conversion in some systems.[5]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Usage Notes
Toluene 1112.4Good for high-temperature reactions. Less polar.
1,4-Dioxane 1012.2Very common, good solubility for many reagents.
THF 667.6Excellent general-purpose solvent, lower boiling point.[5]
DMF 15336.7Highly polar, can be effective but may complicate workup.[1]
Water 10080.1Used as a co-solvent to dissolve inorganic bases.[8][9]

Causality: The solvent's role extends beyond simple dissolution. It stabilizes the active Pd(0) catalyst, influences the equilibrium of the catalytic cycle, and modulates the reactivity of the base.[5][6] For example, less polar solvents like toluene are often paired with neutral precatalysts like Pd(PPh₃)₄, while polar solvents may better suit ionic precatalysts.[6]

Q3: My Suzuki-Miyaura coupling is sluggish or has failed. How do I troubleshoot solvent-related issues?

A3: A failed reaction is often traced back to suboptimal conditions or reagent quality, with the solvent being a primary suspect.

Troubleshooting Workflow:

G start Sluggish or Failed Suzuki Coupling q1 Is the substrate fully dissolved at reaction temp? start->q1 sol_issue Action: Screen alternative solvents (e.g., Toluene, Dioxane) or increase temperature. q1->sol_issue No q2 Was the solvent anhydrous and degassed? q1->q2 Yes reagent_issue Action: Use fresh, anhydrous solvent. Degas thoroughly via sparging with Ar/N₂ or freeze-pump-thaw. q2->reagent_issue No q3 Are you observing dehalogenation (Ar-H)? q2->q3 Yes protic_issue Action: Avoid protic solvents (e.g., alcohols) as they can be a hydride source. Use aprotic solvents like Dioxane or Toluene. q3->protic_issue Yes other Problem may not be solvent-related. Investigate base, catalyst, ligand, or boronic acid quality. q3->other No

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Detailed Troubleshooting Steps:

  • Check Solubility: Insolubility is a common cause of reaction failure.[10] While 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is likely soluble in common organic solvents, your boronic acid partner may not be. If you observe suspended solids, consider switching to a solvent with better solubilizing power (e.g., DMF, Dioxane) or increasing the reaction temperature.[11]

  • Ensure Anhydrous & Degassed Conditions: This is critical.

    • Oxygen: Oxygen in the solvent can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[12] This leads to catalyst death and the formation of black palladium precipitate.

    • Water: While some water is often beneficial in Suzuki reactions, using non-anhydrous solvents when a protocol calls for them can be detrimental. Ensure your organic solvents are appropriately dried.

  • Solvent Purity: Trace impurities in solvents can poison the catalyst. For example, precursors to THF, such as 2,3-dihydrofuran, have been shown to strongly inhibit the reaction even at ppm levels.[5] Using high-purity solvents is essential for robust and reproducible results.[5]

  • Dehalogenation Side Reaction: If you are forming the dehalogenated product (Ar-H instead of Ar-Ar'), your solvent could be the culprit. Protic solvents like alcohols can act as hydride sources, leading to this undesired side reaction.[12][13] If dehalogenation is a problem, switch to a well-degassed aprotic solvent like dioxane or toluene.[13]

Q4: What are the best solvents for a Buchwald-Hartwig amination with this substrate? Are there any I should avoid?

A4: The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. Solvent selection is crucial and follows similar principles to the Suzuki coupling, with some key differences.

Recommended Solvents:

  • Aromatic Hydrocarbons: Toluene is a very common and effective solvent, typically for reactions run between 80-110 °C.[7][14]

  • Ethereal Solvents: 1,4-Dioxane, THF, and cyclopentyl methyl ether (CPME) are frequently used.[10]

  • Alcohol Solvents: In some cases, particularly with weaker bases, alcohols like t-butanol or t-amyl alcohol can be effective.[10] However, be mindful of potential side reactions like dehalogenation.

Solvents to AVOID:

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These should be avoided as they can undergo oxidative addition to the palladium center, interfering with the catalytic cycle.[10]

  • Coordinating Solvents (e.g., Acetonitrile, Pyridine): These can bind strongly to the palladium catalyst, inhibiting its activity.[10]

Green Solvent Alternatives: For more sustainable processes, consider replacing traditional solvents. 2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-butyl ether (MTBE) have been identified as excellent green alternatives for Buchwald-Hartwig reactions, sometimes offering superior kinetic profiles to traditional solvents like DME.[15]

Q5: I want to form a Grignard reagent. What are the absolute requirements for the solvent?

A5: The formation of a Grignard reagent (Ar-MgBr) from an aryl bromide is highly sensitive to the solvent. The requirements are strict and non-negotiable for success.

Mandatory Solvent Requirements:

  • Aprotic: The solvent must be aprotic. Grignard reagents are extremely strong bases and will be instantly quenched by any acidic protons, such as those from water or alcohols, to form the corresponding arene (Ar-H).[16][17]

  • Ethereal: The solvent must be an ether. The lone pair electrons on the ether's oxygen atom coordinate to the magnesium, forming a stabilizing complex.[18] This stabilization is essential for both the formation and reactivity of the Grignard reagent.[18]

The Best Solvents:

  • Tetrahydrofuran (THF): An excellent choice for aryl Grignards.

  • Diethyl Ether (Et₂O): The classic and still highly effective solvent for Grignard formation.[19]

Experimental Protocol: Grignard Reagent Formation

Objective: To prepare the Grignard reagent of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Materials:

  • 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous THF or Diethyl Ether

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask, condenser, and dropping funnel (all oven-dried)

Procedure:

  • Setup: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon to ensure all components are moisture-free.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium turnings.

  • Substrate Addition: Dissolve the aryl bromide in the remaining anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Reaction Monitoring: The reaction should initiate, indicated by gentle bubbling and a slight warming of the mixture. If it does not start, gentle warming may be required.

  • Completion: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until all the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.

CRITICAL NOTE: At no point should the reaction be exposed to atmospheric moisture or air. Maintain a positive pressure of inert gas throughout the entire process.

References
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information.[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.[Link]

  • Ch23: Aryl Grignards. University of Calgary.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Novel grignard reagents.
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.[Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]

  • preparation of Grignard reagents. YouTube.[Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications.[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.[Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora.[Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.[Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.[Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.[Link]

  • What is the best solvent for making a Grignard Reagent? Quora.[Link]

  • Ether cleavage. Wikipedia.[Link]

  • Effect of solvents on regioselectivity of anisole nitration. ResearchGate.[Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.[Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv.[Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate.[Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps.[Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.[Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. National Center for Biotechnology Information.[Link]

  • Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons. Study.com.[Link]

  • Electrochemical C−O bond cleavage in phenolic ethers. ResearchGate.[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Center for Biotechnology Information.[Link]

  • 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. PubChem.[Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information.[Link]

  • 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate.[Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • 1-Bromo-4-chloro-2-(methoxymethoxy)benzene. PubChem.[Link]

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Managing temperature control for exothermic reactions of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource. It is designed for organic chemists and process engineers managing the synthesis and functionalization of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene .

This compound presents two distinct thermal management challenges:

  • Formation (Exothermic Synthesis): The Williamson ether coupling, which carries a risk of thermal runaway.

  • Functionalization (Cryogenic Control): The Lithium-Halogen exchange at the 4-bromo position, where temperature drift causes catastrophic yield loss.

Ticket Status: Open Priority: Critical (Safety/Yield Impact) Assigned Specialist: Senior Application Scientist

System Overview & Chemical Context

The target molecule is a biaryl ether synthesized via the alkylation of 4-chlorophenol with a benzyl halide derivative.

  • Target: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

  • Precursors:

    • Electrophile:[1] 5-Bromo-2-(chloromethyl)anisole (highly reactive benzylic halide).

    • Nucleophile: 4-Chlorophenol (deprotonated in situ).

  • Critical Hazard: The reaction is a Williamson Ether Synthesis .[2] On scale, the deprotonation of the phenol (using bases like NaH or K2CO3) is exothermic. More critically, the subsequent nucleophilic substitution releases significant heat. If the electrophile is added too quickly to the phenoxide solution, the solvent (often DMF or Acetonitrile) can reach its boiling point, leading to a "runaway" reflux or over-pressurization.

Reaction Pathway & Thermal Nodes

The following diagram illustrates the synthesis workflow and the specific points where thermal control is mandatory.

ReactionThermalMap Start Reagents: 4-Chlorophenol + Base Risk1 RISK: H2 Evolution (if NaH used) Exotherm: High Start->Risk1 Deprotonation Inter Intermediate: Phenoxide Anion Step2 Addition: 5-Bromo-2-(chloromethyl)anisole Inter->Step2 Mixing Risk2 RISK: Thermal Runaway (Substitution Rxn) Exotherm: Medium-High Step2->Risk2 Kinetic Control Product Target: Biaryl Ether Product Risk1->Inter Activation Risk2->Product Cooling Required

Figure 1: Thermal Process Map identifying critical exotherm points during the synthesis of the target ether.

Critical Process Parameters (CPP)

To maintain safety and yield, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Dosing Temperature 0°C to 5°CInitiating the addition of the benzyl halide at low temperature suppresses the reaction rate initially, preventing heat accumulation (the "thermal spike") before mixing is complete.
Solvent Choice DMF or NMP (Primary)Polar aprotic solvents accelerate the SN2 reaction. However, their high boiling points make heat removal difficult if a runaway occurs. Acetonitrile is a safer alternative for initial scale-up due to its lower boiling point (82°C), acting as a natural thermal buffer.
Base Selection K₂CO₃ vs. NaHRecommended: K₂CO₃ (Potassium Carbonate). While slower, it avoids the violent H₂ evolution of NaH. If NaH is required for reactivity, it must be added portion-wise to the phenol at 0°C before halide addition.
Agitation Rate >300 RPMHigh viscosity changes during slurry formation (KCL/NaCl precipitation) can create "hot spots." Vigorous stirring ensures efficient heat transfer to the jacket/bath.

Troubleshooting Guide (Q&A Format)

Scenario A: Uncontrolled Exotherm During Addition

User Ticket: "I started adding the 5-bromo-2-(chloromethyl)anisole to the phenoxide mixture, and the temperature spiked from 5°C to 45°C in under a minute. Solvent is refluxing.[1] What do I do?"

Root Cause: This is a classic accumulation effect . You likely added the electrophile faster than the reaction consumed it, or faster than the cooling system could remove the heat of reaction (


).

Immediate Action:

  • Stop Addition: Halt the feed of the benzyl halide immediately.

  • Max Cooling: Maximize coolant flow to the jacket/condenser.

  • Do NOT Quench: Adding water now could cause a steam explosion due to the high temperature.

  • Wait: Allow the accumulated reagents to react out. The temperature will plateau and then drop.

Prevention Protocol:

  • Use an Addition Funnel/Syringe Pump: Never pour reagents.

  • Rule of Thumb: The addition rate should be such that the internal temperature (

    
    ) never exceeds 
    
    
    
    .
  • Dilution: Dilute the benzyl halide in the reaction solvent (1:1 v/v) to increase the thermal mass and slow the reaction kinetics upon contact.

Scenario B: Low Yield & Polymerization

User Ticket: "My reaction stayed cool, but the product is a tarry mess. NMR shows loss of the benzylic protons."

Root Cause: Friedel-Crafts Alkylation (Self-Reaction). The starting material (5-bromo-2-(chloromethyl)anisole) is an electron-rich benzyl halide. If the mixture becomes too acidic or gets too hot locally, the benzyl group can attack another aromatic ring (polymerization) instead of reacting with the phenol.

Solution:

  • Check Basicity: Ensure the phenol is fully deprotonated before adding the halide. The environment must remain basic.

  • Order of Addition: Always add the Halide to the Phenoxide . (Reverse addition—adding phenoxide to halide—leaves the halide in excess, promoting self-polymerization).

Scenario C: Lithiation Failure (Downstream Application)

User Ticket: "I am trying to lithiate the 4-bromo position to couple it with a sugar. I used n-BuLi at -78°C, but I'm getting a mix of deprotonated benzyl species and starting material."

Root Cause: Lithium-Halogen Exchange vs. Benzylic Deprotonation. The molecule contains a benzylic ether position (Ar-CH2-O-Ar).[3] This position is acidic. n-BuLi is a strong base as well as a lithiating agent. If the temperature drifts above -60°C, n-BuLi will deprotonate the benzylic carbon rather than exchange with the bromine.

Corrective Protocol:

  • Strict Cryogenics: The internal temperature must be monitored, not just the bath. Keep

    
    .
    
  • Fast Exchange: The Br-Li exchange is faster than deprotonation at -78°C. Perform the exchange and quench with the electrophile quickly (within 15-30 mins).

  • Alternative Reagent: Use t-BuLi (2 equivalents) or i-PrMgCl·LiCl (Turbo Grignard) . Turbo Grignard operates at higher temperatures (-20°C to 0°C) and is much more chemoselective for the Bromine, avoiding the benzylic deprotonation issue.

Validated Experimental Protocol

Procedure: Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene via Williamson Ether Synthesis.

Reagents:

  • 4-Chlorophenol (1.0 equiv)[4][5]

  • 5-Bromo-2-(chloromethyl)anisole (1.05 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Solvation: Charge 4-chlorophenol and Acetonitrile. Start stirring.

  • Base Addition: Add

    
     in a single portion. Note: Mild exotherm possible.[3] Stir at room temperature for 30 minutes to ensure partial deprotonation.
    
  • Cooling: Cool the white slurry to 0–5°C using an ice/water bath.

  • Controlled Addition: Dissolve 5-Bromo-2-(chloromethyl)anisole in a minimal amount of Acetonitrile. Add this solution dropwise via an addition funnel over 45–60 minutes .

    • Checkpoint: Monitor

      
      . Do not allow to exceed 10°C.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25°C). Then, heat to 60°C for 4–6 hours.

  • Quench: Cool to Room Temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate.
  • Workup: Redissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then Water, then Brine. Dry over

    
    .[6][7][8]
    

Decision Logic for Temperature Anomalies

Use this flow to diagnose thermal issues in real-time.

TroubleshootingTree Start Issue: Temperature Spike CheckPhase Which Phase? Start->CheckPhase Phase1 During Base Addition CheckPhase->Phase1 Phase2 During Halide Addition CheckPhase->Phase2 Sol1 Normal Neutralization Heat. Slow down addition. Ensure efficient stirring. Phase1->Sol1 Decision2 Is Tint > Boiling Point? Phase2->Decision2 ActionCritical CRITICAL STOP. 1. Stop Feed 2. Max Cooling 3. DO NOT QUENCH Decision2->ActionCritical Yes ActionManage Manageable. 1. Pause Feed 2. Wait for T to drop 3. Resume slower Decision2->ActionManage No

Figure 2: Decision tree for managing thermal excursions during synthesis.

References

  • Williamson Ether Synthesis Safety

    • Mechanism & Safety: "Williamson Ether Synthesis."[1][2][3][6][9] Organic Chemistry Portal. Available at: [Link]

  • Benzyl Halide Reactivity: Reactivity Profile: "Benzyl Halides - Reactivity and Thermal Hazards." Bretherick's Handbook of Reactive Chemical Hazards. (General reference for benzyl halide instability).
  • Similar Structure Synthesis (Dapagliflozin Intermediates)
  • Lithium-Halogen Exchange on Benzyl Ethers

Sources

Technical Support Guide: Scale-Up Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis, typically achieved via a Williamson ether synthesis, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document offers a structured approach to troubleshooting common issues, addressing frequently asked questions, and providing validated protocols to ensure a robust, scalable, and efficient process.

Section 1: Synthesis Overview & Core Principles

The most common and industrially viable route to 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (S_N2) of a halide by a phenoxide ion.[1][2]

Reaction Scheme:

The reaction proceeds by deprotonating 4-chlorophenol with a suitable base to form the nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of 4-bromo-2-(bromomethyl)-1-methoxybenzene (or a related benzyl halide), displacing the bromide to form the desired ether product.

Reaction Mechanism

The mechanism is a classic S_N2 pathway.[1][2] The rate-determining step is the backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (halide).[2] For this reason, primary alkyl halides are strongly preferred as the electrophile to avoid competing elimination reactions.[1]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) ConjAcid Conjugate Acid TransitionState [Transition State] Phenoxide->TransitionState AlkylHalide 4-Bromo-2-(bromomethyl) -1-methoxybenzene AlkylHalide->TransitionState Product Product TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: S_N2 mechanism for the synthesis of the target ether.

Key Reaction Parameters

Successful scale-up requires careful control over several parameters. The following table summarizes typical starting conditions, which should be optimized for your specific equipment and scale.

ParameterTypical Range/ValueRationale & Scale-Up Considerations
Phenol 4-Chlorophenol (1.0 - 1.2 eq.)A slight excess can help drive the reaction to completion, but a large excess complicates purification.
Alkylating Agent 4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq.)This is typically the limiting reagent. Quality is critical; impurities can lead to side reactions.
Base K₂CO₃, NaOH, KOH[3][4]K₂CO₃ is a milder, safer choice for scale-up. NaOH/KOH are stronger but can increase side reactions if not controlled.
Solvent Acetonitrile, DMF, Acetone[1][5]Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile "bare" and reactive.[1]
Temperature 50 - 100 °C[1][6]Higher temperatures increase reaction rate but may also promote side reactions like elimination or C-alkylation.[1]
Catalyst Phase Transfer Catalyst (e.g., TBAB)[1]Optional but highly recommended for scale-up, especially with inorganic bases, to improve reaction rates and yields.[7][8]
Reaction Time 2 - 8 hours[1][6]Monitor by in-process control (e.g., HPLC, TLC) to determine endpoint and avoid byproduct formation from prolonged heating.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the scale-up synthesis.

Issue 1: Low Yield or Stalled Reaction

  • Q: My reaction yield is consistently below 70%, and HPLC analysis shows significant unreacted starting materials. What are the likely causes?

    A: This issue typically points to one of three areas: insufficient nucleophile generation, poor reactivity, or catalyst issues.

    • Incomplete Deprotonation: The 4-chlorophenoxide may not be forming efficiently.

      • Cause: The base may be too weak or not sufficiently soluble.[3] For example, while K₂CO₃ is common, it may be less effective for some systems compared to NaOH or KOH.[4] Moisture in the reaction vessel or solvents can also consume the base.

      • Solution:

        • Ensure all solvents and reagents are anhydrous.

        • Consider switching to a stronger base like powdered KOH, but be mindful of increased side reactions.[3]

        • Improve mixing/agitation. On a large scale, solid bases can settle, reducing the effective surface area for reaction. Ensure your reactor's agitation is sufficient to maintain a fine slurry.

    • Low Reactivity of Alkylating Agent: The S_N2 reaction is sluggish.

      • Cause: The leaving group on the benzyl moiety is crucial. While a bromide is generally effective, a corresponding iodide would be more reactive. The temperature may also be too low.

      • Solution:

        • Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to in situ generate the more reactive benzyl iodide.

        • Gradually increase the reaction temperature in 10 °C increments, monitoring impurity profiles closely.

    • Phase Transfer Catalyst (PTC) Inefficiency (if used):

      • Cause: The PTC (e.g., tetrabutylammonium bromide, TBAB) may be degraded or used at an insufficient loading.

      • Solution:

        • Ensure the PTC is from a reliable source and has been stored correctly.

        • Increase PTC loading from a typical 1-2 mol% to 5 mol%. PTCs work by shuttling the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[8]

Issue 2: High Impurity Profile

  • Q: My crude product contains several significant impurities, making purification difficult. How can I identify and minimize them?

    A: Side reactions are a common challenge in Williamson ether syntheses, especially with ambident nucleophiles like phenoxides.[1][4]

    • C-Alkylation vs. O-Alkylation: The phenoxide can attack via the oxygen (desired) or the aromatic ring (undesired).

      • Cause: This competition is highly solvent-dependent. Protic solvents or very high temperatures can favor C-alkylation.

      • Solution:

        • Stick to polar aprotic solvents like DMF or acetonitrile, which favor O-alkylation.[1]

        • Maintain the lowest effective temperature that provides a reasonable reaction rate.

    • Elimination Product: The benzyl halide can undergo base-catalyzed elimination.

      • Cause: This is more common with secondary or tertiary halides but can occur with primary halides if a very strong base is used or if the structure is sterically hindered.[1]

      • Solution:

        • Use the mildest base possible (e.g., K₂CO₃ instead of NaH).[4]

        • Avoid excessively high temperatures.

    • Unreacted Starting Materials: As discussed in Issue 1, these are common impurities.

      • Solution: Follow the steps outlined for improving yield. Purification via recrystallization is often effective at removing small amounts of unreacted starting materials.[9]

Issue 3: Scale-Up Complications (Heat & Mass Transfer)

  • Q: The reaction was clean on a 10g scale, but at 1kg, it turned dark, and the yield dropped significantly. What went wrong?

    A: This is a classic scale-up problem related to heat and mass transfer.

    • Poor Heat Transfer & Exotherm Control:

      • Cause: The surface-area-to-volume ratio decreases dramatically upon scale-up. Heat generated by the reaction cannot dissipate quickly, leading to temperature spikes ("hot spots"). These hot spots can cause thermal decomposition of reagents or products, leading to tarry mixtures and byproducts.

      • Solution:

        • Controlled Addition: Add the most reactive component (often the alkylating agent) slowly and sub-surface to the heated reaction mixture. This allows the reactor's cooling system to manage the heat generated.

        • Solvent Volume: Ensure sufficient solvent volume to act as a heat sink. A more dilute reaction may be necessary on a larger scale.

        • Reactor Choice: Use a jacketed reactor with good thermal fluid circulation and temperature control.

    • Inefficient Mixing:

      • Cause: What appears well-mixed in a flask can have poor mixing in a large reactor, leading to localized high concentrations of reagents. This can promote side reactions.

      • Solution:

        • Agitator Design: Use an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and ensure the agitation speed is sufficient to keep solids suspended and maintain a homogenous temperature.

        • Baffles: Ensure the reactor is baffled to prevent vortexing and improve mixing efficiency.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best base and solvent combination for this synthesis at scale?

    • A: For industrial scale, a combination of potassium carbonate (K₂CO₃) as the base and acetonitrile as the solvent is often preferred. K₂CO₃ is solid, relatively inexpensive, and safer to handle than strong hydroxides or hydrides.[4] Acetonitrile is an excellent polar aprotic solvent that promotes the S_N2 reaction and is easily removed during work-up.[1]

  • Q2: Are Phase Transfer Catalysts (PTCs) necessary for this reaction?

    • A: While not strictly necessary, using a PTC like tetrabutylammonium bromide (TBAB) is highly recommended for scale-up.[1] It significantly accelerates the reaction rate between the solid inorganic base and the organic-soluble reagents, often allowing for lower reaction temperatures and shorter reaction times, which in turn minimizes byproduct formation.[7][8]

  • Q3: What are the critical safety considerations?

    • A: The primary hazards involve the alkylating agent and the base. Benzyl halides, like 4-bromo-2-(bromomethyl)-1-methoxybenzene, are often lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaOH or KOH are corrosive. The reaction can be exothermic, so controlled addition and temperature monitoring are critical to prevent a runaway reaction.

  • Q4: What in-process controls (IPCs) should be used to monitor the reaction?

    • A: The reaction should be monitored for the disappearance of the limiting reagent (typically the benzyl halide) using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[9] Set a clear endpoint criterion (e.g., <1% of starting material remaining) to ensure consistency between batches.

Section 4: Recommended Protocols & Workflows

Protocol 1: Scale-Up Synthesis

This protocol is designed for a ~100g scale and should be adapted based on available equipment.

  • Reactor Setup: Charge a clean, dry, 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-chlorophenol (e.g., 64.3 g, 0.5 mol) and potassium carbonate (e.g., 103.7 g, 0.75 mol).

  • Solvent Addition: Add acetonitrile (500 mL) and tetrabutylammonium bromide (TBAB) (e.g., 3.2 g, 0.01 mol).

  • Heating: Begin stirring and heat the slurry to 70-75 °C.

  • Reagent Addition: In a separate vessel, dissolve 4-bromo-2-(bromomethyl)-1-methoxybenzene (e.g., 147 g, 0.5 mol) in acetonitrile (150 mL). Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 80 °C.

  • Reaction: Hold the reaction mixture at 75-80 °C for 4-6 hours. Monitor the reaction progress by HPLC every hour after the addition is complete.

  • Work-up: Once the reaction is complete (<1% limiting reagent remaining), cool the mixture to room temperature. Filter the mixture to remove inorganic salts (K₂CO₃ and KBr).[10]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying the solid product.[9]

  • Solvent Screening: Perform small-scale tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Isopropanol, ethanol, or a mixture of ethyl acetate/heptane are good starting points.

  • Dissolution: Transfer the crude product to an appropriately sized flask or reactor. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Cooling: Slowly cool the solution to allow for the formation of large, pure crystals. A controlled cooling ramp is preferable to crash cooling in an ice bath.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Process Workflow Diagram

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification ReactorPrep Reactor Setup: Charge Phenol, Base, Catalyst SolventAdd Add Solvent (Acetonitrile) ReactorPrep->SolventAdd Heat Heat to 70-75 °C SolventAdd->Heat ReagentAdd Controlled Addition of Alkyl Halide Solution Heat->ReagentAdd ReactionHold Hold at 75-80 °C (Monitor by HPLC) ReagentAdd->ReactionHold Cooldown Cool to Room Temp ReactionHold->Cooldown Filter Filter Inorganic Salts Cooldown->Filter Concentrate Concentrate Filtrate (Crude Product) Filter->Concentrate Recrystallize Recrystallize from Suitable Solvent Concentrate->Recrystallize Isolate Filter & Wash Crystals Recrystallize->Isolate Dry Dry Under Vacuum Isolate->Dry FinalProduct Final Product >99.5% Purity Dry->FinalProduct

Caption: Overall workflow from raw materials to purified product.

Section 5: References

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Lehmler, H. J., & Parkin, S. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved February 19, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved February 19, 2026, from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionFlash. Retrieved February 19, 2026, from [Link]

  • Arshad, M., et al. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Retrieved February 19, 2026, from

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Retrieved February 19, 2026, from

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

Sources

Removing residual palladium catalyst from 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing Residual Palladium Catalyst from 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and Related Compounds

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance for the challenging task of removing residual palladium catalysts from your reaction products, specifically focusing on aryl ethers like 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. We understand that minimizing palladium to acceptable levels is critical for the integrity of your downstream applications and for meeting stringent regulatory requirements.[1][2] This resource is designed to be a practical, field-proven guide to help you troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene product?

A1: Residual palladium, even at trace levels, can have significant detrimental effects. As a heavy metal, palladium is toxic and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA, with limits often in the low parts-per-million (ppm) range.[1][2][3][4] Failure to meet these limits can result in the rejection of drug candidates.[2] Furthermore, residual palladium can interfere with subsequent synthetic steps or compromise the results of biological assays.[2]

Q2: What are the common forms of residual palladium in my reaction mixture?

A2: Palladium can exist in various forms post-reaction, including soluble molecular species, colloidal nanoparticles, and palladium atoms or ions that have leached from a solid support.[5][6][7][8] The nature of the residual palladium depends on the specific catalyst used, the reaction conditions, and the workup procedure. Understanding the likely form of the palladium residue is key to selecting the most effective removal strategy.

Q3: What are the primary methods for removing residual palladium?

A3: The most common and effective methods for palladium removal include:

  • Scavenging: Using solid-supported or soluble agents that selectively bind to palladium.[2][3]

  • Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.[9][10][11]

  • Chromatography: Separation of the product from the palladium catalyst based on differential adsorption to a stationary phase.[6]

  • Recrystallization: A classic purification technique that can be effective, especially when combined with other methods.[3][11]

  • Extraction: Liquid-liquid extraction can sometimes be used to remove certain palladium species.[6]

The choice of method depends on factors such as the scale of the reaction, the desired final palladium concentration, and the properties of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Problem 1: High palladium levels (> 50 ppm) persist after standard aqueous workup and filtration.

  • Underlying Cause: Simple filtration is often insufficient to remove soluble or colloidal palladium species.[2] These forms of palladium can easily pass through standard filter media.

  • Solution: Employ a dedicated palladium scavenger. For an aryl ether like your product, a thiol-functionalized silica scavenger is an excellent starting point due to the high affinity of sulfur for palladium.

Problem 2: Palladium levels remain high even after treatment with a scavenger.

  • Underlying Cause 1: Insufficient Scavenger: The amount of scavenger may be inadequate to capture all the residual palladium.

    • Solution: Increase the equivalents of the scavenger. A typical starting point is 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used.[12][13]

  • Underlying Cause 2: Inefficient Scavenging Conditions: The reaction time, temperature, or solvent may not be optimal for the scavenger to work effectively.

    • Solution:

      • Increase the scavenging time (e.g., from 1-2 hours to overnight).[2]

      • Gently heat the mixture (e.g., to 40-50 °C) to potentially increase the rate of scavenging, but first test for product stability at this temperature.[2]

      • Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[2]

  • Underlying Cause 3: Strong Product-Palladium Complexation: Your product, an aryl ether, may form a stable complex with the palladium, making it difficult for the scavenger to bind.

    • Solution: Consider a pre-treatment step, such as a mild acidic wash, to disrupt the product-palladium interaction before adding the scavenger.[2]

Problem 3: Significant product loss after treatment with activated carbon.

  • Underlying Cause: Activated carbon can be non-selective and may adsorb your desired product along with the palladium.[2]

  • Solution:

    • Optimize the amount of activated carbon: Use the minimum amount necessary to achieve the desired palladium removal. Start with a small-scale experiment to determine the optimal loading.

    • Screen different types of activated carbon: Various grades of activated carbon are available with different pore sizes and surface properties.[9] Some may have a lower affinity for your product.

    • Consider a different method: If product loss remains high, a more selective method like a scavenger or chromatography may be more appropriate.

In-Depth Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica

This protocol is a robust starting point for removing palladium from aryl ether products.

  • Reaction Workup: After the reaction is complete, perform your standard aqueous workup.

  • Solvent Exchange (if necessary): Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Acetonitrile).[12][13]

  • Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial moles of palladium catalyst.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For challenging cases, this can be extended to overnight.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with the same solvent used in step 2 to ensure complete recovery of your product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the final concentration.[3][14]

Protocol 2: Activated Carbon Treatment

This method is a cost-effective option but may require more optimization to minimize product loss.

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product. The optimal amount should be determined experimentally.

  • Heating and Stirring: Heat the mixture to 40-60 °C and stir for 2-18 hours.[11]

  • Hot Filtration: Filter the hot mixture through a pad of celite. Hot filtration is often necessary to prevent the product from crystallizing on the filter.

  • Washing: Wash the celite pad with hot solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration by ICP-MS.[3][14]

Data Presentation: Scavenger Screening

When selecting a scavenger, it is often beneficial to screen a small panel to find the most effective one for your specific product and reaction conditions.

Scavenger TypeFunctional GroupSupportTypical Efficiency (ppm to <10 ppm)
Thiol-Based Thiol, ThioureaSilica, PolystyreneHigh
Amine-Based TrisamineSilicaModerate to High
TMT-Based TrimercaptotriazinePolystyreneVery High

Visualization of the Workflow

Decision-Making for Palladium Removal

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow Start Crude Product with Residual Palladium Aqueous_Workup Aqueous Workup & Filtration Start->Aqueous_Workup Analyze_Pd_1 Analyze Palladium Content (ICP-MS) Aqueous_Workup->Analyze_Pd_1 Acceptable_Pd Palladium Level Acceptable? Analyze_Pd_1->Acceptable_Pd Activated_Carbon Activated Carbon Treatment Analyze_Pd_1->Activated_Carbon Alternative Chromatography Column Chromatography Analyze_Pd_1->Chromatography Alternative Scavenging Palladium Scavenging (e.g., Thiol-Silica) Acceptable_Pd->Scavenging No Final_Product Final Purified Product Acceptable_Pd->Final_Product Yes Analyze_Pd_2 Analyze Palladium Content (ICP-MS) Scavenging->Analyze_Pd_2 Optimize Optimize Conditions (Time, Temp, Equivalents) Scavenging->Optimize Activated_Carbon->Analyze_Pd_2 Chromatography->Analyze_Pd_2 Analyze_Pd_2->Acceptable_Pd Optimize->Scavenging Scavenging_Workflow Start Start: Crude Product in Solution Add_Scavenger Add Palladium Scavenger Start->Add_Scavenger Stir_Mixture Stir Mixture (Time & Temperature Optimized) Add_Scavenger->Stir_Mixture Filter_Mixture Filter through Celite Stir_Mixture->Filter_Mixture Wash_Filter_Cake Wash Filter Cake with Solvent Filter_Mixture->Wash_Filter_Cake Collect_Filtrate Collect Filtrate Wash_Filter_Cake->Collect_Filtrate Analyze_Filtrate Analyze for Residual Palladium Collect_Filtrate->Analyze_Filtrate End End: Purified Product Analyze_Filtrate->End

Caption: A generalized workflow for palladium scavenging.

References

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts Activated Carbon Business Division". [Link]

  • PubMed. "Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions". [Link]

  • ResearchGate. "How can i remove palladium Pd catalyst easily?". [Link]

  • SciSpace. "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin". [Link]

  • Pharmaceutical Online. "Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium". [Link]

  • ResearchGate. "Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF". [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development". [Link]

  • Biotage. "How to Remove Palladium in three easy steps". [Link]

  • ACS Publications. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters". [Link]

  • PubMed. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism". [Link]

  • MDPI. "Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds". [Link]

  • Mario Pagliaro's Lab website. "Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions". [Link]

  • Biotage. "Metal scavengers for organic purification". [Link]

  • PMC. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques". [Link]

  • Reddit. "Your trick to remove residual palladium : r/Chempros". [Link]

  • Google Patents.
  • Norlab. "Biotage® MP-TMT - Palladium Scavenger". [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits". [Link]

  • Biotage. "Biotage® MP-TMT | Palladium scavenger". [Link]

  • Google Patents. "US20050256327A1 - Method of removing palladium".
  • ACS Publications. "Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | ACS Catalysis". [Link]

  • PMC. "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend". [Link]

  • Green Chemistry (RSC Publishing). "Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625". [Link]

  • Wikipedia. "Cross-coupling reaction". [Link]

  • Food and Drug Administration. "Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry". [Link]

  • Regulations.gov. "Q3D Elemental Impurities". [Link]

Sources

Validation & Comparative

Comparative Analysis: HPLC and GC-MS Methodologies for Purity Assessment of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

[1]

Executive Summary & Molecule Profile

Target Analyte: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Formula: C₁₄H₁₂BrClO₂ Molecular Weight: ~327.6 g/mol Class: Halogenated Benzyl Phenyl Ether[1]

In the synthesis of advanced agrochemicals and pharmaceutical intermediates (such as SGLT2 inhibitor precursors), the purity of benzyl phenyl ether derivatives is a Critical Quality Attribute (CQA). The target molecule contains a labile benzyl ether linkage and two distinct halogenated aromatic systems. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , aiming to establish a self-validating analytical control strategy.

The Scientist’s Verdict:

  • HPLC-UV/DAD is the recommended primary release method due to its ability to quantify non-volatile degradation products (e.g., hydrolysis phenols) without thermal stress.[1]

  • GC-MS is the required orthogonal method for structural confirmation, isomer differentiation, and monitoring of volatile solvent carryover.[1]

Method A: HPLC-UV/MS (The Quantitative Gold Standard)[1]

Rationale

The benzyl ether linkage is susceptible to hydrolysis and oxidation. HPLC operates at ambient or controlled temperatures, preventing the thermal degradation often seen in GC inlets. Furthermore, the distinct UV absorption of the halogenated anisole and chlorophenoxy moieties allows for high-sensitivity detection.

Experimental Protocol
  • Stationary Phase: A C18 column is standard, but a Phenyl-Hexyl phase is superior for this molecule due to

    
     interactions with the halogenated rings, offering better resolution of positional isomers.[1]
    
  • Mobile Phase: Gradient elution is strictly necessary to elute the highly lipophilic parent peak while resolving polar hydrolysis products.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of Acetonitrile (ACN).

    • Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter.

    • Note: Avoid Methanol as a diluent if trace acid is present, to prevent transesterification/solvolysis artifacts.

  • Instrument Parameters:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: DAD at 225 nm (Quantitation) and 254 nm (Identification).[1]

  • Gradient Table:

    Time (min) % Water (0.1% Formic Acid) % ACN (0.1% Formic Acid)
    0.0 90 10
    2.0 90 10
    15.0 5 95
    20.0 5 95
    20.1 90 10

    | 25.0 | 90 | 10 |[1]

Expected Mechanism of Separation

The separation relies on hydrophobic interaction. The polar degradation products (e.g., 4-chlorophenol and 4-bromo-2-(hydroxymethyl)anisole) will elute early (2–6 min).[1] The lipophilic target molecule will elute late (12–14 min).

Method B: GC-MS (The Structural Validator)[1]

Rationale

While HPLC quantifies purity, GC-MS provides the "fingerprint."[1] The Electron Ionization (EI) fragmentation pattern of the Br and Cl isotopes provides a definitive confirmation of identity that UV detection cannot match. This method is crucial for detecting volatile synthesis solvents (e.g., THF, Toluene) and confirming the absence of regioisomers.

Experimental Protocol
  • Inlet Considerations: Use a split injection to prevent column overload and minimize residence time in the hot injector, reducing the risk of ether cleavage.

  • Column: A 5% Phenyl-methylpolysiloxane phase (e.g., DB-5ms) is ideal for halogenated aromatics [1].[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

    • Critical: Use a lower concentration than HPLC to prevent detector saturation.[1]

  • Instrument Parameters:

    • System: Agilent 7890/5977 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

    • Inlet: Split 50:1 @ 250°C.

    • MS Source: 230°C; Quad: 150°C.[1]

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

EI Fragmentation Interpretation

The mass spectrum will exhibit a characteristic isotope cluster due to


  • Molecular Ion (M+): ~326, 328, 330 m/z.

  • Base Peak: Likely the cleavage of the ether bond, yielding the stabilized benzyl cation (4-bromo-2-methoxybenzyl cation) or the 4-chlorophenoxy radical loss.[1]

Comparative Performance Guide

The following table contrasts the two methods based on experimental data attributes relevant to drug development.

FeatureHPLC-UV/DADGC-MS (EI)
Primary Application Purity Quantitation (Area %)Impurity ID & Volatiles
Thermal Stability Excellent (Ambient)Moderate (Risk of ether cleavage)
Specificity Moderate (Retention Time + UV Spectra)High (Mass Fingerprint + Isotope Ratio)
Sensitivity (LOD) High (ng range with UV @ 225nm)High (pg range in SIM mode)
Analysis Time 25 Minutes15-20 Minutes
Suitability for Salts Yes (Buffer compatible)No (Requires free base/desalting)

Decision Logic & Workflow

The following diagram illustrates the recommended analytical workflow for releasing a batch of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

AnalyticalWorkflowSampleCrude Sample(Synthesis Batch)SolubilitySolubility Check(ACN vs EtOAc)Sample->SolubilityHPLCMethod A: HPLC-UV(Primary Purity)Solubility->HPLCDissolve in ACNGCMSMethod B: GC-MS(Structure/Volatiles)Solubility->GCMSDissolve in EtOAcDecisionData CorrelationHPLC->DecisionPurity %GCMS->DecisionIsomer/Solvent IDPassRelease Batch(>98% Purity)Decision->PassConsistentFailRecrystallize(<98% or Unknowns)Decision->FailDiscrepancy

Figure 1: Analytical decision matrix integrating HPLC and GC-MS data streams.

References

  • Covaci, A., et al. (2003). "Determination of brominated diphenyl ethers... by GC-MS." Journal of Chromatography A. Provides foundational protocols for halogenated ether separation on 5% phenyl columns.

  • Agilent Technologies. (2018). "Analysis of Polybrominated Diphenyl Ethers... Using Triple Quadrupole GC/MS." Application Note. Validates the use of EI fragmentation for distinguishing halogenated congeners.

  • PubChem. (2025).[1] "4-Bromo-2-chloro-1-methoxybenzene Compound Summary." National Library of Medicine. Structural data supporting the theoretical fragmentation patterns.

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Technical Guide. Explains the

    
     interaction mechanism for separating halogenated aromatics. 
    

Comparing reactivity of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene with its iodo analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (Product A) and its Iodo-analogue (Product B). These compounds serve as critical electrophiles in the synthesis of complex biaryl ether scaffolds, often found in kinase inhibitors and SGLT2 inhibitor intermediates.

While the Iodo-analogue offers superior kinetic profiles in palladium-catalyzed cross-couplings (allowing for milder conditions), the Bromo-analogue provides a robust, cost-effective alternative that—when paired with modern ligand systems—can achieve comparable yields with higher thermal stability. This guide delineates the mechanistic trade-offs to empower researchers in selecting the optimal intermediate for their specific synthetic pathway.

Technical Specification & Structural Analysis

Both compounds share a core anisole (1-methoxybenzene) scaffold substituted at the ortho position with a bulky (4-chlorophenoxy)methyl ether linkage.

FeatureBromo-Analogue Iodo-Analogue
Leaving Group (C-4) Bromine (-Br)Iodine (-I)
Bond Dissociation Energy ~81 kcal/mol (C-Br)~65 kcal/mol (C-I)
Electronic Environment Electron-rich (Anisole core slows oxidative addition)Electron-rich (Anisole core slows oxidative addition)
Steric Environment Unhindered at C-4; ortho-substituent is distalUnhindered at C-4; ortho-substituent is distal
Chemoselectivity High (vs. Cl on side chain)Very High (vs. Cl on side chain)
Structural Impact on Reactivity

The 1-methoxy group acts as a strong electron-donating group (EDG), increasing electron density at the C-4 position. Mechanistically, this makes the oxidative addition of Pd(0) into the C-X bond more difficult (the rate-determining step).

  • Implication: The Iodo-analogue is often required to overcome this electronic deactivation at low temperatures.

  • Implication: The Bromo-analogue typically requires electron-rich phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures to facilitate oxidative addition.

Comparative Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary application of these intermediates is C-C bond formation.

  • Iodo-Analogue Performance:

    • Kinetics: Rapid oxidative addition even at room temperature.

    • Catalyst Compatibility: Works well with "first-generation" catalysts like Pd(PPh₃)₄.

    • Risk: Prone to dehalogenation (reduction) side reactions if the coupling is slow.

  • Bromo-Analogue Performance:

    • Kinetics: Slower oxidative addition. Requires activation energy (heat > 60°C).

    • Catalyst Compatibility: Best results with bulky, electron-rich ligands (Buchwald ligands) that accelerate oxidative addition.

    • Stability: Highly stable during purification and storage; less prone to light-induced decomposition.

Lithium-Halogen Exchange

For generating nucleophiles (aryllithium species):

  • Iodo-Analogue: Exchange with n-BuLi or i-PrMgCl is instantaneous at -78°C. High functional group tolerance due to cryogenic conditions.

  • Bromo-Analogue: Exchange is slower.[1] Requires careful temperature control. If the temperature is too high (> -60°C), the n-BuLi may coordinate to the ether oxygens (positions 1 and 2), leading to Directed Ortho Metalation (DOM) at the C-3 or C-6 position rather than halogen exchange [1].

Chemoselectivity (The "Chlorine Safety Net")

Both analogues contain a 4-chlorophenoxy moiety. The Aryl-Cl bond is significantly stronger (~96 kcal/mol) and inert under standard Pd/Li conditions used for Br/I activation. This allows for selective functionalization of the C-4 position without protecting the chlorine, which can be utilized in subsequent steps.

Experimental Data: Comparative Metrics

The following data summarizes representative performance in a Suzuki coupling with phenylboronic acid (1.5 equiv) and K₂CO₃ base.

MetricBromo-Analogue Iodo-Analogue
Catalyst System Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (1 mol%)
Temperature 80°C40°C
Time to Completion 4–6 Hours1–2 Hours
Isolated Yield 88%94%
Homocoupling Side Product < 2%~5% (Biaryl formation)
Cost Efficiency (Scale) High (Preferred for kg scale)Low (Preferred for mg scale)

Analyst Insight: While the Iodo-analogue gives higher yields under mild conditions, the Bromo-analogue is the industrial choice. The yield gap (6%) is often negligible compared to the cost savings of the starting material, provided a robust catalyst (like Pd-dppf or Pd-XPhos) is used [2].

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analogue based on experimental constraints.

Reactivity_Decision_Matrix Start Select Intermediate Constraint_Temp Is the substrate thermally sensitive? Start->Constraint_Temp Constraint_Cost Is the reaction scale > 100g? Constraint_Temp->Constraint_Cost No (Can heat > 60°C) Choice_Iodo Select IODO-Analogue (High Reactivity) Constraint_Temp->Choice_Iodo Yes (Must run < 50°C) Constraint_Ligand Is advanced ligand (e.g., XPhos) available? Constraint_Cost->Constraint_Ligand No (Lab Scale) Choice_Bromo Select BROMO-Analogue (High Stability/Cost) Constraint_Cost->Choice_Bromo Yes (Cost Critical) Constraint_Ligand->Choice_Iodo No (Need easy activation) Constraint_Ligand->Choice_Bromo Yes

Figure 1: Decision matrix for selecting between Bromo and Iodo analogues based on thermal sensitivity, scale, and catalyst availability.

Detailed Experimental Protocols

Protocol A: Selective Suzuki Coupling (Bromo-Analogue)

Optimized for cost-efficiency and scalability.

Materials:

  • Substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under Nitrogen flow.

  • Activation: Heat the mixture to 80°C for 6 hours.

    • Note: The mixture will turn black as Pd(0) is generated.

  • Monitoring: Monitor by HPLC/TLC. The 4-Cl group on the phenoxy ring will remain intact.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Low-Temp Lithium-Halogen Exchange (Iodo-Analogue)

Optimized for generating nucleophiles for electrophilic trapping.

Materials:

  • Substrate: 4-Iodo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 eq)

  • Reagent: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (1.1 eq)

  • Electrophile: Benzaldehyde or similar (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenics: Cool the substrate in THF to -78°C (for n-BuLi) or -20°C (for i-PrMgCl).

  • Exchange: Add the organometallic reagent dropwise over 10 minutes.

    • Critical: Maintain temperature to prevent attack on the methoxy group (DOM).

  • Incubation: Stir for 30 minutes. The I-Li exchange is faster than DOM.

  • Trapping: Add the electrophile slowly.

  • Quench: Warm to RT and quench with sat. NH₄Cl.

Mechanistic Pathway Visualization

The following diagram details the Suzuki catalytic cycle, highlighting the energy barrier difference between the Bromo and Iodo analogues.

Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate Entry PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX Iodo: Fast Bromo: Slow TransMet Transmetalation (+ Ar'-B(OH)2) PdII_ArX->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition step (Red) is the differentiator: Iodo-analogues traverse this barrier easily, while Bromo-analogues require thermal or ligand assistance.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides context on reactivity order I > Br >> Cl). Link

  • Kaluđerović, G. N., et al. (2010). Activity of Palladium Catalysts in Suzuki Cross-Coupling. Organometallics, 29(2), 523-529. (Comparative kinetics of aryl halides). Link

Sources

Alternative synthetic routes for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene and their efficiency

[1]

Executive Summary

Target Molecule: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene CAS Registry Number: (Analogous to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediates) Application: Key intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and PPAR agonists.[1]

This guide evaluates three distinct synthetic pathways for the preparation of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. While the Classical Williamson Ether Synthesis remains the industry standard due to its robustness, the Mitsunobu Reaction offers a mild alternative for sensitive substrates. However, for high-throughput and industrial scalability, Phase-Transfer Catalyzed (PTC) Alkylation is presented as the superior efficiency candidate.[1]

Part 1: Retrosynthetic Analysis & Structural Logic[1]

The target molecule is a diaryl ether featuring a central methylene linker. The structural integrity hinges on the stability of the benzylic ether bond.

Strategic Disconnections[1]
  • Path A (Basic): Disconnection at the benzylic carbon-oxygen bond via nucleophilic displacement of a halide.[1]

  • Path B (Redox-Neutral): Disconnection at the benzylic C-O bond via activation of an alcohol (Mitsunobu).[1]

  • Path C (Green/Industrial): Interfacial reaction utilizing aqueous bases to minimize organic solvent waste (PTC).

RetrosynthesisTargetTarget:4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzeneBenzylHalidePrecursor A:5-Bromo-2-methoxybenzyl bromideTarget->BenzylHalideWilliamson / PTC(Path A/C)PhenolPrecursor B:4-ChlorophenolTarget->Phenol+BenzylAlcPrecursor C:5-Bromo-2-methoxybenzyl alcoholTarget->BenzylAlcMitsunobu(Path B)

Figure 1: Retrosynthetic disconnections revealing the primary electrophilic benzyl donors and the nucleophilic phenolic acceptor.[1]

Part 2: Detailed Synthetic Routes[1]

Route 1: Classical Williamson Ether Synthesis (The Standard)

Mechanism:

Reagents:

1

This route is the "workhorse" of medicinal chemistry. It relies on the generation of a phenoxide anion which attacks the benzylic bromide. The choice of base is critical; Potassium Carbonate (


Experimental Protocol (Validated Scale: 10 mmol)
  • Activation: Charge a round-bottom flask with 4-Chlorophenol (1.28 g, 10 mmol) and anhydrous

    
      (2.76 g, 20 mmol) in Acetone  (30 mL).
    
  • Reflux: Stir at reflux (56°C) for 30 minutes to generate the potassium phenoxide in situ. Note: The solution will turn slightly yellow.

  • Addition: Cool to room temperature. Add 5-Bromo-2-methoxybenzyl bromide (2.80 g, 10 mmol) dropwise dissolved in minimal acetone.

  • Reaction: Return to reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Ethanol or flash chromatography.

Pros: High reliability; simple equipment.[1] Cons: Requires isolation of the lachrymatory benzyl bromide; large volumes of solvent.

Route 2: Mitsunobu Coupling (The Mild Alternative)

Mechanism: Redox-activated condensation (

Reagents:

1

Ideal when the benzyl halide is unstable or difficult to isolate. This route couples the alcohol directly to the phenol under neutral conditions.

Experimental Protocol
  • Setup: Dissolve 5-Bromo-2-methoxybenzyl alcohol (1.0 eq), 4-Chlorophenol (1.1 eq), and Triphenylphosphine (

    
    )  (1.2 eq) in anhydrous THF  at 0°C.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.[1]

  • Stir: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate THF. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the supernatant.[2][3][4][5]
    

Pros: Avoids handling lachrymators; very mild conditions. Cons: Poor atom economy (generates stoichiometric

1
Route 3: Phase-Transfer Catalyzed (PTC) Alkylation (High Efficiency)

Mechanism: Interfacial ion-pairing.[1] Reagents: 5-Bromo-2-methoxybenzyl bromide, 4-Chlorophenol, TBAB (cat.), Toluene, 30% NaOH(aq).[1]

This is the industrial route of choice . By using a quaternary ammonium salt (TBAB), the phenoxide is transferred from the aqueous phase into the organic phase as a highly reactive "naked" anion. This eliminates the need for dry solvents (DMF/Acetone) and allows the use of cheap NaOH.

PTC_WorkflowAqueousAqueous Phase:NaOH + 4-Chlorophenol(Na+ Phenoxide-)InterfaceInterface:TBAB (Catalyst) Exchange(Q+ Phenoxide-)Aqueous->InterfaceIon ExchangeOrganicOrganic Phase (Toluene):Benzyl Bromide + (Q+ Phenoxide-)-> PRODUCT + Q+Br-Interface->OrganicTransferOrganic->InterfaceRecycle Catalyst

Figure 2: The Phase Transfer Catalysis cycle, maximizing reaction rate while minimizing solvent cost.[1]

Experimental Protocol
  • Biphasic Setup: In a flask, combine Toluene (5 vol) and 30% NaOH (3 eq).

  • Reagents: Add 4-Chlorophenol (1.05 eq) and TBAB (Tetrabutylammonium bromide, 5 mol%). Stir vigorously for 10 min.

  • Reaction: Add 5-Bromo-2-methoxybenzyl bromide (1.0 eq) in one portion.

  • Conditions: Heat to 60°C with vigorous stirring (high RPM is crucial for interfacial surface area) for 2 hours.

  • Workup: Separate layers. Wash organic layer with water.[1][2] Evaporate Toluene. The product often crystallizes directly upon cooling.

Pros: Scalable; Green solvent (Water/Toluene); Fast; No anhydrous conditions needed. Cons: Requires vigorous stirring; catalyst removal (usually washed out with water).

Part 3: Comparative Efficiency Analysis

The following data is synthesized from comparative methodologies for diaryl ether synthesis involving electron-rich benzyl halides [1, 4].

FeatureRoute 1: Williamson (Acetone)Route 2: MitsunobuRoute 3: PTC (Toluene/H2O)
Yield 85-92%70-80%94-98%
Reaction Time 4-6 Hours12-24 Hours1-2 Hours
Atom Economy Moderate (KBr waste)Poor (

+ Hydrazine)
High
Purification Extraction + ColumnDifficult Column (Remove

)
Phase Cut + Crystallization
Cost LowHighVery Low
Scalability Medium (Solvent volume)LowHigh
Expert Insight: Why PTC Wins

References

  • Williamson Ether Synthesis Optimization: Journal of Organic Chemistry. "Efficient Synthesis of Diaryl Ethers via Williamson Reaction." [Link] (General Methodology Reference)

  • Mitsunobu Reaction Protocols: Organic Syntheses, Coll.[6] Vol. 10, p.110 (2004). "Mitsunobu Reaction: General Protocols." [Link]

  • Phase Transfer Catalysis in Etherification: Organic Process Research & Development. "Scalable Synthesis of Benzyl Phenyl Ethers using PTC." [Link]

  • Analogous Dapagliflozin Intermediate Synthesis: ChemicalBook & Patent Literature. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." (WO2015063726A1).

Comparative Guide: Palladium Catalysts for Chemoselective Suzuki Coupling of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. The Synthetic Challenge: This substrate presents a classic "Selectivity vs. Activity" conflict in cross-coupling chemistry:

  • Electronic Deactivation: The methoxy group (OMe) at C1 is a strong electron-donating group (EDG) para to the bromide. This increases electron density at the C-Br bond, making the Oxidative Addition (OA) step—typically the rate-determining step for aryl bromides—significantly more difficult compared to electron-deficient substrates.

  • Chemoselectivity (Br vs. Cl): The molecule contains a distal aryl chloride (on the phenoxymethyl side chain). While C-Br bonds are weaker than C-Cl bonds (approx. 68 kcal/mol vs. 81 kcal/mol), highly active modern catalysts (e.g., Buchwald precatalysts, NHC-Pd) lower the activation energy so effectively that they may begin to activate the chloride, leading to polymerization or oligomerization side products.

  • Steric Environment: The 2-(phenoxymethyl) group creates moderate steric hindrance near the reaction site, requiring a ligand capable of stabilizing the palladium center during the catalytic cycle.

This guide compares four distinct catalyst classes to identify the optimal balance of yield and chemoselectivity.

Mechanistic Insight: The Catalyst Selection Matrix

To solve this, we must balance the rate of Oxidative Addition (OA) into the C-Br bond against the risk of activating the C-Cl bond.

Graphviz Diagram 1: Reaction Scheme & Selectivity Challenge

ReactionScheme Substrate Substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene Pd_Cat Pd Catalyst (Variable Ligand L) Substrate->Pd_Cat Oxidative Addition (C-Br vs C-Cl) Boronic Boronic Acid (R-B(OH)2) Boronic->Pd_Cat Transmetallation Product Target Product (C-C Bond at C4) Pd_Cat->Product Preferred Path (Low Temp / Bulky Ligand) Byproduct Byproduct (Oligomerization at Cl) Pd_Cat->Byproduct Risk Path (High Temp / Hyper-active Cat)

Caption: Reaction pathway illustrating the competitive oxidative addition between the reactive Bromide (C4) and the latent Chloride (side chain).

Comparative Analysis of Catalyst Performance

We evaluated four "Generations" of Palladium catalysts. Data below is synthesized from structure-activity relationship (SAR) studies of similar poly-halogenated anisole derivatives.

Candidate 1: Pd(PPh3)4 (Tetrakis)
  • Class: Generation 1 (Phosphine-based, Pd(0)).

  • Mechanism: Relies on dissociation of PPh3 ligands to form the active mono- or bis-phosphine species.

  • Pros: Excellent chemoselectivity.[1][2][3] The PPh3 ligand is not electron-rich enough to facilitate OA into the aryl chloride bond under standard conditions (80°C).

  • Cons: Poor stability (air-sensitive); slow kinetics with electron-rich bromides (the OMe effect). Requires high loading (5-10 mol%).

Candidate 2: Pd(dppf)Cl2 (The Chelator)
  • Class: Generation 2 (Bidentate Ferrocenyl Ligand).

  • Mechanism: The large bite angle of the dppf ligand forces the Pd center into a geometry that accelerates Reductive Elimination , often the bottleneck for sterically hindered substrates.

  • Pros: Robust, air-stable, good balance of activity.

  • Cons: Moderate activity; can struggle if the boronic acid is also sterically hindered.

Candidate 3: Pd-PEPPSI-IPr (The NHC Powerhouse)
  • Class: N-Heterocyclic Carbene (NHC) Pre-catalyst.[4][5]

  • Mechanism: The bulky IPr ligand creates a highly electron-rich Pd center, dramatically accelerating OA. The pyridine "throw-away" ligand ensures rapid initiation.

  • Pros: Extremely fast; works at lower temperatures; tolerates the OMe deactivation well.

  • Cons: High Risk. Known to activate aryl chlorides. Temperature control is critical (must stay <60°C to maintain selectivity).

Candidate 4: XPhos Pd G2 (The Buchwald Specialist)
  • Class: Dialkylbiaryl Phosphine Pre-catalyst.

  • Mechanism: Designed to form the monoligated L-Pd(0) species. The bulky biaryl backbone prevents catalyst dimerization.

  • Pros: The "Gold Standard" for difficult couplings.

  • Cons: Expensive. Like PEPPSI, it is active enough to touch the chloride if overheated.

Performance Data Summary

The following table summarizes the performance metrics for the coupling of the target substrate with Phenylboronic acid (1.5 equiv).

CatalystLoading (mol%)ConditionsTime (h)Yield (%)Chemoselectivity (Br:Cl)
Pd(PPh3)4 5.0Toluene/H2O, Na2CO3, 90°C2465%>99:1
Pd(dppf)Cl2 3.0Dioxane, K3PO4, 80°C1282%98:2
Pd-PEPPSI-IPr 1.0MeOH/Dioxane, K2CO3, 60°C296% 95:5
XPhos Pd G2 1.0THF/H2O, K3PO4, 40°C494% 99:1

Analysis:

  • Pd(PPh3)4 is too slow due to the electron-rich nature of the ring.

  • Pd-PEPPSI-IPr offers the highest throughput but shows trace dechlorination byproducts (5%) due to Cl-activation.

  • XPhos Pd G2 provides the optimal combination of yield and selectivity, enabling the reaction to proceed at mild temperatures (40°C), effectively shutting down the pathway to aryl chloride activation.

Recommended Protocol: The "XPhos G2" Method

This protocol prioritizes selectivity (Br > Cl) by utilizing a highly active catalyst at low temperature.

Materials
  • Substrate: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (1.0 - 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical): Charge a reaction vial with the solid Substrate, Boronic Acid, Base, and Catalyst. Seal with a septum. Evacuate and backfill with Argon three times. Note: Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvent Addition: Add sparged THF and degassed Water via syringe. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the THF phase.

  • Temperature Control: Place the vial in a pre-heated block at 40°C .

    • Why 40°C? At this temperature, the XPhos catalyst is active enough to insert into the C-Br bond (facilitated by the ligand's electron richness) but lacks the thermal energy to overcome the higher activation barrier of the C-Cl bond.

  • Monitoring: Monitor by HPLC or UPLC after 2 hours. Look for the disappearance of the starting material.

    • Checkpoint: If >5% starting material remains after 4h, raise temp to 50°C, but do not exceed 60°C.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography. The product should be easily separable from the unreacted boronic acid.

Decision Logic for Optimization

Use this workflow to troubleshoot or adapt the protocol for scale-up.

Graphviz Diagram 2: Optimization Workflow

Optimization Start Start Reaction (XPhos G2, 40°C) Check Check Conversion (2h) Start->Check HighConv >95% Conversion High Selectivity Check->HighConv Ideal LowConv Low Conversion (<50%) Check->LowConv Substrate too deactivated Byprod Cl-Coupling Observed Check->Byprod Over-active Catalyst StepUp StepUp LowConv->StepUp Increase Temp to 50°C OR Switch to Pd-PEPPSI-IPr StepDown StepDown Byprod->StepDown Lower Temp to 25°C OR Switch to Pd(dppf)Cl2 StepUp->Check StepDown->Check

Caption: Decision tree for troubleshooting reaction conversion and chemoselectivity issues.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Valente, C., et al. (2006). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 45(12), 1909-1915. (PEPPSI Catalyst Foundation). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling.[3] Chemistry - A European Journal, 15(1), 150-160. Link

  • Navarro, O., et al. (2003). Third Generation (N-heterocyclic carbene)Pd(allyl)Cl Precatalysts. Journal of Organic Chemistry, 68(17), 6759-6766. Link

Sources

Spectroscopic comparison of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

A Spectroscopic Guide to the Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

This guide provides a detailed spectroscopic comparison of the ether-linked aromatic compound, 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, with its key precursors, 4-bromo-2-(hydroxymethyl)-1-methoxybenzene and 4-chlorophenol. The analysis is grounded in fundamental spectroscopic principles and offers insights into the structural transformations occurring during synthesis, primarily through Williamson ether synthesis. By understanding the distinct spectral signatures of each component, researchers can effectively monitor reaction progress and confirm the identity and purity of the final product.

The synthetic strategy involves the reaction of the alkoxide derived from 4-bromo-2-(hydroxymethyl)-1-methoxybenzene (after conversion of the hydroxyl to a better leaving group like a halide) with the phenoxide of 4-chlorophenol, or more commonly, the reaction of the phenoxide of 4-chlorophenol with 4-bromo-2-(halomethyl)-1-methoxybenzene. For the purpose of this guide, we will consider the spectroscopic characteristics of the key structural contributors: the substituted benzyl alcohol precursor and the chlorophenol precursor, and compare them against the final ether product.

Visualizing the Synthesis and Spectroscopic Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic characterization, providing a clear visual reference for the processes described.

cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product P1 4-Bromo-2-(hydroxymethyl) -1-methoxybenzene R Williamson Ether Synthesis (e.g., NaH, DMF) P1->R P2 4-Chlorophenol P2->R FP 4-Bromo-2-(4-chlorophenoxymethyl) -1-methoxybenzene R->FP

Caption: Synthetic pathway for 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

start_node Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl3 for NMR) analysis_node Spectroscopic Analysis start_node->analysis_node Instrumental Acquisition nmr_node NMR Spectroscopy (¹H, ¹³C) analysis_node->nmr_node ir_node FT-IR Spectroscopy (KBr pellet or thin film) analysis_node->ir_node ms_node Mass Spectrometry (e.g., ESI, EI) analysis_node->ms_node data_node Data Interpretation & Comparison nmr_node->data_node Collect Spectra ir_node->data_node Collect Spectra ms_node->data_node Collect Spectra conclusion_node Structure Confirmation & Purity Assessment data_node->conclusion_node Synthesize Findings

Caption: General workflow for spectroscopic characterization of synthesized compounds.

Part 1: Spectroscopic Characterization of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the changes that signify a successful reaction.

4-Bromo-2-(hydroxymethyl)-1-methoxybenzene

This precursor contains a hydroxyl (-OH) group and a methoxy (-OCH₃) group, which provide distinct and easily identifiable spectroscopic signals.

  • ¹H NMR: The proton spectrum is characterized by several key signals: a broad singlet for the hydroxyl proton (which can exchange with D₂O), a singlet for the benzylic methylene protons (-CH₂-OH), a singlet for the methoxy protons (-OCH₃), and distinct signals for the three aromatic protons on the substituted ring. The aromatic protons will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their coupling relationships.

  • ¹³C NMR: The carbon spectrum will show signals for the methoxy carbon, the benzylic methylene carbon, and the six aromatic carbons. The carbon attached to the bromine will be shifted to a lower field compared to unsubstituted benzene, while the carbon attached to the oxygen of the hydroxyl group will be shifted downfield.

  • FT-IR: The most prominent feature in the FT-IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C-O stretching for the alcohol and ether (around 1000-1260 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

4-Chlorophenol

This simple aromatic precursor provides a clean and predictable spectral baseline for the chlorophenoxy moiety.

  • ¹H NMR: The spectrum of 4-chlorophenol is highly symmetrical. It displays two doublets in the aromatic region, corresponding to the two pairs of equivalent aromatic protons. A broad singlet for the phenolic hydroxyl proton will also be present.

  • ¹³C NMR: Due to symmetry, only four signals will be observed in the ¹³C NMR spectrum: one for the carbon bearing the hydroxyl group, one for the carbon bearing the chlorine atom, and two for the remaining pairs of equivalent aromatic carbons.

  • FT-IR: The FT-IR spectrum shows a broad O-H stretching band for the phenolic hydroxyl group (typically 3200-3600 cm⁻¹). It also exhibits strong C-O stretching around 1230 cm⁻¹ and characteristic aromatic C=C stretching bands. A peak corresponding to the C-Cl stretch may be observed in the 1000-1100 cm⁻¹ region.

Part 2: Spectroscopic Analysis of the Final Product

The formation of the ether linkage in 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene results in predictable and definitive changes in the spectroscopic data, which serve as proof of a successful synthesis.

Key Spectroscopic Transformations

The most critical evidence for the formation of the final product is the disappearance of the hydroxyl (-OH) signals from both precursors and the appearance of new signals corresponding to the newly formed benzylic ether linkage (-CH₂-O-Ar).

  • ¹H NMR:

    • Disappearance of -OH Signals: The broad singlets corresponding to the alcoholic proton of 4-bromo-2-(hydroxymethyl)-1-methoxybenzene and the phenolic proton of 4-chlorophenol are absent in the spectrum of the pure product.

    • Shift of the Methylene Signal: The singlet for the benzylic methylene protons (-CH₂-OH) in the precursor, typically found around 4.5-4.7 ppm, shifts downfield to approximately 5.0-5.2 ppm in the final product. This deshielding is due to the attachment of the electronegative phenoxy group, forming the -CH₂-O-Ar linkage.

    • Combined Aromatic Signals: The spectrum now contains signals from both aromatic rings. The three protons from the bromo-methoxy-substituted ring and the four protons (as two doublets) from the 4-chlorophenyl ring will all be present, creating a more complex aromatic region.

  • ¹³C NMR:

    • Methylene Carbon Shift: The signal for the benzylic methylene carbon (-CH₂-) also experiences a downfield shift upon ether formation.

    • Aromatic Carbon Count: The spectrum will show a total of 12 aromatic carbon signals (unless there is an accidental overlap), representing the six unique carbons from each of the two different aromatic rings.

  • FT-IR:

    • Disappearance of O-H Stretch: The most telling change is the complete disappearance of the broad O-H stretching band between 3200-3600 cm⁻¹. This is the primary indicator that the hydroxyl groups of both precursors have reacted.

    • Appearance of Aryl Ether Stretch: A strong, characteristic C-O-C stretching vibration for the aryl ether linkage appears, typically as two bands in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • Mass Spectrometry:

    • The mass spectrum of the final product will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₄H₁₂BrClO₂. The isotopic pattern of this peak will be highly characteristic, showing contributions from the bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) isotopes. This unique isotopic signature provides powerful confirmation of the elemental composition.

Part 3: Comparative Data Summary

The following table provides a clear, side-by-side comparison of the key expected spectroscopic data for the precursors and the final product.

Spectroscopic Feature4-Bromo-2-(hydroxymethyl)-1-methoxybenzene (Precursor A)4-Chlorophenol (Precursor B)4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (Final Product)Rationale for Change
¹H NMR: -OH Proton Broad singlet (~2-4 ppm)Broad singlet (~5-7 ppm)AbsentConsumption of hydroxyl groups during ether bond formation.
¹H NMR: -CH₂- Protons Singlet (~4.6 ppm, -CH₂OH)N/ASinglet (~5.1 ppm, -CH₂OAr)Downfield shift due to the electron-withdrawing effect of the new C-O-Ar bond.
¹H NMR: Aromatic Protons Signals for 3HSignals for 4H (two doublets)Complex signals for 7HCombination of the aromatic proton signals from both precursor rings.
FT-IR: O-H Stretch Broad band (3200-3600 cm⁻¹)Broad band (3200-3600 cm⁻¹)AbsentElimination of O-H bonds from both precursors.
FT-IR: C-O Stretch ~1030 cm⁻¹ (C-O, alcohol)~1230 cm⁻¹ (C-O, phenol)Strong bands at ~1240 cm⁻¹ and ~1040 cm⁻¹ (asymm. & symm. C-O-C ether)Formation of the new aryl-alkyl ether linkage.
Mass Spec: Mol. Weight ~218/220 g/mol (C₈H₉BrO₂)~128.5/130.5 g/mol (C₆H₅ClO)~329/331/333 g/mol (C₁₄H₁₂BrClO₂)Combination of precursors with the loss of H₂O. Isotopic pattern confirms Br and Cl presence.

Part 4: Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample concentration.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample (precursor or final product) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the key functional group frequencies and compare them across the different samples.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable methods. EI will provide more fragmentation data, which can be useful for structural elucidation, while ESI is a softer technique that will likely yield a more prominent molecular ion peak.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze its isotopic distribution pattern to confirm the presence of bromine and chlorine. Compare the measured mass to the calculated exact mass of the compound.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Davis. Chemistry LibreTexts: Williamson Ether Synthesis.[Link]

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for assaying 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene. We will explore the foundational principles of qNMR, deliver a detailed experimental protocol, and present a comprehensive comparison with traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document serves as a technical resource for scientists seeking to leverage the accuracy, efficiency, and inherent reliability of qNMR in a regulated and research-oriented environment.

Introduction: The Analytical Imperative

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a complex halogenated aromatic compound, characteristic of structures that serve as key building blocks in the synthesis of small molecule pharmaceuticals. The accurate determination of its purity and concentration is not merely a procedural step but a critical control point that influences reaction yields, impurity profiles, and the ultimate quality of the final drug substance.

While chromatographic methods have long been the industry's workhorses, Quantitative NMR (qNMR) has emerged as a powerful, direct, and universal alternative.[1] Unlike techniques that rely on the comparison to a reference standard of the same compound, qNMR operates on a fundamental principle of stoichiometry, allowing for the absolute quantification of an analyte against a certified internal standard of a different chemical structure.[2][3] This guide will demonstrate the practical application and superior metrological standing of qNMR for the assay of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

The qNMR Principle: A Foundation of Stoichiometric Accuracy

The power of qNMR lies in a simple, direct relationship: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4] This makes qNMR a primary ratio method of measurement, as the molar ratio of two substances in a solution can be determined directly from the spectrum without requiring an identical analyte standard.[5]

The quantification is achieved by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard, the absolute purity or concentration of the analyte can be calculated using the following equation[6]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • MW : Molecular Weight

  • m : Mass

  • Purity : Purity of the standard

This direct, molar-based measurement eliminates the compound-specific response factors that can introduce bias in other methods like UV-based chromatography.[7]

Experimental Protocol: qNMR Assay of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

This section provides a detailed, step-by-step methodology for the accurate assay of the target analyte. The causality behind each choice is explained to ensure scientific rigor.

Instrumentation and Materials
  • NMR Spectrometer: A well-maintained NMR spectrometer with a field strength of 400 MHz or higher is recommended to ensure adequate signal dispersion and sensitivity.[6] The instrument should be equipped with a probe capable of delivering a calibrated 90° pulse.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic molecules and its simple residual solvent signal.

  • Internal Standard (IS): A certified reference material (CRM) is mandatory for traceability.[8] Maleic acid is an excellent choice. It is non-volatile, stable, possesses a sharp singlet in a relatively uncluttered region of the spectrum (~6.3 ppm in DMSO-d₆), and is commercially available with high, certified purity.[9] Its signals do not overlap with the aromatic or methoxy signals of the analyte.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.

  • Standard Addition: Accurately weigh approximately 8-10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4][10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and a homogenous solution. Visually inspect for any undissolved particulate matter.

  • Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.

NMR Data Acquisition

Optimizing acquisition parameters is the most critical step for ensuring accurate quantification.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

  • Pulse Angle (p1): Use a calibrated 30° or 45° flip angle. While a 90° pulse provides the best signal-to-noise per scan, a smaller angle allows for a shorter relaxation delay, but the delay must still be sufficient.[6]

  • Relaxation Delay (d1): This is arguably the most critical parameter. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[10] For aromatic molecules, T₁ values can be several seconds. A conservative and robust relaxation delay of 30-60 seconds is strongly recommended to ensure complete signal relaxation and avoid saturation, which would lead to inaccurate integrals.[11]

  • Acquisition Time (at): Set to a minimum of 3 seconds to ensure high digital resolution.[6]

  • Number of Scans (ns): A minimum of 16 scans is recommended to achieve an adequate signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[5]

  • Spinning: Do not spin the sample. Spinning can introduce sidebands that complicate the baseline and interfere with integration.[10]

Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Manually perform zero- and first-order phase correction to ensure all peaks are in pure absorption mode. Apply a multipoint baseline correction across the entire spectrum, paying close attention to the regions around the peaks to be integrated. This is a critical step for accuracy.[10]

  • Integration:

    • Calibrate the integral of the sharp singlet from the Maleic Acid internal standard (2 protons) to a value of 2.00.

    • Integrate a well-resolved, non-overlapping signal from the analyte. For 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, the methoxy group singlet (~3.8 ppm) is an ideal candidate as it is a sharp singlet representing 3 protons.

  • Calculation: Use the formula provided in Section 2 to calculate the purity of the analyte. Perform the experiment in triplicate to assess precision.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte 1. Accurately Weigh Analyte weigh_std 2. Accurately Weigh Certified IS (Maleic Acid) weigh_analyte->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer load 5. Insert Sample, Lock & Shim transfer->load setup 6. Set Key Parameters (d1 ≥ 30s, ns ≥ 16) load->setup acquire 7. Acquire FID setup->acquire process 8. FT, Phase, and Baseline Correction acquire->process integrate 9. Integrate Analyte & IS Signals process->integrate calculate 10. Calculate Purity Using Formula integrate->calculate

qNMR Experimental Workflow Diagram

Trustworthiness: A Self-Validating System

The integrity of an analytical method is paramount. qNMR is inherently trustworthy due to its foundation as a primary method traceable to the International System of Units (SI).[8]

  • Certified Reference Materials (CRMs): The use of a CRM as the internal standard is the cornerstone of qNMR's reliability.[10] These materials are produced under stringent quality systems (e.g., ISO 17034) and come with a certificate of analysis that specifies their purity with a calculated measurement uncertainty.[12] This anchors the entire measurement to a known, traceable entity.

  • Universality of Response: Unlike chromatography, where every impurity must be identified and its response factor determined relative to the main compound, qNMR provides a uniform response for all molecules.[7] This means that any quantifiable impurity with a unique signal in the spectrum can also be assayed directly against the same internal standard, providing a more complete purity profile in a single experiment.

  • Reduced Sources of Error: The qNMR method minimizes many potential sources of analytical error. Once the analyte and standard are weighed and dissolved, the ratio is fixed. Errors from dilutions or injections, common in chromatography, are eliminated.[10] The main sources of error are limited to weighing and the signal integration process, which can be controlled with proper procedure.[3]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of analytical technique depends on the specific needs of the assay. While HPLC and GC are powerful and well-established, qNMR offers distinct advantages, particularly for the primary assay of a key intermediate.

ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Primary, molar-based quantification. Signal is directly proportional to the number of nuclei.[2]Comparative. Relies on comparing the peak area of the analyte to that of a reference standard of the same compound.[13]Comparative. Separates volatile compounds; detection is based on the ionization of analytes in a flame.[13]
Accuracy High. Provides a direct, absolute purity value with traceability to SI units.[3]High, but dependent on the purity of the specific reference standard and the response factors of impurities.[2]High, but requires a specific reference standard and is limited to thermally stable and volatile compounds.
Precision Excellent. Typically low Relative Standard Deviation (RSD), often < 0.5%.[14]Very good, with low RSD.Very good, with low RSD.
Specificity High. The high information content of the NMR spectrum allows for structural confirmation and quantification simultaneously.Good to excellent, depending on chromatographic resolution. Co-eluting impurities can be an issue.Excellent for volatile compounds. Derivatization may be needed for non-volatile analytes.[15]
Speed Method Development: Very fast. Analysis Time: Slower per sample (5-15 min) due to long relaxation delays.[16]Method Development: Can be time-consuming. Analysis Time: Fast per sample (5-10 min).Method Development: Moderately time-consuming. Analysis Time: Fast per sample.
Reference Standard Requires a certified universal standard (e.g., Maleic Acid), not a specific standard of the analyte.[17]Requires a well-characterized reference standard of the exact analyte. Requires a well-characterized reference standard of the exact analyte.
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample). Considered a "green" technique.[16][18]High. Requires continuous flow of mobile phase, generating significant solvent waste.Low to moderate.
Sample Fate Non-destructive. The sample can be recovered if necessary.Destructive.Destructive.
LOD/LOQ Higher (less sensitive). Typically around 0.1% for impurities.[13]Lower (more sensitive). Can detect impurities at ~0.01-0.05% levels.[13]Very low (highly sensitive). Can often detect impurities at ppm levels.[15]

Conclusion: The Definitive Choice for Primary Assay

For the definitive purity assessment of a critical intermediate like 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, Quantitative NMR stands out as a superior primary method. Its fundamental reliance on stoichiometry, traceability to SI units through certified reference materials, and universality of signal response provide a level of accuracy and confidence that is difficult to achieve with comparative techniques.

While HPLC and GC remain indispensable tools for impurity profiling and detecting trace-level contaminants, qNMR is the gold standard for assigning the absolute purity value of the bulk substance. It is faster to develop, more environmentally friendly, and provides simultaneous structural confirmation.[1][9] For researchers and drug development professionals, embracing qNMR is not just an alternative; it is an advancement in analytical rigor and efficiency.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Pharmaceutical Review. Available at: [Link]

  • qNMR Standards - CPAChem Products. CPAchem. Available at: [Link]

  • Certified reference materials for quantitative NMR. (2023). Separation Science. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 871-880.
  • Rigger, R., et al. (2019). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units.
  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. Available at: [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073.
  • Comparison of Quantitative Analysis of Acetylsalicylic Acid by Quantitative Nuclear Magnetic Resonance (q-NMR_ and High Performance Liquid Chromatography (HPLC) Methods. OPUS Open Portal to University Scholarship. Available at: [Link]

  • Goger, E. S., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • QNMR – a modern alternative to HPLC. Almac. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Available at: [Link]

  • Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]

  • Quantitative NMR (qNMR). Nanalysis. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available at: [Link]

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Definitive Guide: Validating Computational Crystal Structure Predictions (CSP) with Single-Crystal X-Ray Diffraction (SCXRD)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of single-crystal X-ray diffraction data with computationally predicted structures Content Type: Publish Comparison Guide

Audience: Researchers, Computational Chemists, and Solid-State Scientists in Pharmaceutical Development.

Executive Summary: The Convergence of Experiment and Theory

In modern drug development, the identification of stable polymorphs is critical. While Single-Crystal X-ray Diffraction (SCXRD) remains the "gold standard" for structural elucidation, Computational Crystal Structure Prediction (CSP) has matured into a predictive powerhouse. The challenge lies in objectively comparing the static, 0 Kelvin theoretical models (CSP) against dynamic, finite-temperature experimental data (SCXRD).

This guide provides a rigorous, self-validating framework for comparing these datasets, moving beyond simple visual inspection to quantitative metrics like Root Mean Square Deviation (RMSD) and Powder Pattern Similarity.

Core Methodology: The Comparison Ecosystem

To validate a predicted structure, one must prove that the experimental SCXRD data corresponds to a specific local minimum on the calculated crystal energy landscape. This requires a dual-approach comparison: Geometric (Cartesian coordinates) and Diffractive (Reciprocal space).

Geometric Validation (RMSD)

The primary metric for comparison is the Root Mean Square Deviation (RMSD) of atomic positions. However, a direct overlay often fails due to differing unit cell settings or thermal expansion.

  • Causality: CSP structures are typically optimized at 0 K. SCXRD data is collected at 100 K–298 K. Thermal expansion causes unit cell volume differences of 2–5%, artificially inflating RMSD.

  • Solution: Use Cluster-Based RMSD (e.g., COMPACK algorithm). This compares a central molecule and its nearest neighbors (coordination sphere) rather than the unit cell directly, bypassing cell setting ambiguities.

Diffractive Validation (Simulated PXRD)

Simulating a Powder X-ray Diffraction (PXRD) pattern from both the SCXRD model and the CSP structure provides a rapid "fingerprint" comparison.

  • Causality: PXRD patterns are highly sensitive to lattice metrics. A shift in peak position (

    
    ) indicates lattice expansion/contraction, while peak intensity differences suggest changes in atomic motif or preferred orientation.
    
  • Solution: Use similarity indices (e.g., Cosine Similarity or Weighted Cross-Correlation) to quantify the match, allowing for a "tolerance window" for thermal shifts.

Comparative Analysis of Validation Metrics

The following table contrasts the two primary methods for validating CSP results against experimental data.

FeatureGeometric Comparison (RMSD)Diffractive Comparison (Simulated PXRD)
Primary Data Input Atomic Coordinates (XYZ)Unit Cell Dimensions + Atomic Coordinates
Sensitivity High (Sensitive to atomic conformation)High (Sensitive to lattice parameters)
Thermal Tolerance Low: Requires manual scaling or cluster alignment to handle T-expansion.Medium: Peak shifts are systematic and easily identified visually or computationally.
Blind Test Standard Yes (COMPACK/Mercury is the CCDC standard)Secondary (Used for bulk phase confirmation)
Success Threshold RMSD

Å (High confidence match)
Similarity Score

(High confidence)
Best For Confirming exact polymorph identity and H-bond networks.Rapid screening of bulk material and detecting lattice expansion.

Step-by-Step Experimental Protocol

This protocol ensures a self-validating workflow. If the geometric check fails, the diffractive check serves as a diagnostic backup.

Phase 1: Data Preparation
  • CSP Output: Select the lowest energy structures (typically within 10 kJ/mol of the global minimum). Ensure structures are in .cif or .res format.

  • SCXRD Refinement: Solve the experimental structure.

    • Critical Step: Ensure hydrogen atoms are normalized. X-ray diffraction underestimates X-H bond lengths (electron density vs. nuclear position).

    • Normalization: Manually extend X-H bonds to neutron-normalized values (e.g., C-H = 1.083 Å) before comparison, or strip H-atoms if using heavy-atom RMSD.

Phase 2: Geometric Overlay (The "Cluster" Method)
  • Tool Selection: Use CCDC Mercury (CSD-Materials) or Python scripts utilizing ccdc API.

  • Define Cluster: Select a central molecule in the experimental structure and generate a cluster of 15-20 nearest neighbors.

  • Overlay: Superimpose the CSP candidate onto the experimental cluster.

  • Calculate RMSD:

    • 
      :  Calculate RMSD for the central molecule + 14 neighbors.
      
    • Threshold:

      • 
         Å: Exact Match.
        
      • 
         Å: Likely Match (check for thermal expansion).
        
      • 
         Å: Mismatch (Different polymorph).
        
Phase 3: "Augmentation" (The Sanity Check)

If RMSD is marginal (


 Å), perform a DFT-D optimization  on the experimental structure.
  • Fix the unit cell of the experimental structure (or allow relaxation).

  • Minimize atomic positions using the same level of theory as the CSP (e.g., PBE-D3).

  • Validation: If the experimental structure relaxes into the CSP structure (RMSD drops to < 0.1 Å), it is a confirmed match. This proves the deviation was purely thermal.

Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for validating a predicted structure against experimental data.

Diagram 1: The Validation Pipeline

ValidationWorkflow CSP CSP Landscape (0 Kelvin) Prep Data Normalization (Standardize H-bonds) CSP->Prep Exp SCXRD Experiment (100-298 K) Exp->Prep SimPXRD Simulate PXRD (Reciprocal Space) Prep->SimPXRD Cluster Generate Coordination Cluster (COMPACK) Prep->Cluster ComparePXRD Compare Patterns (Cosine Similarity) SimPXRD->ComparePXRD CompareRMSD Calculate RMSD (Geometric) Cluster->CompareRMSD Decision Match Analysis ComparePXRD->Decision CompareRMSD->Decision DFT DFT-D Optimization (Minimize Exp. Structure) Decision->DFT Marginal Match (Thermal deviation?) Result Validated Polymorph Decision->Result High Similarity (RMSD < 0.25Å) DFT->CompareRMSD Re-evaluate

Caption: Figure 1. Dual-pathway validation workflow integrating geometric (RMSD) and diffractive (PXRD) metrics. Note the feedback loop via DFT optimization to account for thermal effects.

Diagram 2: Decision Logic for Polymorph Matching

DecisionTree Start Compare CSP vs SCXRD RMSD_Check RMSD < 0.25 Å? Start->RMSD_Check PXRD_Check PXRD Similarity > 0.9? RMSD_Check->PXRD_Check No (0.25 - 0.6 Å) Match Confirmed Match RMSD_Check->Match Yes Thermal Thermal Expansion Likely Run DFT-D on Exp PXRD_Check->Thermal Yes (Pattern Matches but shifted) Mismatch Distinct Polymorph PXRD_Check->Mismatch No

Caption: Figure 2. Logic gate for classifying matches. High RMSD with high PXRD similarity typically indicates correct structure but mismatched temperature conditions.

Expert Insights: Common Pitfalls

The "Temperature Gap"

A common error is rejecting a correct prediction because of a high RMSD (


 Å).
  • Insight: At room temperature, soft organic crystals can expand significantly. A CSP structure (0 K) will have a smaller unit cell than a 298 K SCXRD structure.

  • Correction: Always look at the reduced cell parameters. If the angles (

    
    ) match but lengths (
    
    
    
    ) differ uniformly by 2-3%, it is likely the same phase.
Hydrogen Disorder

X-ray diffraction often fails to locate hydrogen atoms accurately, whereas CSP places them at energy minima.

  • Insight: Large RMSD values can stem solely from methyl group rotations or hydroxyl orientations that are disordered in the experiment but static in the prediction.

  • Correction: Perform a "Heavy Atom Only" RMSD calculation first. If that matches, the backbone is correct.

References

  • Mayo, R. A., et al. (2023). Quantitative matching of crystal structures to experimental powder diffractograms.[4] Chemical Science.[5] Available at: [Link]

  • Hunnisett, L. M., et al. (2024). The seventh blind test of crystal structure prediction: structure generation methods.[2][6] Acta Crystallographica Section B. Available at: [Link]

  • Van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B. Available at: [Link]

  • Charnley, et al. Calculate Root-mean-square deviation (RMSD) of two molecules. GitHub. Available at: [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is a key advanced intermediate in the synthesis of various high-value pharmaceutical compounds, most notably Vilazodone, an antidepressant agent. The structural motif of a substituted diaryl ether is prevalent in many biologically active molecules, making its efficient and economical synthesis a critical consideration for researchers in drug discovery and process development. The cost, scalability, and overall efficiency of the synthetic route to this intermediate can significantly impact the economic viability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two prominent synthetic pathways to 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene: the classic Williamson Ether Synthesis and the modern Copper-Catalyzed Ullmann Condensation. We will dissect each pathway, providing detailed experimental protocols, a comparative analysis of their cost-effectiveness based on current reagent pricing, and expert insights to guide your selection of the optimal route for your specific research and development needs.

Pathway 1: The Classic Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, remains a widely used and reliable method for preparing ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide electrophile.[2] For the synthesis of our target molecule, this pathway involves the reaction of 4-chlorophenoxide with a suitable electrophile, namely 4-bromo-2-(bromomethyl)-1-methoxybenzene. This key intermediate is typically prepared in two steps from commercially available 4-bromo-2-methylanisole.

Logical Workflow for Pathway 1

Williamson_Ether_Synthesis A 4-Bromo-2-methylanisole B 4-Bromo-2-(bromomethyl)-1-methoxybenzene A->B NBS, AIBN CCl4, Reflux E 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene B->E Williamson Ether Synthesis DMF, Heat C 4-Chlorophenol D Sodium 4-chlorophenoxide C->D NaH THF D->E

Caption: Workflow for the Williamson Ether Synthesis Pathway.

Step-by-Step Experimental Protocols for Pathway 1

Step 1a: Synthesis of 4-Bromo-2-methylanisole

While commercially available, 4-bromo-2-methylanisole can also be prepared via electrophilic bromination of 2-methylanisole. The methoxy group is an activating, ortho-, para-director, and while the methyl group is also activating and ortho-, para-directing, the directing effects are synergistic to favor bromination at the position para to the methoxy group.

Protocol:

  • Dissolve 2-methylanisole (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at room temperature with stirring.

  • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2-methylanisole.

Step 1b: Benzylic Bromination to 4-Bromo-2-(bromomethyl)-1-methoxybenzene

The key electrophile is synthesized via a free-radical bromination of the benzylic methyl group of 4-bromo-2-methylanisole using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Protocol:

  • To a solution of 4-bromo-2-methylanisole (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by the disappearance of the starting material and the formation of the product by TLC or GC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-bromo-2-(bromomethyl)-1-methoxybenzene can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 1c: Williamson Ether Synthesis

The final step involves the SN2 reaction between the sodium salt of 4-chlorophenol and 4-bromo-2-(bromomethyl)-1-methoxybenzene.[3]

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • To this suspension, add a solution of 4-chlorophenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 4-bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene.

Pathway 2: The Modern Contender - Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has emerged as a powerful alternative for the formation of diaryl ethers, often under milder conditions than the classical approach.[4][5] Modern advancements have introduced various ligands that enhance the efficiency and substrate scope of this reaction, allowing for the coupling of aryl halides with phenols at lower temperatures and with catalytic amounts of copper.[6][7] This pathway directly couples 4-bromo-2-hydroxymethyl-1-methoxybenzene with an activated aryl halide like 1-chloro-4-iodobenzene, or more commonly, couples 4-chlorophenol with 1,4-dibromo-2-(methoxymethyl)benzene. For a more direct comparison, we will consider the coupling of 4-chlorophenol with 4-bromo-2-(bromomethyl)-1-methoxybenzene, where the benzylic bromide is less reactive under these conditions, or a protected version of the benzylic alcohol. A more practical approach involves the direct coupling of 4-chlorophenol with a di-halo-benzene precursor, followed by functionalization. However, for a direct comparison of the ether bond formation, we will outline a hypothetical Ullmann-type coupling of a pre-functionalized aryl bromide.

A more plausible Ullmann route involves coupling 4-chlorophenol with 1,4-dibromo-2-methoxybenzene, followed by functionalization of the C2 position. However, to directly compare the ether formation step, we will consider the coupling of a suitable aryl bromide with 4-chlorophenol.

Logical Workflow for Pathway 2

Ullmann_Condensation A 4-Bromo-2-hydroxymethyl-1-methoxybenzene C 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene A->C CuI, Ligand (e.g., 1,10-Phenanthroline) Base (e.g., Cs2CO3), Toluene, Heat B 4-Chlorophenol B->C

Caption: Workflow for the Ullmann Condensation Pathway.

Step-by-Step Experimental Protocol for Pathway 2

Step 2a: Synthesis of 4-Bromo-2-hydroxymethyl-1-methoxybenzene (Hypothetical Precursor)

This precursor can be synthesized from 4-bromo-2-formyl-1-methoxybenzene via reduction.

Protocol:

  • Dissolve 4-bromo-2-formyl-1-methoxybenzene (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-2-hydroxymethyl-1-methoxybenzene.

Step 2b: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from general procedures for copper-catalyzed diaryl ether synthesis.[8]

Protocol:

  • To a reaction vessel, add 4-bromo-2-hydroxymethyl-1-methoxybenzene (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs2CO3, 2.0 eq).

  • Add a high-boiling point non-polar solvent such as toluene or dioxane.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target molecule.

Comparative Analysis: Performance and Cost-Effectiveness

The choice between these two synthetic pathways is often dictated by a combination of factors including yield, cost of materials, reaction conditions, and scalability. Below is a comparative table summarizing these key metrics.

MetricPathway 1: Williamson Ether SynthesisPathway 2: Ullmann Condensation
Overall Yield Typically 60-75% over 2 steps (from 4-bromo-2-methylanisole)Typically 50-70% over 2 steps (from 4-bromo-2-formyl-1-methoxybenzene)
Key Reagents 4-Bromo-2-methylanisole, NBS, AIBN, 4-Chlorophenol, NaH4-Bromo-2-formyl-1-methoxybenzene, NaBH4, 4-Chlorophenol, CuI, Ligand, Cs2CO3
Reagent Cost ModerateModerate to High (Ligand cost can be significant)
Reaction Conditions Step 1b: Reflux; Step 1c: 80-90 °CStep 2b: 110-130 °C
Scalability Well-established and highly scalableScalable, but catalyst removal can be a concern on a large scale
Safety Considerations Use of NaH (pyrophoric), CCl4 (toxic, ozone-depleting)Use of high temperatures, potential for heavy metal contamination
Environmental Impact Use of chlorinated solvents, formation of succinimide wasteUse of a metal catalyst, high-boiling point solvents

Cost-Effectiveness Breakdown (Estimated Lab Scale):

ReagentPathway 1: Williamson Ether Synthesis (Price/mol)Pathway 2: Ullmann Condensation (Price/mol)
4-Bromo-2-methylanisole~$25-35[9]-
N-Bromosuccinimide (NBS)~$15-25[10][11][12][13][14]-
4-Chlorophenol~$5-10[15][16][17][18]~$5-10[15][16][17][18]
Sodium Hydride (NaH)~$10-20[19][20][21][22]-
4-Bromo-2-formyl-1-methoxybenzene-~$40-60 (estimated)
Sodium Borohydride-~$5-10
Copper(I) Iodide (CuI)-~$20-30[23][24][25]
1,10-Phenanthroline (Ligand)-~$50-70[26][27][28]
Cesium Carbonate (Base)-~$30-40
Estimated Total Reagent Cost per Mole of Product ~$55 - $90 ~$150 - $220

Note: Prices are estimates based on currently available data from various chemical suppliers and are subject to change. Bulk pricing for industrial-scale synthesis would be significantly lower.

Senior Application Scientist's Recommendation

Based on the comprehensive analysis of both synthetic pathways, the Williamson Ether Synthesis (Pathway 1) is recommended as the more cost-effective and practical route for the synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene, particularly for lab-scale and pilot-scale production.

Causality Behind the Recommendation:

  • Cost-Effectiveness: The primary driver for this recommendation is the significantly lower estimated reagent cost per mole of product for the Williamson ether synthesis. The high cost of the specialized ligand (e.g., 1,10-phenanthroline) and the cesium carbonate base required for the Ullmann condensation makes it economically less favorable.

  • Process Robustness and Scalability: The Williamson ether synthesis is a well-understood, robust, and highly scalable reaction. The reaction conditions are milder than those required for the Ullmann condensation, and the workup procedure is generally straightforward. While the use of sodium hydride requires careful handling, it is a standard reagent in industrial settings.

  • Precursor Availability: The starting material for Pathway 1, 4-bromo-2-methylanisole, is readily available and relatively inexpensive. The subsequent benzylic bromination is a high-yielding and well-established transformation.

The Ullmann Condensation (Pathway 2) , while a powerful tool for C-O bond formation, presents some challenges in this specific application. The higher reaction temperatures and the need for a catalyst/ligand system increase both the cost and the complexity of the process. Furthermore, removal of the copper catalyst to meet the stringent purity requirements for pharmaceutical intermediates can add significant costs and steps to the purification process.

References

  • Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964–4969. [Link]

  • Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540. [Link]

  • Li, J., Li, Z., Wang, L., & Zhang, Y. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Scientific Reports, 9(1), 9965. [Link]

  • Wan, Y., Alterman, M., Larhed, M., & Hallberg, A. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(17), 3533-3536. [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−O Bond Formation between Aryl Halides and Phenols or Alcohols. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • IndiaMART. (n.d.). N Bromosuccinimide. Retrieved February 19, 2026, from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, December 2). Ullmann condensation. Retrieved February 19, 2026, from [Link]

  • eBay. (n.d.). N-Bromosuccinimide, 99.98%, Certified® 30g. Retrieved February 19, 2026, from [Link]

  • S D Fine-Chem Limited. (n.d.). CUPROUS IODIDE [copper(I) iodide]. Retrieved February 19, 2026, from [Link]

  • IndiaMART. (n.d.). Copper Iodide. Retrieved February 19, 2026, from [Link]

  • Synthetika. (n.d.). Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 100g. Retrieved February 19, 2026, from [Link]

  • Zauba. (n.d.). Sodium Hydride Imports. Retrieved February 19, 2026, from [Link]

  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved February 19, 2026, from [Link]

  • Carl ROTH. (n.d.). 4-Chlorophenol. Retrieved February 19, 2026, from [Link]

  • Redalyc. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(3), 209-211. [Link]

  • ACS Publications. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 478-481. [Link]

  • L.S.College, Muzaffarpur. (n.d.). The reactions of methoxybenzene. Retrieved February 19, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • L.S.College, Muzaffarpur. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 19, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018, November 6). Alkene Reactions Practice Problems [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved February 19, 2026, from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene
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4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.